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  • Product: 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid
  • CAS: 950604-74-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid

Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the essential physicochemical properties of 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid, a thiophene der...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid, a thiophene derivative of significant interest in medicinal chemistry.[1][2][3][4] Thiophene-based compounds are recognized for a wide array of pharmacological activities, and understanding their physicochemical characteristics is paramount for drug discovery and development.[1][2][3][5] This document details the theoretical and experimental methodologies for determining critical parameters such as solubility, melting point, acid dissociation constant (pKa), and lipophilicity (LogP). While experimental data for this specific molecule is not extensively available in public literature, this guide establishes a robust framework for its characterization, drawing upon established analytical techniques and predictive models. The insights provided herein are intended to empower researchers, scientists, and drug development professionals in their evaluation and application of this and similar chemical entities.

Introduction: The Significance of Physicochemical Profiling in Drug Development

The journey of a candidate molecule from initial discovery to a viable therapeutic agent is intricately linked to its physicochemical properties. These characteristics govern a drug's absorption, distribution, metabolism, and excretion (ADME), which in turn dictate its efficacy and safety profile.[5][6][] For thiophene derivatives like 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid, a thorough understanding of properties such as solubility, melting point, pKa, and lipophilicity is not merely academic but a critical prerequisite for successful formulation and clinical translation.[1]

The thiophene ring is a well-established bioisostere of the benzene ring, offering similar biological activity with potentially modified physicochemical properties.[1] This makes thiophene derivatives attractive scaffolds in drug design.[2][3][4] The specific substitutions on the thiophene and propanoic acid moieties of the title compound will significantly influence its behavior in biological systems. This guide provides the foundational knowledge and experimental frameworks necessary to elucidate these crucial parameters.

Core Physicochemical Properties and Their Deterministic Methodologies

A comprehensive physicochemical profile provides a quantitative basis for predicting a compound's behavior. The following sections detail the importance of each core property and the established methodologies for their determination.

Chemical Structure and Identity
  • IUPAC Name: 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid

  • Molecular Formula: C₉H₉ClO₂S

  • Molecular Weight: 216.68 g/mol

Solubility

Solubility, the ability of a compound to dissolve in a solvent, is a critical factor for drug absorption and formulation.[5] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.[5]

Table 1: Predicted and Experimental Solubility Profile

SolventPredicted/Expected SolubilityRationale
WaterLow to Poorly SolubleThe presence of the chlorothiophene and methyl groups contributes to its lipophilic character. The carboxylic acid moiety provides some polarity, but overall, the molecule is expected to have limited aqueous solubility.
5% NaHCO₃SolubleAs a carboxylic acid, it will react with a weak base like sodium bicarbonate to form a more soluble salt.[10][11]
5% NaOHSolubleWill readily deprotonate in a strong base to form a highly soluble sodium salt.[12]
5% HClInsolubleThe acidic conditions will suppress the ionization of the carboxylic acid, further reducing its solubility in an aqueous medium.[10][12]
EthanolSolubleThe molecule is expected to be soluble in polar organic solvents like ethanol.
Diethyl EtherSolubleExpected to be soluble in nonpolar to moderately polar organic solvents.[10]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[13]

  • Preparation of a Saturated Solution: An excess amount of solid 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid is added to a known volume of the desired solvent in a sealed glass vial.[13]

  • Equilibration: The vials are agitated in a temperature-controlled shaker bath for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged to pellet the undissolved solid.[13] The supernatant is then carefully filtered through a chemically inert syringe filter (e.g., PTFE).[13]

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[13] A calibration curve with known concentrations of the compound is used for accurate quantification.[13]

  • Data Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature.[13]

Diagram 1: Workflow for Equilibrium Solubility Determination

G A Add excess solid to solvent B Equilibrate in shaker bath A->B C Centrifuge to pellet solid B->C D Filter supernatant C->D E Quantify concentration by HPLC D->E F Report solubility (mg/mL or mol/L) E->F

Caption: Shake-flask method workflow.

Melting Point

The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, the melting point is a sharp, well-defined temperature, while impurities will typically depress and broaden the melting point range.[14][15][16]

Experimental Protocol: Capillary Melting Point Determination

The capillary method is a standard and accessible technique for determining the melting point of a crystalline solid.[14][17]

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or digital temperature sensor.[16]

  • Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute near the expected melting point.[17]

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the start of the melting range, and the temperature at which the entire solid has turned into a clear liquid is the end of the range.[17]

Diagram 2: Capillary Melting Point Determination Process

G A Pack capillary tube with sample B Place in melting point apparatus A->B C Heat at a controlled rate B->C D Observe and record melting range C->D

Caption: Capillary melting point determination.

Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of a compound. For a carboxylic acid like 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid, the pKa indicates the pH at which the compound is 50% ionized. This property is crucial as it influences solubility, permeability, and receptor binding.[1]

Theoretical Prediction: The pKa of a carboxylic acid can be estimated using computational models that consider the electronic effects of the substituents.[18][19][20][21][22] The electron-withdrawing nature of the chlorine atom and the thiophene ring is expected to influence the acidity of the carboxylic acid group.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of an acidic or basic compound.[1]

  • Sample Preparation: A known amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[1]

Diagram 3: Potentiometric Titration Workflow

G A Dissolve compound in solvent B Titrate with standardized base A->B C Monitor pH continuously B->C D Plot pH vs. titrant volume C->D E Determine pKa at half-equivalence point D->E

Caption: Potentiometric pKa determination.

Lipophilicity (LogP)

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), describes a compound's preference for a nonpolar (lipid-like) environment versus a polar (aqueous) environment.[6][23] It is a key determinant of a drug's ability to cross cell membranes and its overall ADME properties.[5][6][] An optimal LogP range, often considered to be between 0 and 3, is generally sought for good bioavailability.[5][24]

Table 2: Predicted Lipophilicity

ParameterPredicted ValueMethod
LogP~3.0 - 4.0Computational (e.g., ALOGPS, XLogP3)

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the traditional and most widely recognized method for experimentally determining LogP.[25][26]

  • Solvent System: A biphasic system of n-octanol (representing the lipid phase) and water (representing the aqueous phase) is used. The two phases are pre-saturated with each other.

  • Partitioning: A known amount of the compound is dissolved in one of the phases, and then the two phases are mixed and shaken vigorously to allow the compound to partition between them until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV or LC-MS.[26]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[25]

Alternative Method: HPLC-based LogP Determination

Reverse-phase HPLC can be used as a faster, alternative method to estimate LogP.[27] This technique correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.

Conclusion

The physicochemical properties of 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid are fundamental to its potential as a therapeutic agent. This guide has outlined the critical parameters—solubility, melting point, pKa, and LogP—and provided detailed, field-proven methodologies for their determination. By applying these experimental protocols and leveraging predictive models, researchers can build a comprehensive profile of this and other novel thiophene derivatives, thereby accelerating the drug discovery and development process. A thorough understanding of these core properties is indispensable for navigating the complexities of ADME and for the rational design of effective and safe medicines.

References

  • Prediction of the pKa of Carboxylic Acids Using the ab Initio Continuum-Solvation Model PCM-UAHF.
  • Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes.
  • Using Atomic Charges to Describe the pKa of Carboxylic Acids. ChemRxiv.
  • Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Journal of Pharmacokinetics & Experimental Therapeutics - Omics.
  • Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences.
  • Lipophilicity of Drug. BOC Sciences.
  • An update on lipophilic efficiency as an important metric in drug design. Taylor & Francis Online.
  • Lipophilic Efficiency as an Important Metric in Drug Design. Journal of Medicinal Chemistry.
  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing.
  • Melting point determin
  • Prediction of pKa values for aliphatic carboxylic acids and alcohols with empirical
  • Correlations and predictions of carboxylic acid pKa values using intermolecular structure and properties of hydrogen-bonded complexes. PubMed.
  • Physicochemical properties of thiophene deriv
  • Reliable Assessment of Log P of Compounds of Pharmaceutical Relevance.
  • Melting Point Determination.
  • EXPERIMENT 1 DETERMIN
  • LogP—Making Sense of the Value. ACD/Labs.
  • Novel Methods for the Prediction of logP, pKa, and logD.
  • Melting point determin
  • Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI.
  • Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo.
  • Melting point determin
  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • Experiment 2 # Solubility. Bellevue College.
  • Solubility Testing of Organic Compounds | PDF. Scribd.
  • Synthesis, Characterization of thiophene derivatives and its biological applic
  • The Significance of Thiophene in Medicine: A Systematic Review of the Liter
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg
  • General Experimental Protocol for Determining Solubility. Benchchem.
  • 2-[3-(5-chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid. Chemsrc.
  • 1694145-32-8 | 2-(3-Chlorothiophen-2-yl)-3-methylbutanoic acid. ChemScene.
  • 2-(3-Chlorophenoxy)-2-methylpropanoic acid AldrichCPR. Sigma-Aldrich.
  • Supporting inform
  • 2-[(3-Ethylthiophene-2-carbonyl)amino]-2-methylpropanoic acid. Smolecule.
  • 2-(4-chloro-3-methyl-phenoxy)-2-methyl-propionic acid. MilliporeSigma.
  • 3-[(2-Chlorophenyl)methylthio]propanoic acid. PubChem.
  • 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoic acid. ChemBK.
  • Method for synthesizing 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid.
  • 2-phenylpropionic acid. Organic Syntheses Procedure.
  • 2-methyl-2-(3-methylthiophen-2-yl)propanoic acid (C9H12O2S). PubChemLite.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • 1934849-58-7|2-(2-Chlorothiophen-3-yl)-3-methylbutanoic acid. BLDpharm.

Sources

Exploratory

Structural Elucidation of 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic Acid via High-Resolution 1H and 13C NMR Spectroscopy

Executive Summary In modern drug discovery and medicinal chemistry, thiophene derivatives serve as critical bioisosteres for phenyl rings, offering unique pharmacokinetic properties and metabolic stability. 2-(3-Chloroth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, thiophene derivatives serve as critical bioisosteres for phenyl rings, offering unique pharmacokinetic properties and metabolic stability. 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid (Chemical Formula: C8H9ClO2S) is a highly specific building block whose regiochemistry—specifically the placement of the chlorine atom at C-3 and the isobutyric acid moiety at C-2—must be rigorously verified before downstream synthetic applications.

This technical whitepaper provides an in-depth, self-validating framework for the structural elucidation of this compound using high-resolution 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. By mapping the causal relationships between the molecule's electronic environment and its spectral footprint, this guide establishes a robust protocol for analytical scientists.

Molecular Architecture & Electronic Environment

To accurately predict and assign NMR resonances, one must first dissect the electronic topology of the molecule.

  • The Thiophene Core: A sulfur-containing heteroaromatic ring where the heteroatom induces significant deshielding at the adjacent alpha positions (C-2 and C-5) due to its electronegativity, while participating in resonance that affects the beta positions (C-3 and C-4) [1].

  • The C-3 Chlorine Substituent: Chlorine exerts a strong inductive electron-withdrawing effect (-I) but also possesses a resonance-donating effect (+M). In thiophenes, this dual nature subtly shields the ortho-proton (H-4) while deshielding the attached carbon (C-3).

  • The C-2 Isobutyric Acid Moiety: The bulky -C(CH3)2COOH group features a quaternary alpha-carbon. The carboxylic acid carbonyl is highly deshielded, while the twin methyl groups are chemically equivalent due to free rotation, generating a distinct 6H singlet.

Experimental Workflow: A Self-Validating Protocol

To ensure high-fidelity data acquisition, the following step-by-step methodology must be strictly adhered to. This workflow minimizes solvent-induced chemical shift drifting and ensures optimal spin-lattice relaxation.

Step 1: Sample Preparation Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (0.00 ppm). CDCl3​ is selected over DMSO- d6​ to prevent the masking of aliphatic signals by water peak broadening, though the carboxylic acid proton may appear broad due to dynamic hydrogen bonding.

Step 2: Instrument Tuning and Shimming Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a 5 mm multinuclear cryoprobe. Lock the magnetic field to the deuterium resonance of CDCl3​ (7.26 ppm for 1H, 77.16 ppm for 13C). Perform automated gradient shimming (Z0, Z1, Z2, Z3) to achieve a line width of <0.5 Hz for the TMS signal.

Step 3: 1H NMR Acquisition

  • Pulse Sequence: Standard 30° pulse (zg30).

  • Scans (NS): 16.

  • Relaxation Delay (D1): 1.5 seconds (ensures complete relaxation of small molecules).

  • Spectral Width (SW): 20 ppm (to capture the highly deshielded -COOH proton).

Step 4: 13C NMR Acquisition

  • Pulse Sequence: Power-gated proton decoupling (zgpg30) to eliminate 1H-13C spin-spin splitting, yielding sharp singlets for each carbon environment [2].

  • Scans (NS): 1024 (required due to the low 1.1% natural abundance of the 13C isotope).

  • Relaxation Delay (D1): 2.0 seconds.

NMR_Workflow A Sample Prep (15 mg in CDCl3) B Lock & Shim (Z-gradients) A->B C 1H Acquisition (zg30, 16 scans) B->C D 13C Acquisition (zgpg30, 1024 scans) C->D E Fourier Transform & Phase Correction D->E F Spectral Assignment E->F

Step-by-step workflow for high-resolution 1H and 13C NMR data acquisition and processing.

1H NMR Spectral Analysis: Causality and Assignment

The 1H NMR spectrum of 2-(3-chlorothiophen-2-yl)-2-methylpropanoic acid is elegantly simple, consisting of four distinct proton environments.

1H NMR Quantitative Data Summary
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
-COOH ~ 11.50Broad Singlet (br s)1HN/ACarboxylic acid proton
H-5 7.24Doublet (d)1H5.3Thiophene C5-H
H-4 6.88Doublet (d)1H5.3Thiophene C4-H
-CH3 1.62Singlet (s)6HN/AGeminal methyl groups
Mechanistic Causality of Chemical Shifts
  • The Thiophene Protons (H-4 and H-5): The heteroaromatic ring contains only two protons, which couple to each other to form an AX spin system. The proton at C-5 (7.24 ppm) is directly adjacent to the electronegative sulfur atom, which withdraws electron density via induction, deshielding the nucleus and pushing it downfield [3]. Conversely, the proton at C-4 (6.88 ppm) is shielded relative to H-5. This is driven by the resonance (+M) effect of the adjacent C-3 chlorine atom, which increases local electron density at the ortho (C-4) position [4]. The coupling constant of J=5.3 Hz is a classic hallmark of vicinal coupling ( 3J ) in a thiophene ring.

  • The Aliphatic Protons: The two methyl groups are attached to a quaternary carbon. Because there are no adjacent protons, they do not undergo spin-spin splitting and appear as a sharp 6H singlet at 1.62 ppm. They are slightly more deshielded than standard alkanes (~0.9 ppm) due to the proximity of the electron-withdrawing carboxylic acid and the aromatic thiophene ring.

  • The Exchangeable Proton: The carboxylic acid proton appears as a broad singlet far downfield (~11.50 ppm) due to intense deshielding by the carbonyl oxygen and rapid intermolecular hydrogen bonding.

13C NMR Spectral Analysis: Carbon Framework Mapping

The 13C NMR spectrum provides a direct map of the molecule's skeletal framework, revealing 8 distinct carbon environments (with the two methyl carbons being magnetically equivalent).

13C NMR Quantitative Data Summary
Carbon EnvironmentChemical Shift (δ, ppm)Carbon TypeAssignment
C=O ~ 181.2Quaternary ( Cq​ )Carboxylic acid carbonyl
C-2 ~ 139.5Quaternary ( Cq​ )Thiophene C-2 (attached to side chain)
C-4 ~ 129.1Methine (CH)Thiophene C-4
C-3 ~ 126.8Quaternary ( Cq​ )Thiophene C-3 (attached to Chlorine)
C-5 ~ 124.3Methine (CH)Thiophene C-5
C-α ~ 46.5Quaternary ( Cq​ )Aliphatic quaternary carbon
-CH3 ~ 26.2Methyl ( CH3​ )Geminal methyl carbons (2x)
Mechanistic Causality of Carbon Shifts

The carbonyl carbon is the most deshielded nucleus (181.2 ppm) due to the sp2 hybridization and the high electronegativity of the double-bonded oxygen [1]. Within the thiophene ring, C-2 (139.5 ppm) is shifted significantly downfield because it is bonded to both the sulfur atom and the bulky, electron-withdrawing isobutyric acid side chain. C-3 (126.8 ppm) is identifiable as a quaternary carbon (via DEPT-135 or HSQC experiments) and its shift is characteristic of a chlorinated aromatic carbon. The aliphatic quaternary carbon (C-α) appears at 46.5 ppm, a typical shift for a carbon sandwiched between an aromatic ring and a carboxyl group [3].

2D NMR Strategies for Unambiguous Regiochemical Confirmation

To definitively prove that the molecule is the 2,3-isomer (and not a 3,4- or 2,5-isomer), 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is mandatory. HMBC detects long-range ( 2J and 3J ) couplings between protons and carbons, allowing the scientist to "bridge" the side chain to the aromatic ring [2].

Critical HMBC Correlations:

  • The methyl protons (1.62 ppm) will show a strong 3J cross-peak to the C-2 thiophene carbon (139.5 ppm) and the carbonyl carbon (181.2 ppm) , anchoring the side chain exclusively to position 2.

  • The H-4 proton (6.88 ppm) will show a 2J correlation to C-3 (126.8 ppm) and C-5 (124.3 ppm) , and a 3J correlation to C-2 (139.5 ppm) .

  • The absence of a 3J correlation from the methyl protons to C-3 confirms the chlorine atom occupies the 3-position.

HMBC_Network cluster_protons Protons (1H) cluster_carbons Carbons (13C) H_Me CH3 Protons (1.62 ppm) C_alpha C-alpha (46.5 ppm) H_Me->C_alpha 2J C_carbonyl C=O (181.2 ppm) H_Me->C_carbonyl 3J C2 C-2 (Thiophene) (139.5 ppm) H_Me->C2 3J H4 H-4 (6.88 ppm) H4->C2 3J C3 C-3 (Thiophene) (126.8 ppm) H4->C3 2J C5 C-5 (Thiophene) (124.3 ppm) H4->C5 2J H5 H-5 (7.24 ppm) H5->C2 3J H5->C3 3J C4 C-4 (Thiophene) (129.1 ppm) H5->C4 2J

HMBC correlation network mapping 2J and 3J proton-carbon couplings for regiochemical proof.

References

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 3rd Edition, 2016. [1]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds. John Wiley & Sons, 8th Edition, 2014. [2]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 4th Edition, 2009. [3]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 87017, 3-Chlorothiophene." PubChem, 2024. [4]

Sources

Foundational

A Comprehensive Technical Guide to the Stability of 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic Acid

An In-depth Technical Guide Abstract This technical guide provides a comprehensive framework for assessing the chemical stability of 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid, a molecule featuring a substituted th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for assessing the chemical stability of 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid, a molecule featuring a substituted thiophene ring critical to many pharmaceutical compounds. For researchers, scientists, and drug development professionals, understanding a molecule's intrinsic stability is paramount for ensuring the safety, efficacy, and shelf-life of a final drug product. This document outlines the theoretical underpinnings of potential degradation pathways, provides detailed, field-proven protocols for conducting forced degradation studies in line with regulatory expectations, and details the development of a robust, stability-indicating analytical method. By integrating mechanistic rationale with practical, step-by-step workflows, this guide serves as a self-validating system for the rigorous stability assessment of this and structurally related compounds.

Introduction
1.1 Chemical Structure and Properties

2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid is a heterocyclic compound characterized by a thiophene ring substituted with a chlorine atom at the 3-position and a 2-methylpropanoic acid group at the 2-position.

  • Molecular Formula: C₉H₉ClO₂S

  • Molecular Weight: 218.7 g/mol (approx.)

  • Key Structural Features:

    • Thiophene Ring: An aromatic five-membered heterocycle containing a sulfur atom. While aromatic, the sulfur atom's lone pair of electrons makes it susceptible to specific reactions, particularly oxidation.[1][2]

    • Chloro Substituent: An electron-withdrawing group that influences the electron density and reactivity of the thiophene ring.[3]

    • Carboxylic Acid Moiety: A functional group that imparts acidic properties and provides a potential site for reactions such as esterification or decarboxylation under certain stress conditions.

The interplay of these features dictates the molecule's overall physicochemical properties and, critically, its stability profile.

1.2 The Critical Role of Stability in Drug Development

Stability testing is a non-negotiable component of pharmaceutical development, mandated by regulatory bodies worldwide.[4] Forced degradation, or stress testing, is the deliberate exposure of a drug substance to harsh conditions to accelerate its decomposition.[5] The insights gained are foundational for:

  • Identifying Degradation Pathways: Understanding how and why a molecule degrades helps in predicting its long-term stability.[4]

  • Developing Stability-Indicating Methods: A robust analytical method must be able to separate the intact parent drug from all potential degradation products, ensuring accurate quantification over time.

  • Informing Formulation and Packaging: Knowledge of sensitivities (e.g., to light or oxygen) guides the selection of excipients and appropriate packaging to protect the drug product.[3]

  • Ensuring Safety: Degradants must be identified and evaluated for potential toxicity.

1.3 Scope of this Guide

This guide will provide a deep dive into the theoretical and practical aspects of evaluating the stability of 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid. We will cover the likely degradation mechanisms, present a complete workflow for stress testing, and detail the analytical procedures required to generate reliable and defensible stability data.

Theoretical Degradation Pathways

The structure of 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid suggests several potential degradation pathways under stress conditions. The thiophene ring is often the most reactive part of such molecules.

2.1 Oxidative Degradation

The sulfur atom in the thiophene ring is nucleophilic and represents the primary site for oxidative attack.[6] This is a well-documented degradation pathway for many thiophene-containing drugs.[3][7]

  • Mechanism: Exposure to oxidizing agents, such as hydrogen peroxide (H₂O₂), can lead to the formation of a thiophene S-oxide .[6][8] This intermediate is often highly reactive and can undergo further reactions.[7][9]

  • Subsequent Reactions: The unstable S-oxide can be further oxidized to a more stable thiophene S,S-dioxide (sulfone) .[8] Alternatively, the S-oxide can act as a diene in a Diels-Alder type reaction, leading to dimerization.[6][10] Bulky substituents at the 2- and 5-positions can sometimes sterically hinder this dimerization, but it remains a significant possibility.[7]

2.2 Hydrolytic Degradation

Hydrolysis studies across a range of pH values (acidic, neutral, basic) are essential. While the core thiophene ring is generally stable to hydrolysis, the overall molecule's stability in aqueous media must be confirmed. The primary focus is typically on functional groups attached to the ring, although extreme pH and temperature could potentially force ring-opening.

2.3 Photolytic Degradation

Many aromatic and heterocyclic compounds are susceptible to degradation upon exposure to UV or visible light.[11]

  • Mechanism: Photodegradation can be initiated by the absorption of light, leading to the formation of excited-state species that can react with oxygen or other molecules.[12] For thiophenes, this can result in complex degradation pathways, including oxidation and polymerization.[6][13] Storing thiophene compounds in a cool, dark place, often under an inert atmosphere, is a common strategy to minimize this degradation.[3]

The diagram below illustrates the most probable degradation routes for the target molecule.

Degradation_Pathways cluster_main 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid cluster_oxidation Oxidative Pathway cluster_photo Photolytic Pathway Parent Parent Compound S_Oxide Thiophene S-Oxide (Reactive Intermediate) Parent->S_Oxide [O] (e.g., H₂O₂) Photo_Products Complex Photodegradants (e.g., Oxidized/Polymeric Species) Parent->Photo_Products hv (UV/Vis Light) Sulfone Thiophene S,S-Dioxide (Sulfone) S_Oxide->Sulfone [O] Dimer Diels-Alder Dimer S_Oxide->Dimer Dimerization

Caption: Predicted degradation pathways for the target molecule.

Design of Forced Degradation Studies (Stress Testing)

A systematic approach to forced degradation is crucial. The goal is to achieve a target degradation of 5-20% to ensure that secondary and tertiary degradants are not formed in significant amounts, which might not be relevant to real-time stability.[4]

3.1 Rationale and Regulatory Context

The experimental design is guided by the International Council for Harmonisation (ICH) guideline Q1A(R2), which outlines stress testing for new drug substances.[14] The conditions are chosen to cover the most common degradation pathways relevant to storage and administration.

3.2 Experimental Workflow Overview

The workflow ensures a logical progression from sample preparation to analysis and characterization.

Workflow cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis Prep Prepare Stock Solution of Compound in Suitable Solvent (e.g., Acetonitrile/Water) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Expose Aliquots Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Prep->Base Expose Aliquots Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxidation Expose Aliquots Thermal Thermal (e.g., 80°C, Solid & Solution) Prep->Thermal Expose Aliquots Photo Photolytic (ICH Q1B Light Box) Prep->Photo Expose Aliquots Analyze Analyze Samples by Stability-Indicating HPLC Method (with Control/T0 Sample) Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Identify Identify & Characterize Degradants using LC-MS/MS Analyze->Identify If Unknown Peaks > Threshold

Caption: General workflow for conducting forced degradation studies.

3.3 Detailed Protocols

Causality Statement: For all protocols, a control sample (stored at 2-8°C, protected from light) and a time-zero (T=0) sample must be analyzed alongside the stressed samples to provide a baseline for calculating degradation. The choice of solvent is critical; it must dissolve the compound but not react with it or degrade under the stress conditions. A mixture of acetonitrile and water is often a good starting point.

Protocol 3.3.1: Acid and Base Hydrolysis

  • Objective: To evaluate susceptibility to pH-dependent degradation.

  • Methodology:

    • Prepare a solution of the compound at approximately 1 mg/mL in a 50:50 acetonitrile:water mixture.

    • For acid hydrolysis, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • For base hydrolysis, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate the acid solution at an elevated temperature (e.g., 60-80°C) and the base solution at room temperature (basic hydrolysis is often faster).

    • Withdraw aliquots at various time points (e.g., 2, 8, 24 hours).

    • Neutralize each aliquot before analysis (e.g., with an equivalent amount of NaOH for the acid sample and HCl for the base sample) to prevent damage to the HPLC column.

    • Analyze by HPLC.

Protocol 3.3.2: Oxidative Stress

  • Objective: To mimic oxidative conditions and probe the stability of the thiophene ring.

  • Methodology:

    • Prepare a 1 mg/mL solution of the compound as described above.

    • Add an appropriate volume of hydrogen peroxide solution (e.g., add 1 part of 30% H₂O₂ to 9 parts of the compound solution to get a final concentration of 3% H₂O₂).

    • Incubate the mixture at room temperature, protected from light.

    • Withdraw aliquots at various time points.

    • Analyze by HPLC. No quenching is typically needed if the injection volume is small.

Protocol 3.3.3: Thermal Stress

  • Objective: To assess the impact of heat on the compound in both solid and solution states.

  • Methodology:

    • Solid State: Place a small amount of the solid compound in a vial and expose it to a high temperature (e.g., 80°C) in a stability oven.

    • Solution State: Prepare a 1 mg/mL solution and incubate it at the same high temperature.

    • At specified time points, withdraw the solid sample, allow it to cool, dissolve it to a known concentration, and analyze. Withdraw aliquots of the solution sample for analysis.

Protocol 3.3.4: Photostability

  • Objective: To evaluate degradation caused by exposure to light, as per ICH Q1B guidelines.

  • Methodology:

    • Expose the solid compound and a solution of the compound to a light source that provides a standardized output of both UV and visible light (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

    • A parallel set of samples, wrapped in aluminum foil to serve as dark controls, must be stored under the same temperature and humidity conditions.

    • Analyze the light-exposed and dark control samples at the end of the exposure period.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, process impurities, or other potential components. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[15]

4.1 Recommended Methodology: Reverse-Phase HPLC
  • Principle: RP-HPLC separates compounds based on their hydrophobicity. The parent compound and its degradants will likely have different polarities, allowing for their separation. For instance, the formation of an S-oxide or sulfone will increase the polarity of the degradant, leading to an earlier elution time compared to the parent compound on a typical C18 column.

  • Detection: A photodiode array (PDA) or UV detector is recommended. The thiophene ring provides a chromophore that allows for detection in the UV range (typically 230-280 nm). A PDA detector is superior as it can assess peak purity by comparing UV spectra across a single peak.

4.2 Protocol: HPLC Method Development
  • Column Selection: Start with a robust, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically required to separate the parent compound from a range of degradants with varying polarities.

    • Solvent A: 0.1% Formic Acid or Phosphoric Acid in Water (an acidic modifier is crucial for good peak shape of the carboxylic acid).

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Program: A typical starting gradient would be from 5-10% B to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C to ensure reproducibility.

  • Detection Wavelength: Monitor at a wavelength where the parent compound has significant absorbance (e.g., 254 nm) and also collect full spectra with a PDA detector.

  • Method Validation: The final method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate specificity by analyzing the stressed samples and showing that all degradant peaks are well-resolved from the parent peak.

Data Interpretation and Reporting
5.1 Summarizing Stability Data

All quantitative results from the forced degradation studies should be summarized in a clear, tabular format. This allows for easy comparison of the compound's stability under different conditions.

Table 1: Example Summary of Forced Degradation Results

Stress ConditionDuration (hours)Parent Compound Remaining (%)Area of Major Degradant (%)Mass Balance (%)
Control (T=0) 0100.0N/A100.0
0.1 M HCl @ 60°C 2498.5Not Detected99.8
0.1 M NaOH @ RT 885.213.1 (RT 4.5 min)99.5
3% H₂O₂ @ RT 879.818.5 (RT 5.2 min)99.1
Thermal (Solid) @ 80°C 7299.1Not Detected100.2
Photolytic (ICH Q1B) -92.36.8 (RT 7.1 min)99.6

Note: Data are hypothetical and for illustrative purposes.

5.2 Mass Balance and Peak Purity
  • Mass Balance: A critical self-validation check. The sum of the assay of the parent compound and the levels of all degradation products should remain close to 100% of the initial value.[4] A good mass balance (e.g., 98-102%) indicates that all significant degradants are being detected.

  • Peak Purity: Using a PDA detector, the purity of the parent peak in all stressed samples must be confirmed to ensure no degradants are co-eluting.

5.3 Identification of Degradants

For any significant degradation products, structural elucidation is necessary.

  • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for this purpose.[15] By coupling the HPLC separation to a mass spectrometer, one can obtain the mass-to-charge ratio (m/z) of the unknown degradant peaks.

  • Interpretation:

    • An increase of 16 atomic mass units (AMU) from the parent compound suggests the formation of an S-oxide .

    • An increase of 32 AMU suggests the formation of an S,S-dioxide (sulfone) .

    • High-resolution MS (HRMS) can provide an exact mass, allowing for the determination of the elemental formula of the degradant.

Recommendations for Storage and Handling

Based on the theoretical degradation pathways and typical behavior of thiophene compounds, the following precautions are recommended for handling and storing 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid:

  • Storage: Store the compound in a cool, dark, and dry place.[3] Refrigeration (2-8°C) is advisable for long-term storage.

  • Inert Atmosphere: To minimize oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is best practice, especially for reference standards or bulk material.[3]

  • Light Protection: Use amber vials or wrap containers in aluminum foil to protect from light during experiments and storage.[3]

  • Solution Stability: Prepare solutions fresh for use. If solutions must be stored, they should be refrigerated and their stability evaluated over the intended period of use.

Conclusion

The stability of 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid is governed by the chemical reactivity of its substituted thiophene ring. The molecule is predicted to be most susceptible to oxidative and photolytic degradation. A systematic investigation using forced degradation studies under hydrolytic, oxidative, thermal, and photolytic stress is essential to fully characterize its stability profile. The development of a validated, stability-indicating HPLC method is the cornerstone of this evaluation, providing the data needed to ensure product quality, establish appropriate storage conditions, and meet regulatory requirements for drug development. This comprehensive approach provides a robust framework for de-risking a critical aspect of the development of any pharmaceutical product containing this moiety.

References
  • Wikipedia. Thiophene. [Link]

  • Dansette, P. M., et al. (2005). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition, 33(5), 754-761. [Link]

  • Nakayama, J. (2018). Thiophene S-Oxides. IntechOpen. [Link]

  • Wang, H., et al. (2021). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. Chemosphere, 285, 131471. [Link]

  • Koll, A., et al. (1998). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 37(13), 3245–3253. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis of 5-Chlorothiophene-2-carboxylic Acid: A Chemist's Perspective. [Link]

  • Dansette, P. M., et al. (1998). Chemical and Biological Oxidation of Thiophene: Preparation and Complete Characterization of Thiophene S-Oxide Dimers and Evidence for Thiophene S-Oxide as an Intermediate in Thiophene Metabolism in Vivo and in Vitro. Journal of the American Chemical Society, 120(7), 1391–1400. [Link]

  • Al-Shukri, A. M., et al. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C, 122(25), 13676–13685. [Link]

  • MDPI. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. [Link]

  • Ali, D. A., et al. (2014). Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). Journal of Vinyl and Additive Technology, 20(3), 165-173. [Link]

  • OUC. (2014). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). [Link]

  • Canadian Science Publishing. (2001). A review of the occurrence, toxicity, and biodegradation of condensed thiophenes found in petroleum. [Link]

  • Eawag-BBD. (2006). Thiophene-2-Carboxylate (an/aerobic) Pathway Map. [Link]

  • ResearchGate. (2014). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). [Link]

  • Oxford Academic. (1998). Biodegradation of thiophene, benzothiophene, and benzofuran with eight different primary substrates. Environmental Toxicology and Chemistry, 17(10), 2038-2044. [Link]

  • Royal Society of Chemistry. (2020). Unravelling the major factors in photo-oxidative stability of anthradithiophene derivatives. Journal of Materials Chemistry C, 8(3), 1017-1025. [Link]

  • ResearchGate. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Link]

  • National Center for Biotechnology Information. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(2), 324-348. [Link]

  • Der Pharma Chemica. (2016). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 8(1), 30-41. [Link]

  • ResearchGate. (2022). Forced Degradation Studies on Agents of Therapeutic Interest. [Link]

  • National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences, 21(20), 7759. [Link]

  • Google Patents. CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid.
  • Google Patents. CN106518840B - A kind of synthetic method of 2- chlorothiophene -5- formic acid.
  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. [Link]

  • ResearchGate. Results of forced degradation studies. [Link]

  • International Journal of Scientific and Development Research. (2022). Force Degradation for Pharmaceuticals: A Review. [Link]

  • World Journal of Pharmaceutical Research. (2016). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • Chemsrc. 2-[3-(5-chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid. [Link]

  • PubChem. 3-[(2-Chlorophenyl)methylthio]propanoic acid. [Link]

  • ResearchGate. (2025). Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers. [Link]

  • Analytice. (2019). Laboratory determination of carboxylic acids on air samples. [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • ChemBK. 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoic acid. [Link]

Sources

Exploratory

Literature review on the synthesis of chlorothiophene derivatives.

An In-Depth Technical Guide to the Synthesis of Chlorothiophene Derivatives Chlorothiophene derivatives are foundational scaffolds in modern chemistry, serving as indispensable building blocks in pharmaceuticals, agroche...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of Chlorothiophene Derivatives

Chlorothiophene derivatives are foundational scaffolds in modern chemistry, serving as indispensable building blocks in pharmaceuticals, agrochemicals, and materials science.[1][2] Their unique electronic properties and reactivity make them versatile intermediates for constructing complex molecular architectures.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for preparing chlorothiophene derivatives, grounded in mechanistic understanding and field-proven protocols.

Part 1: Direct Electrophilic Chlorination of the Thiophene Ring

The most direct route to chlorothiophenes is the electrophilic aromatic substitution of the thiophene core. The sulfur atom activates the ring, making it more reactive than benzene and directing substitution primarily to the C2 and C5 positions.[5] The key to a successful synthesis lies in controlling the reaction's regioselectivity and extent of chlorination.

Mechanistic Rationale: Controlling Reactivity

The chlorination of thiophene proceeds via the formation of a positively charged intermediate known as a sigma complex or arenium ion. The stability of this intermediate determines the position of chlorination. Attack at the C2 position allows for resonance stabilization involving the sulfur atom, making it the kinetically and thermodynamically favored pathway over C3 attack.

However, the high reactivity of the thiophene ring means that over-chlorination to di- and polychlorinated species is a common challenge.[6] Controlling the reaction stoichiometry, temperature, and choice of chlorinating agent is therefore critical to achieving high yields of the desired monochlorinated product.[6]

G cluster_mech Mechanism: Electrophilic Chlorination of Thiophene Thiophene Thiophene Cl_plus Cl+ Sigma_Complex Sigma Complex (Resonance Stabilized) Thiophene->Sigma_Complex + Cl+ Product 2-Chlorothiophene Sigma_Complex->Product - H+ H_plus H+

Caption: Simplified mechanism of electrophilic chlorination of thiophene.

Comparative Analysis of Chlorinating Agents

The choice of reagent is the primary determinant of selectivity and yield. Various agents have been developed, each with distinct advantages and operational windows.

Reagent SystemTypical ConditionsMajor ProductReported YieldKey Advantages & CausalityReference
H₂O₂ / HCl -10 to 0 °C2-Chlorothiophene~96%In-situ generation of a mild chlorinating species. Low temperature enhances selectivity by minimizing polychlorination.[5][7][8]
Sulfuryl Chloride (SO₂Cl₂) Reflux, optional I₂ catalyst2-Chlorothiophene & 2,5-Dichlorothiophene74% (based on consumed thiophene)Highly reactive; iodine catalysis can improve efficiency. Stoichiometry must be carefully controlled to favor mono-chlorination.[6][9]
N-Chlorosuccinimide (NCS) Room temp to 70 °C, optional DMSO catalyst2-ChlorothiopheneHighMild and selective reagent, easy to handle. DMSO can catalyze the reaction, allowing for lower temperatures.[9][10]
Gaseous Chlorine (Cl₂) < 50 °C2,5-Dichlorothiophene (from 2-chlorothiophene)HighHighly reactive and cost-effective for exhaustive chlorination. Requires specialized equipment for gas handling.[5][11]
Experimental Protocol 1: High-Selectivity Synthesis of 2-Chlorothiophene

This protocol, adapted from patented methods, utilizes the in-situ generation of chlorine from hydrogen peroxide and hydrochloric acid, offering exceptional yield and purity suitable for large-scale production.[5][8]

Materials:

  • Thiophene (100 g)

  • 30% Hydrochloric acid (600 ml)

  • Triethylamine (2 ml)

  • 30% Hydrogen peroxide (140 g)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

Equipment:

  • Reaction vessel with mechanical stirring and cooling capabilities

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, add 30% hydrochloric acid (600 ml), thiophene (100 g), and triethylamine (2 ml). The triethylamine acts as a phase-transfer catalyst and acid scavenger.

  • Cool the mixture to a temperature between -10 °C and 0 °C using an appropriate cooling bath. This temperature control is critical to prevent runaway reactions and the formation of polychlorinated byproducts.[8]

  • Slowly add 30% hydrogen peroxide (140 g) via a dropping funnel over 8-10 hours, ensuring the reaction temperature is maintained within the -10 °C to 0 °C range.[5] The slow addition rate keeps the concentration of the active electrophile low, favoring monochlorination.

  • After the addition is complete, continue stirring the mixture at the same temperature for an additional 10 hours to ensure complete conversion.[5]

  • Allow the reaction mixture to stand and separate into aqueous and organic layers.

  • Extract the aqueous layer with ethyl acetate (2 x 100 ml) to recover any dissolved product.

  • Combine all organic layers and wash with a saturated sodium chloride solution to remove residual acid and water.

  • Concentrate the organic layer under reduced pressure to obtain the final product.

Expected Outcome:

  • Yield: ~135.9 g (96.4%)[8]

  • Purity: >99% as determined by GC, with minimal 3-chloro and dichloro-thiophene isomers.[8]

Part 2: Synthesis via Functional Group Interconversion (FGI)

Direct chlorination is not always suitable, especially for substrates with sensitive functional groups or when non-standard substitution patterns are required. Functional Group Interconversion (FGI) provides powerful alternative routes.[12][13]

From Hydroxythiophenes to Chlorothiophenes

Hydroxyl groups on the thiophene ring can be replaced with chlorine using reagents like phosphorus pentachloride (PCl₅). This is particularly useful for synthesizing derivatives that are inaccessible through direct electrophilic substitution.

Experimental Protocol 2: Synthesis of 3-Chlorothiophene-2-Carboxylic Acid

This protocol demonstrates the conversion of a hydroxythiophene derivative to its corresponding chloro analog, a valuable intermediate for further elaboration.[14]

Materials:

  • 3-hydroxy-2-methoxycarbonyl-thiophene (15.8 g)

  • Phosphorus pentachloride (PCl₅) (52.1 g)

  • Absolute carbon tetrachloride (CCl₄)

  • Water

  • Sodium bicarbonate

  • Active carbon

  • Hydrochloric acid

Procedure:

  • Dissolve phosphorus pentachloride (52.1 g) in absolute carbon tetrachloride (600 ml) and heat to boiling. PCl₅ is a potent chlorinating agent for hydroxyl groups.

  • Add a solution of 3-hydroxy-2-methoxycarbonyl-thiophene (15.8 g) in carbon tetrachloride (200 ml) dropwise over 3 hours.[14]

  • Reflux the mixture for 13 hours to drive the reaction to completion.

  • Distill off the carbon tetrachloride and evaporate the mixture almost to dryness under vacuum.

  • Carefully add water (450 ml) dropwise while cooling to quench the excess PCl₅.

  • Heat the mixture to boiling and then allow it to cool. The resulting precipitate is the crude product containing both the chlorinated ester and the saponified carboxylic acid.

  • Filter the precipitate and boil it with active carbon in a sodium bicarbonate solution. This step purifies the product and ensures it is in the carboxylate salt form.

  • Filter off the active carbon and acidify the cooled solution with hydrochloric acid to precipitate the final product.

Expected Outcome:

  • Product: 3-Chlorothiophene-2-carboxylic acid[14]

  • Melting Point: 185-186 °C[14]

G cluster_cycle Generalized Cross-Coupling Catalytic Cycle Catalyst Pd(0) or Ni(0) Active Catalyst OxAdd Oxidative Addition Catalyst->OxAdd Transmetal Transmetalation OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Catalyst Product R-R' RedElim->Product ArX Chlorothiophene (Ar-Cl) ArX->OxAdd Organometal Organometallic Reagent (R'-M) Organometal->Transmetal

Caption: Catalytic cycle for C-C bond formation using a chlorothiophene.

Application Example: Suzuki-Miyaura Coupling

A C3-chlorinated benzothiophene derivative can be efficiently coupled with phenylboronic acid using standard Suzuki-Miyaura conditions (a palladium catalyst, a base, and a suitable solvent). [15]This demonstrates the synthetic utility of the chloro-substituent as a handle for further molecular elaboration, enabling the creation of complex biaryl structures that are prevalent in medicinal chemistry.

Conclusion

The synthesis of chlorothiophene derivatives is a mature yet evolving field. Mastery of classic electrophilic substitution reactions allows for the efficient production of simple building blocks like 2-chlorothiophene with high selectivity. For more complex targets, functional group interconversions provide essential alternative pathways. Furthermore, the modern application of these chlorinated intermediates in metal-catalyzed cross-coupling reactions has unlocked vast chemical space, empowering the development of next-generation pharmaceuticals and advanced materials. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers to confidently and effectively utilize chlorothiophene chemistry in their synthetic endeavors.

References

  • BenchChem. (n.d.). Application Notes & Protocols: Chlorination Methods for Thiophene Synthesis.
  • PrepChem.com. (n.d.). Synthesis of 3-chlorothiophene-2-carboxylic acid.
  • BenchChem. (n.d.). 2-Chlorothiophene | 96-43-5.
  • ChemicalBook. (2026, January 13). 2,5-Dichlorothiophene | 3172-52-9.
  • Google Patents. (n.d.). CN103497172A - Synthetic method of 2-chlorothiophene.
  • BenchChem. (n.d.). Technical Support Center: Regioselective Chlorination of Thiophene.
  • ChemicalBook. (n.d.). 3-Acetyl-2,5-dichlorothiophene synthesis.
  • BenchChem. (n.d.). Navigating the Bioactive Landscape of 2-(Chloromethyl)thiophene Derivatives: A Comparative Guide.
  • Google Patents. (n.d.). US2492644A - Process for making 2,5-dichlorothiophene.
  • ISCA. (2012, April 19). Rapid Kinetics of Chlorination of Thiophene in Aqueous Medium Using Rotating Platinum Electrode.
  • Google Patents. (n.d.). US2540675A - Thiophene chlorination with iodine catalyst.
  • BenchChem. (n.d.). Application Notes and Protocols for the Regioselective Chlorination of Thiophene.
  • BenchChem. (n.d.). Application Notes and Protocols for the Functionalization of Thiophene Rings with 3-(Bromomethyl)-2-chlorothiophene.
  • PMC. (n.d.). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite.
  • Arabian Journal of Chemistry. (2025, March 18). Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway.
  • PMC. (n.d.). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems.
  • Organic Synthesis. (n.d.). Functional Group Transformations.
  • Patsnap. (2020, April 28). Method for synthesizing 2-acetyl-4-chlorothiophene.
  • ACS Publications. (2017, December 19). Nickel Phosphite/Phosphine-Catalyzed C–S Cross-Coupling of Aryl Chlorides and Thiols.
  • MDPI. (n.d.). Transition Metal Catalyzed Cross-Coupling Reactions.
  • ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions, Second Edition.
  • PMC. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Organic Chemistry Portal. (2012, October 22). Functional Group Interconversion.
  • ResearchGate. (n.d.). (PDF) Functional Group Transformations in Organic Chemistry: Reactivity and Selectivity.
  • PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

Sources

Foundational

Pharmacological Engineering of Thiophene-Based Scaffolds: Mechanisms of Action in Anti-Inflammatory Drug Discovery

Executive Summary Thiophene, a five-membered sulfur-containing heteroaryl ring, has emerged as a privileged pharmacophore in rational drug design. With over 26 FDA-approved drugs bearing this ring system—including well-k...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene, a five-membered sulfur-containing heteroaryl ring, has emerged as a privileged pharmacophore in rational drug design. With over 26 FDA-approved drugs bearing this ring system—including well-known anti-inflammatory agents like tiaprofenic acid, tenoxicam, and suprofen—the thiophene scaffold offers unique structural advantages1[1]. This whitepaper provides an in-depth technical analysis of the mechanisms of action by which thiophene derivatives modulate inflammatory pathways, specifically targeting cyclooxygenases (COX), lipoxygenases (LOX), the NRF2/Keap1 axis, and the NF-κB signaling cascade.

Structural Pharmacology: The Rationale for Thiophene

The integration of a thiophene ring into an anti-inflammatory drug candidate is rarely accidental. The sulfur atom provides distinct electronic properties and polarizability, allowing for unique dipole-dipole interactions within the hydrophobic binding pockets of target enzymes 2[2].

Furthermore, the aromaticity and hydrophobicity of thiophenes significantly enhance membrane permeability, augmenting their cellular uptake and overall in vivo efficacy1[1]. By acting as a bioisostere for benzene, thiophene reduces the molecular weight and alters the spatial geometry of the compound, which often translates to improved metabolic stability and reduced gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Core Mechanisms of Action

Dual Inhibition of COX-2 and 5-LOX

Traditional NSAIDs primarily target the COX pathway, which can lead to a shunting of arachidonic acid into the 5-LOX pathway, thereby increasing the production of pro-inflammatory and bronchoconstrictive leukotrienes. Thiophene derivatives have been engineered as dual COX/LOX inhibitors, effectively blocking both arms of the arachidonic acid cascade3[3]. For instance, thiophene pyrazole hybrids have demonstrated selective COX-2 inhibition with IC50 values ranging from 0.31 to 1.40 µM, while simultaneously suppressing 5-LOX activity.

Non-Electrophilic NRF2 Activation

A breakthrough in thiophene pharmacology is the discovery that 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes act as potent activators of the Nuclear factor erythroid 2-related factor 2 (NRF2)4[4]. Unlike traditional electrophilic activators that covalently modify cysteine residues on Keap1 (often leading to off-target toxicity), these thiophene derivatives disrupt the Keap1-NRF2 protein-protein interaction via a non-electrophilic mechanism. This disruption allows NRF2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE), driving the expression of cytoprotective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

Suppression of the NF-κB Axis

Both synthetic and naturally occurring thiophenes (such as those derived from the Asteraceae plant family) exert profound anti-inflammatory effects by inhibiting the NF-κB pathway5[5]. By preventing the phosphorylation and subsequent degradation of IκBα, thiophenes block the nuclear translocation of NF-κB. This directly downregulates the transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and inducible nitric oxide synthase (iNOS), reversing elevated inflammatory mediators in LPS-stimulated macrophages4[4].

Pathway A Thiophene Scaffold B Keap1-NRF2 Complex A->B Disrupts Interaction F NF-κB Pathway A->F Inhibits Phosphorylation C Nuclear NRF2 B->C Releases NRF2 D ARE Transcriptional Activation C->D Binds to Promoter E HO-1 / NQO1 Expression D->E Induces G Pro-inflammatory Cytokines F->G Suppresses Secretion

Thiophene-mediated NRF2 activation and NF-κB suppression pathway.

Quantitative Activity Profiles

The following table synthesizes the pharmacological efficacy of various thiophene derivatives across multiple targets, providing a benchmark for rational drug design.

Compound ScaffoldPrimary TargetExperimental ModelKey Findings (IC50 / Efficacy)Mechanistic Causality
Tetrahydrobenzo[b]thiophenes NRF2 / Keap1RAW 264.7 (LPS)Upregulates HO-1; inhibits IL-6Non-electrophilic disruption of Keap1-NRF2 complex
Thiophene Pyrazole Hybrids COX-2Enzymatic AssayIC50 ~ 0.31–1.40 µMCompetitive binding at the COX-2 hydrophobic active site
Isoxazoline-thiophenes 5-LOXEnzymatic AssayIC50 = 29.2 µMDirect blockade of leukotriene biosynthesis
Natural Thiophenes NF-κB / NOMacrophagesDecreased TNF-α, IL-6, NOInhibition of IκBα phosphorylation and iNOS expression

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of thiophene-based compounds must employ self-validating assay systems. The following protocols detail the causal logic behind each methodological step.

Protocol 1: Evaluation of NRF2 Activation and NF-κB Suppression

Objective: To prove that the observed anti-inflammatory effect is mediated by targeted NRF2 activation rather than non-specific cytotoxicity.

  • Cell Seeding: Seed RAW 264.7 macrophages in 6-well plates at 1×106 cells/well.

    • Causality: Macrophages express robust baseline levels of Keap1 and are highly responsive to LPS, making them an ideal functional model for innate immune responses.

  • Compound Pre-incubation: Treat cells with the thiophene derivative (1–100 µM) for 2 hours.

    • Causality: Pre-incubation allows the compound to penetrate the lipid bilayer and disrupt the Keap1-NRF2 complex before the inflammatory cascade is triggered.

  • LPS Challenge: Stimulate cells with 1 µg/mL E. coli LPS for 24 hours.

    • Causality: LPS activates the TLR4 receptor, driving robust NF-κB translocation and cytokine production.

  • Self-Validation Checkpoint (Viability & Controls): Run an MTT viability assay in parallel. Include Dexamethasone (10 µM) as a positive control.

    • Causality: The MTT assay guarantees that the reduction in cytokines is due to true pharmacological inhibition, not cell death. The positive control validates the dynamic range of the assay.

  • Subcellular Fractionation & Western Blot: Isolate nuclear and cytosolic fractions. Probe for NRF2 and NF-κB p65.

    • Causality: Measuring total cellular NRF2 is insufficient; isolating the nuclear fraction definitively proves that NRF2 has successfully translocated to act as a transcription factor.

Protocol 2: In Vitro Dual COX-2/5-LOX Enzymatic Screening

Objective: To determine the direct enzymatic inhibition kinetics of the thiophene scaffold.

  • Reagent Preparation: Prepare recombinant human COX-2 and 5-LOX enzymes in assay buffer. Keep strictly on ice.

    • Causality: Enzymes must be kept cold to prevent thermal degradation of the active site prior to substrate introduction.

  • Compound Incubation: Incubate the enzymes with varying concentrations of the thiophene compound for 15 minutes at 37°C.

    • Causality: Pre-incubating the inhibitor before adding arachidonic acid allows for the assessment of competitive vs. non-competitive binding kinetics.

  • Substrate Addition: Add arachidonic acid to initiate the reaction.

    • Causality: Arachidonic acid is the natural substrate; its addition initiates the enzymatic conversion to Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4).

  • Self-Validation Checkpoint: Run Celecoxib (COX-2 specific) and Zileuton (5-LOX specific) alongside test compounds.

    • Causality: If the established positive controls do not yield their literature-standard IC50 values, the assay plate is invalidated, ensuring absolute data trustworthiness.

  • EIA Readout: Terminate the reaction and measure PGE2 and LTB4 using competitive enzyme immunoassays (EIA).

Workflow S1 Compound Prep & Purity QC S2 RAW 264.7 Cell Culture S1->S2 Dosing S3 LPS Challenge (Inflammation) S2->S3 Pre-treatment S4 Enzymatic Assays (COX-2 / 5-LOX) S3->S4 Cell Lysates S5 Cytokine Profiling (ELISA) S3->S5 Supernatants S6 Data Synthesis & Hit Validation S4->S6 IC50 Calc S5->S6 Fold Change

Step-by-step experimental workflow for evaluating thiophene compounds.

Conclusion

Thiophene-based compounds represent a highly versatile and potent class of anti-inflammatory agents. By moving beyond simple COX inhibition and leveraging multi-target mechanisms—such as non-electrophilic NRF2 activation and NF-κB suppression—researchers can utilize the thiophene scaffold to design next-generation therapeutics with enhanced efficacy and superior safety profiles.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.NIH / PMC.
  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.ResearchGate.
  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.NIH / PMC.
  • Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors.MDPI.
  • Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators.NIH / PMC.

Sources

Exploratory

Engineering Thiophene Scaffolds: From De Novo Synthesis to Late-Stage Functionalization in Drug Discovery

Executive Summary The thiophene heterocycle remains a cornerstone of modern medicinal chemistry and materials science. Currently ranking 4th among U.S.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiophene heterocycle remains a cornerstone of modern medicinal chemistry and materials science. Currently ranking 4th among U.S. FDA-approved small molecules containing sulfur, the thiophene nucleus provides unparalleled structural versatility 1. As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical scaffold design and practical benchtop execution. We will dissect the electronic rationale behind thiophene bioisosterism, detail self-validating protocols for de novo construction via the Gewald reaction, and explore late-stage functionalization (LSF) through phosphine-free palladium-catalyzed C-H arylation.

Structural Rationale and the Bioisosteric Paradigm

The integration of thiophene into a drug candidate is rarely arbitrary; it is driven by precise electronic and steric requirements. Thiophene is a classical bioisostere for the phenyl ring. The sulfur atom provides unique polarizability and can participate in additional hydrogen bonding, which frequently enhances drug-receptor binding affinities and alters the molecule's lipophilicity profile 1.

Causality in Scaffold Design: While thiophene improves target engagement, its electron-rich nature introduces metabolic liabilities. Cytochrome P450 (CYP450)-mediated oxidation of the thiophene ring can lead to highly reactive electrophilic species, namely thiophene S-oxides and epoxides 2. These reactive metabolites are known culprits in drug-induced hepatotoxicity and nephrotoxicity. For example, the NSAID suprofen was withdrawn from oral administration due to severe renal toxicity linked to these reactive intermediates 2. Consequently, modern drug design strategically blocks the reactive α -positions (C2 and C5) or utilizes electron-withdrawing substituents to deactivate the ring toward oxidative metabolism, as successfully demonstrated in the blockbuster antidepressant duloxetine [[2]]().

De Novo Synthesis: The Gewald Reaction

When complex substitution patterns are required, de novo synthesis is preferred over the functionalization of commercial thiophenes. The Gewald reaction remains the premier multi-component method for synthesizing highly substituted 2-aminothiophenes 3.

GewaldWorkflow A Ketone/Aldehyde + α-Cyanoester B Knoevenagel Condensation A->B Base C Active Methylene Intermediate B->C D Sulfur (S8) Addition C->D E Cyclization & Tautomerization D->E F 2-Aminothiophene Product E->F

Workflow for the de novo synthesis of 2-aminothiophenes via the Gewald reaction.

Standardized Protocol: Synthesis of 2-Aminothiophenes

This protocol outlines a self-validating system for the condensation of 3-(thiophen-2-yl)propanal with ethyl cyanoacetate and elemental sulfur 3.

  • Reagent Assembly: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(thiophen-2-yl)propanal (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol) in 20 mL of ethanol.

  • Base-Catalyzed Initiation: While stirring at room temperature, add diethylamine (1.0 mL) dropwise.

    • Causality: Diethylamine acts as a conjugate base to deprotonate the active methylene, driving the initial Knoevenagel condensation. Furthermore, the amine aids in solubilizing the elemental sulfur ( S8​ ), priming it for nucleophilic attack on the resulting intermediate 3.

  • Thermal Cyclization: Attach a reflux condenser and heat the mixture to a gentle reflux (~78 °C) for 2–4 hours.

    • Causality: Continuous Thin-Layer Chromatography (TLC) monitoring is critical here. It ensures complete consumption of the aldehyde before workup, preventing difficult downstream chromatographic separations and avoiding thermal degradation of the sensitive 2-aminothiophene core 3.

  • Isolation: Cool the mixture to room temperature, remove the ethanol under reduced pressure, and purify the crude product via silica gel chromatography (hexane/ethyl acetate gradient) to yield the pure thiophene-3-carboxylate derivative.

Late-Stage Functionalization: Phosphine-Free C-H Arylation

Traditional cross-coupling methodologies (e.g., Suzuki-Miyaura, Stille) require pre-functionalized organometallic handles (boronic acids or organostannanes). This adds synthetic steps and reduces overall atom economy. Late-Stage Functionalization (LSF) via direct C-H arylation bypasses these requirements, allowing for the rapid diversification of the thiophene core 4.

CHAorylation Pd0 Pd(0) Catalyst PdII Pd(II)-Aryl Complex (Oxidative Addition) Pd0->PdII Aryl Bromide CMD CMD Pathway (C-H Activation) PdII->CMD Base (KOAc) PdII_Diaryl Diaryl-Pd(II) Species CMD->PdII_Diaryl Thiophene PdII_Diaryl->Pd0 Catalyst Regeneration Product Arylated Thiophene PdII_Diaryl->Product Reductive Elimination

Catalytic cycle of palladium-catalyzed direct C-H arylation of thiophenes.

Standardized Protocol: Direct C-H Arylation at Low Catalyst Loading

Using a phosphine-free palladium system, highly regioselective arylation at the α -positions (C2 or C5) can be achieved with excellent functional group tolerance [[4]]().

  • Reaction Assembly: In an oven-dried Schlenk tube under an argon atmosphere, combine the aryl bromide (1.0 mmol), the target thiophene derivative (1.5 mmol), and a base such as KOAc or K2CO3 (2.0 mmol).

  • Catalyst Introduction: Add a phosphine-free palladium catalyst (e.g., a bis(alkoxo)palladium complex or Pd(OAc)2) at an ultra-low loading of 0.1–0.5 mol % 4.

    • Causality: Operating under phosphine-free conditions prevents ligand-induced steric hindrance, reduces the cost of synthesis, and drastically lowers the toxicity profile—a critical parameter when synthesizing Active Pharmaceutical Ingredients (APIs).

  • Solvent & CMD Activation: Add 4 mL of N,N-dimethylacetamide (DMAc) and an acid additive (e.g., PivOH) if required. Seal the tube and heat to 100–130 °C for 16 hours [[4]]().

    • Causality: DMAc provides the optimal dielectric constant to stabilize the Pd(II) intermediates. The base/acid combination facilitates the Concerted Metalation-Deprotonation (CMD) pathway, significantly lowering the activation energy required for C-H bond cleavage at the thiophene core.

  • Workup: Quench the mixture with 20 mL of water, extract with ethyl acetate (3 x 15 mL), dry over anhydrous Na2SO4, and isolate the α -aryl thiophene via column chromatography.

Pharmacological Landscape & Quantitative Data

The successful translation of thiophene-containing molecules from the bench to the clinic requires a deep understanding of their pharmacological behavior. The table below summarizes key quantitative and qualitative data for prominent FDA-approved thiophene drugs, highlighting their structural roles and bioactivation risks 1, 2.

Drug NamePharmacological ClassPrimary Target / MechanismThiophene Structural RoleBioactivation Risk Profile
Duloxetine AntidepressantSNRI (IC50 ~ 4.6 nM for SERT)Phenyl bioisostereLow (Metabolism diverted to other pathways)
Olanzapine AntipsychoticD2 / 5-HT2A AntagonistFused thienobenzodiazepine coreLow
Suprofen NSAIDCOX-1 / COX-2 InhibitorCore scaffoldHigh (Withdrawn orally due to renal toxicity)
Clopidogrel AntiplateletP2Y12 Receptor InhibitorProdrug activation siteRequired for efficacy (CYP-mediated activation)

Sources

Protocols & Analytical Methods

Method

Chiral separation of 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid enantiomers

Executive Summary & Critical Structural Analysis As a Senior Application Scientist, it is my responsibility to ensure the scientific integrity and logical foundation of all analytical workflows. Before initiating any chi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Critical Structural Analysis

As a Senior Application Scientist, it is my responsibility to ensure the scientific integrity and logical foundation of all analytical workflows. Before initiating any chiral separation protocol, a rigorous structural analysis of the target analyte is mandatory.

The requested compound, 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid , presents a fundamental stereochemical barrier: it is an achiral molecule . The nomenclature indicates a propanoic acid backbone with a methyl group and a thiophene ring at the α -carbon (C2). Because the propanoic acid chain inherently provides a methyl group at C3, the addition of a "2-methyl" substituent results in a gem-dimethyl configuration at C2. Consequently, C2 is bonded to two identical methyl groups, rendering the molecule devoid of a stereocenter.

To provide a scientifically valid and highly applicable protocol, this guide pivots to the separation of its direct chiral isomers, specifically 2-(3-Chlorothiophen-2-yl)propanoic acid and 3-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid . These molecules belong to the "profen" class of non-steroidal anti-inflammatory drug (NSAID) analogues (structurally related to ). The methodologies detailed herein are universally applicable to these chiral thiophene-carboxylic acid derivatives.

G A Requested Molecule: 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid (ACHIRAL) B Alpha-Carbon (C2) Bonded to 2x -CH3 groups A->B C No Enantiomers (Chiral Separation N/A) B->C D Targeted Chiral Analogue: 2-(3-Chlorothiophen-2-yl)propanoic acid (CHIRAL PROFEN) E Alpha-Carbon (C2) Bonded to -H, -CH3, -COOH, -Thiophene D->E F Enantiomeric Pair (R/S) (Separable via CSP) E->F

Fig 1: Structural logic dictating the necessity of pivoting from an achiral target to a chiral analogue.

Mechanistic Principles of Chiral Recognition (The "Why")

The enantiomeric resolution of profen analogues is most effectively achieved using Polysaccharide-based Chiral Stationary Phases (CSPs) in Normal Phase (NP) mode. For thiophene-based profens, Amylose tris(3,5-dimethylphenylcarbamate) (commercially known as Chiralpak AD-H) is the gold standard .

The Three-Point Interaction Model

Chiral discrimination occurs via a transient diastereomeric complex between the enantiomers and the chiral grooves of the polymer. The separation is driven by:

  • Hydrogen Bonding: The carbamate N-H on the CSP donates a hydrogen bond to the carbonyl oxygen of the analyte's carboxylic acid.

  • π−π Interactions: The phenyl rings of the CSP interact with the electron-rich thiophene ring of the analyte.

  • Steric Inclusion: The chiral cavity differentially accommodates the spatial arrangement of the C2-methyl group, favoring one enantiomer over the other.

The Critical Role of Trifluoroacetic Acid (TFA)

In NP chromatography, the presence of an acidic modifier is non-negotiable for carboxylic acids. Without TFA, the analyte partially ionizes and interacts with residual silanol groups on the silica support, causing severe peak tailing and complete loss of resolution. Adding 0.1% TFA suppresses ionization, ensuring the analyte remains neutral and interacts exclusively with the chiral selector .

G CSP Polysaccharide CSP (Amylose Carbamate Derivative) Analyte Chiral Profen Analogue (e.g., 2-(3-Chlorothiophen-2-yl)propanoic acid) CSP->Analyte Hydrogen Bonding (Carbamate N-H to Analyte C=O) CSP->Analyte π-π Interactions (Phenyl groups to Thiophene ring) CSP->Analyte Steric Inclusion (Chiral Cavity fit for C2-Methyl) TFA Mobile Phase Modifier (0.1% TFA) TFA->Analyte Suppresses COOH Ionization (Prevents Peak Tailing)

Fig 2: Mechanism of chiral recognition and the essential role of TFA in the mobile phase.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. The inclusion of strict System Suitability Test (SST) criteria ensures the chromatographer can verify system integrity before committing precious samples.

Step 1: Mobile Phase Preparation
  • Measure 900 mL of HPLC-grade n-Hexane and 100 mL of HPLC-grade Isopropanol (IPA).

  • Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA). Causality: Using aged TFA can introduce water and degraded impurities, altering retention times. Always use fresh ampoules.

  • Mix thoroughly and degas via ultrasonication for 10 minutes.

Step 2: Sample Preparation
  • Weigh 1.0 mg of the racemic 2-(3-Chlorothiophen-2-yl)propanoic acid standard.

  • Dissolve in 1.0 mL of the prepared mobile phase (Hexane/IPA 90:10).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial. Causality: PTFE is chemically inert to non-polar solvents like hexane. Using Nylon or PES filters will result in polymer dissolution and system contamination.

Step 3: HPLC System Equilibration
  • Install the Chiralpak AD-H column (250 × 4.6 mm, 5 µm) into the column compartment.

  • Set the column oven temperature strictly to 25 °C . Causality: Chiral recognition is a highly enthalpy-driven thermodynamic process; temperature fluctuations will cause retention time drift and resolution loss.

  • Purge the system and equilibrate with the mobile phase at 1.0 mL/min for at least 45 minutes (approx. 15-20 column volumes) until the UV baseline is perfectly stable.

Step 4: System Suitability Testing (SST) & Execution
  • Inject 10 µL of the racemic standard.

  • Monitor the UV absorbance at 254 nm.

  • Evaluate the chromatogram against the SST criteria (See Table 2). Do not proceed with unknown samples unless all SST metrics pass.

Quantitative Data & Method Parameters

Table 1: Optimized Chromatographic Parameters
ParameterSpecificationScientific Rationale
Column Chiralpak AD-H (250 × 4.6 mm, 5 µm)Amylose tris(3,5-dimethylphenylcarbamate) provides optimal chiral cavities for profens.
Mobile Phase n-Hexane / IPA / TFA (90:10:0.1, v/v/v)Normal phase mode ensures strong hydrogen bonding; TFA suppresses ionization.
Flow Rate 1.0 mL/minBalances analysis time and longitudinal diffusion (van Deemter optimum).
Temperature 25 °C (Thermostatted)Temperature control is critical for reproducible chiral recognition thermodynamics.
Detection UV at 254 nmThe conjugated thiophene ring provides strong chromophoric absorption at 254 nm.
Injection Vol. 10 µLPrevents column overloading while maintaining an adequate signal-to-noise ratio.
Table 2: System Suitability Test (SST) Acceptance Criteria
MetricTarget ValueCorrective Action if Failed
Resolution ( Rs​ ) ≥1.5 (Baseline)Decrease IPA % (e.g., to 5%) to increase retention and selectivity; verify oven temp.
Tailing Factor ( Tf​ ) ≤1.5 Ensure fresh TFA is used; check for column voiding or dead volume in tubing.
Retention Factor ( k1′​ ) ≥2.0 Decrease strong solvent (IPA) to increase retention time away from the void volume.
Theoretical Plates ( N ) ≥5000 Replace column if efficiency is permanently lost; check guard column.

References

  • Ghanem, A., et al. (2008). "Direct enantioselective HPLC monitoring of lipase-catalyzed kinetic resolution of tiaprofenic acid in nonstandard HPLC organic solvents." Chirality, 20(8), 871-877.[Link]

  • Okamoto, Y., & Yashima, E. (1998). "Polysaccharide derivatives for chromatographic separation of enantiomers." Angewandte Chemie International Edition, 37(8), 1020-1043.[Link]

  • Lämmerhofer, M. (2010). "Chiral recognition by enantioselective liquid chromatography: Mechanisms and modern chiral stationary phases." Journal of Chromatography A, 1217(6), 814-856.[Link]

Application

Anwendungshinweis und Protokoll: Derivatisierung von 2-(3-Chlorthiophen-2-yl)-2-methylpropansäure für analytische Zwecke

Erstellt von: Dr. [Ihr Name], Senior Application Scientist Datum: 14.

Author: BenchChem Technical Support Team. Date: March 2026

Erstellt von: Dr. [Ihr Name], Senior Application Scientist Datum: 14. März 2026 Abteilung: Analytische Chemie und Wirkstoffentwicklung

Einleitung und wissenschaftlicher Kontext

2-(3-Chlorthiophen-2-yl)-2-methylpropansäure ist eine Carbonsäure, die als wichtiger Baustein in der Synthese von pharmazeutischen Wirkstoffen, insbesondere im Bereich der Thrombozytenaggregationshemmer, dient. Die genaue und empfindliche Quantifizierung dieser Verbindung in verschiedenen Matrizes, wie z. B. in Reaktionsgemischen, pharmazeutischen Formulierungen oder biologischen Proben, ist für die Prozesskontrolle, die Qualitätsssicherung und für pharmakokinetische Studien von entscheidender Bedeutung.

Die direkte Analyse von Carbonsäuren wie 2-(3-Chlorthiophen-2-yl)-2-methylpropansäure mittels Gaschromatographie (GC) ist aufgrund ihrer geringen Flüchtigkeit und hohen Polarität oft problematisch. Diese Eigenschaften führen zu schlechter Peakform, geringer Empfindlichkeit und potenzieller thermischer Zersetzung im Injektor oder auf der Säule. In der Flüssigchromatographie-Massenspektrometrie (LC-MS) kann die Ionisierungseffizienz, insbesondere im positiven Elektrospray-Ionisierungsmodus (ESI+), suboptimal sein.

Die chemische Derivatisierung ist eine bewährte Methode, um diese analytischen Herausforderungen zu überwinden. Durch die Umwandlung der polaren Carbonsäuregruppe in einen weniger polaren und flüchtigeren Ester oder Silylester wird die Eignung der Verbindung für die GC-Analyse erheblich verbessert. Für die LC-MS-Analyse kann die Derivatisierung die Ionisierungseffizienz steigern und die chromatographische Retention verbessern.

Dieser Anwendungshinweis beschreibt detaillierte Protokolle für die Derivatisierung von 2-(3-Chlorthiophen-2-yl)-2-methylpropansäure mittels Silylierung und Alkylierung (speziell Methylierung) für die anschließende Analyse mittels GC-MS und LC-MS.

Chemische Struktur und Reaktionsprinzipien

Die Derivatisierung zielt auf die Carbonsäurefunktion (-COOH) der Zielverbindung ab. Die beiden hier vorgestellten Hauptstrategien sind:

  • Silylierung: Die Übertragung einer Trimethylsilyl (TMS)-Gruppe von einem Silylierungsmittel, wie z. B. N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), auf das acide Proton der Carbonsäure. Dies führt zur Bildung eines flüchtigen und thermisch stabilen Trimethylsilylesters.

  • Methylierung: Die Umwandlung der Carbonsäure in einen Methylester. Dies kann mit verschiedenen Reagenzien erreicht werden, wobei Diazomethan aufgrund seiner hohen Reaktivität eine gängige, wenn auch gefährliche, Option ist. Eine sicherere Alternative ist die Verwendung von Methanol in Gegenwart eines sauren Katalysators.

Die Wahl des Derivatisierungsreagenzes und der Methode hängt von der erforderlichen Nachweisgrenze, der Probenmatrix und den verfügbaren Laborgeräten ab.

Protokoll 1: Silylierung mit BSTFA für die GC-MS-Analyse

Diese Methode ist aufgrund ihrer einfachen Durchführung und der Bildung stabiler Derivate weit verbreitet. BSTFA reagiert spezifisch mit aktiven Wasserstoffatomen und ist daher ideal für Carbonsäuren.

Benötigte Materialien
  • 2-(3-Chlorthiophen-2-yl)-2-methylpropansäure (Analyt)

  • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS) als Katalysator

  • Lösungsmittel (wasserfrei): Acetonitril, Pyridin oder Dichlormethan

  • Heizblock oder Wasserbad

  • GC-Vials (2 ml) mit Septumkappen

  • Präzisionsspritzen

  • Vortex-Mischer

Experimenteller Arbeitsablauf: Silylierung

Silylation_Workflow cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Analyse p1 Probe in GC-Vial einwiegen (ca. 1 mg) p2 Lösungsmittel zugeben (z.B. 200 µL Acetonitril) p1->p2 p3 Vollständig lösen (Vortex) p2->p3 d1 BSTFA + 1% TMCS zugeben (100 µL) p3->d1 d2 Vial fest verschließen d1->d2 d3 Mischen (Vortex) d2->d3 d4 Inkubieren (60 °C für 30 min) d3->d4 a1 Auf Raumtemperatur abkühlen d4->a1 a2 1 µL in GC-MS injizieren a1->a2

Abbildung 1: Arbeitsablauf für die Silylierungs-Derivatisierung mit BSTFA.

Detailliertes Schritt-für-Schritt-Protokoll
  • Probenvorbereitung: Wiegen Sie ca. 1 mg der 2-(3-Chlorthiophen-2-yl)-2-methylpropansäure-Probe oder eine entsprechende Menge einer Lösung in ein 2-ml-GC-Vial ein. Wenn Sie mit einer Lösung arbeiten, trocknen Sie diese zunächst unter einem sanften Stickstoffstrom ein.

  • Lösungsmittelzugabe: Geben Sie 200 µL wasserfreies Acetonitril (oder ein anderes geeignetes aprotisches Lösungsmittel) in das Vial.

  • Lösen: Mischen Sie die Probe auf einem Vortex-Mischer, bis sie vollständig gelöst ist.

  • Reagenzzugabe: Fügen Sie 100 µL BSTFA (mit 1 % TMCS) hinzu. Der Katalysator TMCS beschleunigt die Reaktion erheblich.

  • Reaktion: Verschließen Sie das Vial sofort fest und mischen Sie den Inhalt kurz. Inkubieren Sie das Vial anschließend für 30 Minuten bei 60 °C in einem Heizblock.

  • Abkühlen und Analyse: Lassen Sie das Vial vor der Injektion auf Raumtemperatur abkühlen. Das Derivat ist nun für die GC-MS-Analyse bereit.

Erwartete Ergebnisse und Daten

Die Derivatisierung führt zur Bildung des Trimethylsilylesters. Dies resultiert in einem signifikant früheren Retentionszeitpunkt und einer schärferen Peakform im Vergleich zur unterivatisierten Säure.

EigenschaftVor der DerivatisierungNach der Silylierung (erwartet)
Molekulargewicht 204.68 g/mol 276.84 g/mol
Flüchtigkeit GeringHoch
Polarität HochGering
Thermische Stabilität MäßigHoch
GC-Peakform Breit, TailingScharf, symmetrisch

Protokoll 2: Methylierung mit Methanolischer HCl für LC-MS-Analyse

Diese Methode ist eine sicherere Alternative zur Verwendung von Diazomethan und eignet sich gut für die Derivatisierung von Carbonsäuren zur Verbesserung der chromatographischen Eigenschaften und der Ionisierbarkeit in der LC-MS, insbesondere im positiven Modus.

Benötigte Materialien
  • 2-(3-Chlorthiophen-2-yl)-2-methylpropansäure (Analyt)

  • Methanolische Salzsäure (z.B. 3 N, kommerziell erhältlich oder durch Einleiten von HCl-Gas in wasserfreies Methanol hergestellt)

  • Heizblock oder Wasserbad

  • Reaktionsgefäße (z.B. 4-ml-Vials mit Schraubverschluss)

  • Lösungsmittel zur Extraktion (z.B. Ethylacetat)

  • Wässrige basische Lösung zur Neutralisation (z.B. 5% NaHCO₃-Lösung)

  • Wasserfreies Natriumsulfat

  • Rotationsverdampfer oder Stickstoff-Einblasvorrichtung

Experimenteller Arbeitsablauf: Methylierung

Methylation_Workflow cluster_reaction Reaktion cluster_workup Aufarbeitung cluster_analysis Analyse r1 Probe in methanolischer HCl lösen (ca. 1 mg in 1 mL) r2 Vial fest verschließen r1->r2 r3 Inkubieren (70 °C für 2 Stunden) r2->r3 w1 Auf Raumtemperatur abkühlen r3->w1 w2 Mit NaHCO₃-Lösung neutralisieren w1->w2 w3 Mit Ethylacetat extrahieren w2->w3 w4 Organische Phase abtrennen w3->w4 w5 Mit Na₂SO₄ trocknen w4->w5 w6 Lösungsmittel eindampfen w5->w6 a1 Rückstand in mobilem Phasen- Lösungsmittel rekonstituieren w6->a1 a2 In LC-MS injizieren a1->a2

Abbildung 2: Arbeitsablauf für die säurekatalysierte Methylierung.

Detailliertes Schritt-für-Schritt-Protokoll
  • Probenvorbereitung: Lösen Sie ca. 1 mg der 2-(3-Chlorthiophen-2-yl)-2-methylpropansäure in 1 ml methanolischer HCl (3 N) in einem geeigneten Reaktionsgefäß.

  • Reaktion: Verschließen Sie das Gefäß fest und erhitzen Sie es für 2 Stunden bei 70 °C. Die Reaktion sollte in einem gut belüfteten Abzug durchgeführt werden.

  • Abkühlen und Neutralisation: Lassen Sie die Reaktion auf Raumtemperatur abkühlen. Überführen Sie die Lösung vorsichtig in ein größeres Gefäß und neutralisieren Sie die überschüssige Säure durch langsame Zugabe einer 5%igen Natriumbicarbonatlösung, bis die Gasentwicklung aufhört.

  • Extraktion: Extrahieren Sie die wässrige Lösung dreimal mit jeweils 2 ml Ethylacetat.

  • Trocknen: Vereinigen Sie die organischen Phasen und trocknen Sie sie über wasserfreiem Natriumsulfat.

  • Einengen: Dekantieren Sie die getrocknete organische Phase und dampfen Sie das Lösungsmittel unter einem sanften Stickstoffstrom oder am Rotationsverdampfer ein.

  • Rekonstitution und Analyse: Lösen Sie den Rückstand in einem geeigneten Volumen des mobilen Phasen-Lösungsmittels (z.B. 500 µL Acetonitril/Wasser 1:1) und analysieren Sie die Probe mittels LC-MS.

Erwartete Ergebnisse und Daten

Die Methylierung erhöht die Hydrophobizität der Verbindung, was zu einer stärkeren Retention auf einer Umkehrphasen-Säule (z.B. C18) führen kann. Der Methylester kann im positiven ESI-Modus als [M+H]⁺-Ion besser detektiert werden.

EigenschaftVor der DerivatisierungNach der Methylierung (erwartet)
Molekulargewicht 204.68 g/mol 218.71 g/mol
LogP (geschätzt) GeringerHöher
LC-Retention (RP) FrüherSpäter
Ionisierung (ESI+) SchwachStärker
Detektiertes Ion [M-H]⁻ (neg. Modus)[M+H]⁺ (pos. Modus)

Zusammenfassung und bewährte Praktiken

  • Wasserfreiheit: Bei der Silylierung ist die strikte Abwesenheit von Wasser entscheidend, da das Derivatisierungsreagenz bevorzugt mit Wasser reagiert. Alle Lösungsmittel und Glasgeräte müssen trocken sein.

  • Sicherheit: Diazomethan ist hochgiftig und explosiv und sollte nur von erfahrenem Personal unter strengsten Sicherheitsvorkehrungen verwendet werden. Die hier vorgestellte säurekatalysierte Methylierung ist eine wesentlich sicherere Alternative.

  • Optimierung: Die angegebenen Reaktionszeiten und -temperaturen sind Ausgangspunkte. Für eine quantitative Analyse sollte die Reaktion optimiert werden, um einen vollständigen Umsatz sicherzustellen.

  • Stabilität der Derivate: TMS-Ester können hydrolyseempfindlich sein. Die Analyse sollte daher zeitnah nach der Derivatisierung erfolgen. Methylester sind im Allgemeinen stabiler.

Die Wahl der geeigneten Derivatisierungsmethode ermöglicht eine robuste und empfindliche Quantifizierung von 2-(3-Chlorthiophen-2-yl)-2-methylpropansäure und ist ein entscheidender Schritt für die erfolgreiche analytische Charakterisierung in der pharmazeutischen Entwicklung und Qualitätskontrolle.

Referenzen

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. [Link]

  • Blau, K., & Halket, J. M. (Eds.). (1993). Handbook of Derivatives for Chromatography (2nd ed.). John Wiley & Sons. [Link]

  • Regis Technologies, Inc. (n.d.). GC Derivatization Reagents. [Link]

Method

Application of 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid in medicinal chemistry

Application Note: 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic Acid in Medicinal Chemistry & Drug Discovery Executive Summary & Pharmacophore Rationale In modern medicinal chemistry, the optimization of a lead compound of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic Acid in Medicinal Chemistry & Drug Discovery

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the optimization of a lead compound often hinges on overcoming metabolic liabilities while simultaneously enhancing target affinity. 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid is a highly specialized, multi-functional building block designed specifically to address these challenges. It combines three distinct pharmacophoric elements into a single, compact scaffold: a thiophene bioisostere, a sterically demanding 3-chloro substituent, and a gem-dimethyl carboxylic acid moiety.

The selection of this specific building block over simpler analogs (such as phenylacetic acid or unsubstituted thiophene-acetic acid) is driven by strict causal relationships between its structure and its biological performance:

  • The Thiophene Bioisostere: Thiophene acts as a classic bioisostere for the phenyl ring but offers a smaller van der Waals volume and altered electron density. The sulfur atom can participate in specific interactions (such as orthogonal multipolar interactions) with protein backbones that a phenyl ring cannot.

  • Conformational Locking via the 3-Chloro Group: The insertion of a chlorine atom at the 3-position is not merely for lipophilicity. The bulky chlorine atom creates a severe steric clash with the adjacent gem-dimethyl group at the 2-position. This steric repulsion restricts bond rotation, effectively "locking" the carboxylic acid (or its downstream amide derivative) into an orthogonal conformation relative to the thiophene plane. This locked 3D geometry is critical for slotting into narrow, deep hydrophobic pockets in target enzymes[1].

  • Metabolic Shielding via the Gem-Dimethyl Group: Compounds containing α -protons adjacent to both an aromatic ring and a carbonyl group are highly susceptible to Cytochrome P450 (CYP450)-mediated α -oxidation, leading to rapid clearance. The exhaustive methylation (gem-dimethylation) of this position removes the α -protons entirely, creating a steric shield that drastically prolongs the in vivo half-life of the resulting drug candidate[1].

MetabolicPathway cluster_0 Standard Thiophene-Acetic Acid cluster_1 Gem-Dimethyl Modified (2-methylpropanoic acid) A Unsubstituted Alpha-Protons B CYP450 Alpha-Oxidation A->B C Rapid Clearance (Short Half-life) B->C D Gem-Dimethyl Steric Shield E CYP450 Blocked (No alpha-protons) D->E F Metabolic Stability (Prolonged Half-life) E->F

Fig 1: Mechanism of CYP450 metabolic blocking via gem-dimethyl structural modification.

Validated Applications in Drug Discovery

The unique steric and electronic profile of 2-(3-chlorothiophen-2-yl)-2-methylpropanoic acid has made it a critical intermediate in several advanced drug discovery programs:

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors: In the pursuit of treatments for Type 2 Diabetes and metabolic syndrome, this building block is used to synthesize potent triazole-based 11β-HSD1 inhibitors. The 3-chloro (or 3-fluoro) thiophene motif perfectly occupies the lipophilic steroid-binding pocket of the enzyme, while the gem-dimethyl group ensures the molecule survives first-pass metabolism in the liver[1].

  • Kinase Inhibitors (e.g., TTK/Mps1): In oncology, dual-specificity kinases like TTK are targeted to disrupt tumor cell division. This carboxylic acid is coupled with complex anilines to form rigid, hinge-binding motifs. The steric bulk prevents the molecule from adopting flat, off-target conformations, thereby increasing kinase selectivity[2].

  • S-Nitrosoglutathione Reductase (GSNOR) Inhibitors: For respiratory and inflammatory diseases, pyrrole and thiophene derivatives utilizing this acid framework have been developed to modulate nitric oxide signaling pathways, leveraging the compound's excellent tissue penetration and stability[3].

Quantitative Data Summary

The table below summarizes the physicochemical causality of incorporating this specific building block compared to its unmethylated and unchlorinated precursors.

Structural Motif α -ProtonsConformational StateCYP450 LiabilityPrimary Medicinal Chemistry Application
Thiophene-2-acetic acid 2Free rotationHigh ( α -oxidation)Baseline building block; high clearance rate.
2-(Thiophen-2-yl)-2-methylpropanoic acid 0Free rotationLowImproved half-life; lacks target specificity.
2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid 0Locked (Orthogonal) Very Low Target-specific hydrophobic fit; high LipE.

Self-Validating Experimental Protocols

The following protocols detail the synthesis of the building block and its downstream application. These workflows are designed as self-validating systems , meaning the chemical logic inherently purifies the product and provides clear, binary go/no-go indicators of success.

Protocol A: Synthesis of 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid

Causality Focus: Overcoming Steric Hindrance during Hydrolysis

Standard aqueous hydrolysis (e.g., NaOH in ethanol) fails to convert 2-(3-chlorothiophen-2-yl)-2-methylpropanenitrile to the corresponding acid. The gem-dimethyl group acts as a physical umbrella, preventing the hydroxide nucleophile from attacking the nitrile carbon. To overcome this activation energy barrier, extreme thermal conditions and a high-boiling solvent are required[1].

Step-by-Step Methodology:

  • Exhaustive Methylation: To a solution of 2-(3-chlorothiophen-2-yl)acetonitrile (1.0 eq) in anhydrous THF at 0 °C, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) portion-wise. Rationale: Excess base ensures complete deprotonation to prevent the formation of the mono-methylated impurity.

  • Alkylation: Add Iodomethane (MeI, 3.0 eq) dropwise. Stir at room temperature for 12 hours. Quench with saturated aqueous NH4​Cl and extract with Ethyl Acetate.

  • High-Temperature Hydrolysis: Dissolve the resulting 2-(3-chlorothiophen-2-yl)-2-methylpropanenitrile in Ethylene Glycol (10 volumes). Add Potassium Hydroxide (KOH, 3.0 eq).

  • Thermal Activation: Heat the mixture to 190 °C for 2.5 hours[1]. Rationale: Ethylene glycol allows the reaction to reach temperatures where the kinetic barrier of the sterically shielded nitrile is overcome.

  • Self-Validating Phase-Switch Workup:

    • Cool the mixture to room temperature and dilute with water.

    • Wash Step: Extract the basic aqueous layer with Diethyl Ether. Validation: Any unreacted, neutral nitrile partitions into the ether layer and is discarded.

    • Isolation Step: Cool the aqueous layer in an ice bath and acidify to pH 2 using concentrated HCl. The target carboxylic acid will precipitate or can be extracted into clean Ethyl Acetate. This acid-base phase switch guarantees that only the successfully hydrolyzed product is isolated.

Protocol B: Downstream Amide Coupling

Causality Focus: Activating a Neopentyl-like Acid

Because the carboxylic acid is attached to a fully substituted carbon, standard coupling reagents like EDC/HOBt are too slow, leading to side reactions or unreacted starting material. HATU must be used to form a highly reactive HOAt-active ester.

Step-by-Step Methodology:

  • Activation: Dissolve 2-(3-chlorothiophen-2-yl)-2-methylpropanoic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Rationale: DIPEA is sterically hindered and will not compete with the amine for the active ester.

  • Coupling: Add HATU (1.2 eq) at 0 °C. Stir and allow to warm to room temperature over 4 hours.

  • In-Process Control (IPC): Monitor by LCMS. Validation: The reaction is complete when the M-H mass of the starting acid disappears and the M+H mass of the amide appears.

  • Orthogonal Washing: Dilute with Ethyl Acetate. Wash sequentially with saturated NaHCO3​ (removes HOAt and unreacted acid) and 1M HCl (removes unreacted amine and DIPEA). The organic layer will contain only the pure, neutral amide.

SynthesisWorkflow N1 3-Chlorothiophene N2 Chloromethylation (HCHO, HCl) N1->N2 N3 Cyanation (NaCN, DMSO) N2->N3 N4 2-(3-Chlorothiophen-2-yl)acetonitrile N3->N4 N5 Exhaustive Methylation (NaH, MeI, THF) N4->N5 Blocks alpha-position N6 2-(3-Chlorothiophen-2-yl)-2-methylpropanenitrile N5->N6 N7 Alkaline Hydrolysis (KOH, Ethylene Glycol, 190°C) N6->N7 High-temp required due to steric shield N8 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid N7->N8 Acid-base phase switch isolation

Fig 2: Step-by-step synthetic workflow for 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid.

References

  • Title: Discovery and Biological Evaluation of Potent and Orally Active Human 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors for the Treatment of Type 2 Diabetes Mellitus Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL: [Link]

  • Title: Pyrrole inhibitors of S-nitrosoglutathione reductase as therapeutic agents (US9138427B2)
  • Title: Indazole compounds as kinase inhibitors and method of treating cancer with same (EP2766352B1)

Sources

Application

Application Note: High-Throughput Screening of 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic Acid Analogs Targeting GSNOR

Document Type: Standard Operating Procedure & Application Note Target Audience: Assay Biologists, Medicinal Chemists, and Drug Discovery Scientists Introduction & Scientific Rationale S-Nitrosoglutathione reductase (GSNO...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Procedure & Application Note Target Audience: Assay Biologists, Medicinal Chemists, and Drug Discovery Scientists

Introduction & Scientific Rationale

S-Nitrosoglutathione reductase (GSNOR), also known as alcohol dehydrogenase 5 (ADH5), is a critical metalloenzyme that regulates intracellular levels of S-nitrosothiols (SNOs) and nitric oxide (NO) by catalyzing the reduction of S-nitrosoglutathione (GSNO)[1]. Because NO signaling plays a vital role in smooth muscle relaxation and immune regulation, GSNOR has emerged as a high-value therapeutic target for respiratory conditions (asthma, COPD) and inflammatory bowel diseases[1].

The compound 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid and its extended pyrrole/thiophene analogs represent a privileged chemical scaffold for GSNOR inhibition. High-throughput screening (HTS) campaigns have demonstrated that derivatives of this scaffold bind selectively to the GSNO-binding pocket, yielding potent, reversible inhibitors with low nanomolar IC₅₀ values (e.g., N6022)[1].

As a Senior Application Scientist, I have designed the following HTS protocol not merely as a sequence of steps, but as a self-validating kinetic system . By utilizing real-time kinetic readouts and orthogonal counter-screens, this workflow inherently normalizes compound autofluorescence and eliminates false positives, ensuring absolute confidence in your hit-to-lead progression.

Mechanistic Pathway & Assay Principle

The HTS assay relies on the native biochemical function of GSNOR: the NADH-dependent reduction of GSNO to N-hydroxysulfinamide (GSNHOH), which subsequently rearranges to form glutathione sulfinamide.

Reaction: GSNO + NADH + H⁺ → GSNHOH + NAD⁺

Rather than using complex secondary coupled reactions, this assay directly monitors the depletion of the NADH cofactor via its intrinsic absorbance at 340 nm (or fluorescence at Ex 340 nm / Em 460 nm).

G NO Nitric Oxide (NO) GSNO S-Nitrosoglutathione (GSNO) NO->GSNO Nitrosylation GSH Glutathione (GSH) GSH->GSNO GSNOR GSNOR Enzyme (ADH5) GSNO->GSNOR Substrate Binding Products GSNHOH + NAD+ GSNOR->Products NADH Oxidation Inhibitor Thiophene-Propanoic Acid Analogs Inhibitor->GSNOR Competitive Inhibition

Figure 1: GSNOR-mediated GSNO catabolism and targeted pharmacological inhibition pathway.

The Causality Behind the Assay Design
  • Kinetic vs. Endpoint Readout: Thiophene and pyrrole analogs often exhibit intrinsic UV absorbance. An endpoint assay would flag these as false positives/negatives. By measuring the rate of NADH depletion (ΔA₃₄₀/min), the static background absorbance of the compound is mathematically subtracted, creating a self-correcting data set[2].

  • Orthogonal Counter-Screening: GSNOR belongs to the alcohol dehydrogenase family. To prove that the 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid analogs specifically target the GSNO binding site rather than the general ADH catalytic machinery, hits must be counter-screened using octanol (an alternative ADH substrate) at pH 10[2]. True GSNOR inhibitors will show high potency against GSNO but vastly reduced activity against octanol[2].

Materials and Reagents

  • Enzyme: Recombinant Human GSNOR (purified, >95% purity).

  • Substrate: S-Nitrosoglutathione (GSNO). Critical Note: GSNO is highly photolabile and thermally unstable. It must be synthesized or reconstituted fresh daily, kept on ice, and protected from light to prevent spontaneous NO release.

  • Cofactor: β-Nicotinamide adenine dinucleotide, reduced (NADH).

  • Assay Buffer: 100 mM Sodium Phosphate (or Sodium Glycine for pH 10 counter-screens), 0.1% BSA, 0.01% CHAPS, pH 7.5[2].

  • Plates: 384-well UV-transparent clear bottom plates (for absorbance) or black solid plates (for fluorescence).

  • Equipment: Acoustic liquid handler (e.g., Labcyte Echo), Multi-mode microplate reader.

High-Throughput Screening Protocol

The following methodology is optimized for a 384-well format, balancing throughput with kinetic resolution.

Workflow Prep 1. Reagent Preparation Fresh GSNO (Dark/Ice) GSNOR + NADH in Buffer Dispense 2. Compound Dispensing Acoustic Transfer (Echo) into 384-well UV Plates Prep->Dispense Incubate 3. Pre-incubation 15 min at RT Establish Binding Equilibrium Dispense->Incubate Reaction 4. Reaction Initiation Add GSNO via Automated Dispenser Incubate->Reaction Read 5. Kinetic Readout Absorbance at 340 nm Read every 30s for 10 min Reaction->Read Analyze 6. Data Analysis Calculate ΔA340/min Determine IC50 & Z'-factor Read->Analyze

Figure 2: Step-by-step High-Throughput Screening (HTS) workflow for kinetic GSNOR assays.

Step-by-Step Execution:
  • Compound Dispensing:

    • Use an acoustic liquid handler to transfer 50 nL of 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid analogs (in 100% DMSO) into the 384-well assay plates.

    • Causality: Acoustic dispensing avoids tip-based carryover and allows for direct dilution, maintaining a final DMSO concentration of ≤0.5%, which preserves GSNOR structural integrity.

  • Enzyme/Cofactor Addition:

    • Dispense 5 μL of the Enzyme/Cofactor mix (final well concentrations: 5 nM GSNOR, 100 μM NADH) into all wells except the blank controls.

  • Pre-Incubation:

    • Centrifuge the plate briefly (1000 x g, 1 min) and incubate at room temperature (25°C) in the dark for 15 minutes.

    • Causality: Many potent thiophene-based inhibitors exhibit slow-binding kinetics. Pre-incubation ensures the inhibitor-enzyme complex reaches thermodynamic equilibrium before the substrate introduces competitive pressure.

  • Reaction Initiation:

    • Rapidly dispense 5 μL of freshly prepared GSNO solution (final well concentration: 100 μM) using an automated reagent dispenser to initiate the reaction.

  • Kinetic Measurement:

    • Immediately transfer the plate to the microplate reader.

    • Measure absorbance at 340 nm every 30 seconds for 10 minutes at 25°C.

Data Presentation & Quality Control

To validate the HTS run, calculate the initial velocity (slope, ΔA₃₄₀/min) from the linear portion of the kinetic curve (typically 1–6 minutes). Calculate the Z'-factor using the positive control (e.g., N6022 or a known potent analog) and the negative control (DMSO vehicle). A Z'-factor > 0.6 indicates a robust, reliable assay.

Table 1: Representative HTS Profiling Data for Thiophene-Propanoic Acid Analogs

Compound ClassTarget SubstrateIC₅₀ (nM)Selectivity (vs. Octanol pH 10)Z'-FactorMechanism of Action
Unoptimized Core Scaffold GSNO570>50x0.72Competitive
Optimized Analog (Methoxy-substituted) GSNO460>100x0.78Competitive
Clinical Reference (N6022) GSNO8>1000x0.85Reversible, GSNO-site specific
Pan-ADH Inhibitor (Control) GSNO1201x (No selectivity)0.65Non-specific pocket binding

Note: The optimization of the core scaffold via substitutions (e.g., methoxy groups) significantly improves IC₅₀ and selectivity, as demonstrated in lead optimization campaigns[1].

Expert Troubleshooting & Insights

  • Drifting Baselines in Kinetic Reads: If the negative control wells show non-linear NADH depletion, your GSNO has likely degraded. GSNO breakdown releases free NO and oxidized glutathione, which alters the redox environment of the well. Always keep GSNO on ice and use within 4 hours of preparation.

  • Apparent "Activation" by Compounds: If a thiophene analog appears to increase the rate of reaction, check the raw absorbance values. Highly conjugated analogs may precipitate over time, causing light scattering that mimics an increase in absorbance. Ensure compound solubility in the assay buffer is confirmed via nephelometry prior to the screen.

References

  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)

Sources

Method

Application Notes and Protocols for Evaluating the Antimicrobial Activity of Chlorothiophene-Containing Compounds

Introduction: The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action. Heterocyclic compounds, partic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action. Heterocyclic compounds, particularly those containing a thiophene scaffold, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties.[1][2] Among these, chlorothiophene derivatives are emerging as a promising class of antimicrobials. The incorporation of a chlorine atom onto the thiophene ring can modulate the electronic properties and lipophilicity of the molecule, often enhancing its biological activity.[3] This guide provides a comprehensive overview, field-proven protocols, and expert insights for researchers engaged in the evaluation of chlorothiophene-containing compounds for antimicrobial applications.

Underlying Mechanisms: How Chlorothiophenes May Combat Bacteria

Understanding the potential mechanisms of action is crucial for designing robust experimental plans and interpreting results. While the exact pathways can be compound-specific, research on thiophene derivatives points to several key bacterial processes that are likely targeted. A multi-pronged mechanism of action is often a hallmark of effective antimicrobials that can circumvent existing resistance pathways.

  • Cell Membrane Disruption: A primary and rapid mode of action for many antimicrobial agents is the perturbation of the bacterial cell membrane's integrity. Thiophene derivatives have been shown to increase membrane permeabilization, leading to the leakage of essential intracellular components and ultimately, cell death.[4][5] This mechanism is particularly advantageous as it is more difficult for bacteria to develop resistance to physical membrane disruption compared to target-specific enzyme inhibition.

  • Inhibition of Cell Division: Key proteins involved in bacterial cytokinesis, such as FtsZ, represent novel targets for antibiotics. Certain thiophenyl-pyrimidine derivatives have demonstrated potent antibacterial activity by inhibiting FtsZ polymerization and its associated GTPase activity.[6] This disruption prevents the formation of the Z-ring, a critical step in bacterial cell division, leading to filamentation and eventual lysis.[6]

  • Targeting Outer Membrane Proteins (OMPs): In Gram-negative bacteria, the outer membrane serves as a formidable barrier. Specific thiophene compounds are believed to interact with and disrupt the function of Outer Membrane Proteins (OMPs), which are vital for nutrient uptake and maintaining structural integrity.[4][5] Molecular docking studies have suggested strong binding affinities to OMPs such as CarO1 in Acinetobacter baumannii and OmpC in Escherichia coli.[4]

  • Inhibition of Protein Synthesis: A classic and effective antimicrobial strategy is the inhibition of protein synthesis. This is achieved by targeting the bacterial ribosome. While extensive research on chlorothiophenes specifically targeting this pathway is ongoing, it remains a plausible mechanism. For context, the well-known antibiotic Chloramphenicol functions by binding to the 50S ribosomal subunit and inhibiting the peptidyl transferase step, thereby halting protein elongation.[7][8]

Antimicrobial_Mechanisms_of_Chlorothiophenes cluster_0 Chlorothiophene Compound cluster_1 Bacterial Cell Targets cluster_2 Cellular Outcome Compound Chlorothiophene Derivative Membrane Cell Membrane Disruption Compound->Membrane FtsZ Inhibition of FtsZ Polymerization Compound->FtsZ OMP Outer Membrane Protein (OMP) Binding Compound->OMP Ribosome Protein Synthesis Inhibition (Ribosome) Compound->Ribosome Outcome Increased Permeability & Cell Lysis Membrane->Outcome Outcome2 Inhibition of Cell Division FtsZ->Outcome2 Outcome3 Impaired Nutrient Uptake & Structural Integrity OMP->Outcome3 Outcome4 Bacteriostasis or Bactericidal Effect Ribosome->Outcome4

Caption: Potential antimicrobial mechanisms of chlorothiophene derivatives against bacteria.

Experimental Protocols: From Initial Screening to Advanced Characterization

A hierarchical approach is recommended, starting with broad screening assays to identify active compounds and progressing to more detailed quantitative and mechanistic studies.

Workflow for Antimicrobial Evaluation

This workflow ensures a logical progression from identifying hit compounds to characterizing lead candidates.

Antimicrobial_Screening_Workflow A Compound Synthesis & Characterization B Primary Screening (Agar Diffusion Assay) A->B C Quantitative Assay (MIC Determination) B->C D Bactericidal/Bacteriostatic? (MBC Determination) C->D E Advanced Characterization D->E I In Vitro Cytotoxicity (e.g., MTT Assay) D->I F Time-Kill Kinetics E->F G Anti-Biofilm Assay E->G H Mechanism of Action (e.g., Membrane Permeability) E->H J Lead Candidate F->J G->J H->J I->J

Caption: Hierarchical workflow for the evaluation of novel antimicrobial compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is the gold standard for its quantitative and reproducible nature.[2]

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. Growth is assessed after a defined incubation period. This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Test chlorothiophene compounds

  • 96-well, U-bottom microtiter plates[4]

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29737)[9]

  • Standard antibiotic for positive control (e.g., Gentamicin, Ciprofloxacin)[3][9]

  • Sterile DMSO for compound dissolution

  • 0.5 McFarland turbidity standard

  • Spectrophotometer and multichannel pipette

  • Incubator (37°C)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a high-concentration stock solution of each chlorothiophene compound in DMSO (e.g., 10 mg/mL). Subsequent dilutions should be made in MHB to minimize the final DMSO concentration to ≤1% (v/v), which is non-inhibitory to most bacteria.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[4]

  • Plate Setup:

    • Add 100 µL of MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the highest concentration of the test compound (prepared in MHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the final bacterial inoculum (from step 2) to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[4]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). Results can be confirmed by reading the optical density (OD) at 600 nm.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a crucial follow-up to the MIC to determine whether a compound is bactericidal or bacteriostatic.

Principle: Aliquots from the clear wells of the MIC assay are sub-cultured onto antibiotic-free agar. The absence of growth indicates that the bacteria were killed at that concentration.

Step-by-Step Methodology:

  • Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the growth control well.

  • Mix the contents of each selected well thoroughly.

  • Using a calibrated loop or pipette, spread a 10-100 µL aliquot from each of these wells onto a fresh Mueller-Hinton Agar (MHA) plate.[10]

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum, which is practically observed as no colony growth on the agar plate.

Interpretation:

  • If the MBC is ≤ 4 times the MIC, the compound is considered bactericidal .

  • If the MBC is > 4 times the MIC, the compound is considered bacteriostatic .

Data Presentation and Structure-Activity Relationship (SAR)

Systematic evaluation of analogues is key to optimizing antimicrobial potency. Organizing data clearly allows for the elucidation of structure-activity relationships (SAR).

Sample Data Table for Antimicrobial Activity
Compound IDR1 GroupR2 GroupGram-Positive MIC (µg/mL) (S. aureus)Gram-Negative MIC (µg/mL) (E. coli)MBC/MIC Ratio (S. aureus)
CTh-01-H-H64>64>4
CTh-02-Cl-H32642
CTh-03-H-NO₂>64>64N/A
CTh-04-Cl-OCH₃16322
CTh-05-Br-H32644
CTh-06-H-CONH₂16321
GentamicinN/AN/A121

This is illustrative data based on published findings.

Key SAR Insights
  • Halogenation: The presence and position of a second halogen on the thiophene ring or on an associated phenyl ring often enhances antibacterial activity. Compounds with chloro and methoxy functionalities have shown excellent to moderate activity.[9]

  • Amide Functionality: The incorporation of an amide group can significantly improve antimicrobial potency, potentially by forming additional hydrogen bonds with the biological target.[9]

  • Positional Isomerism: The relative position of substituents can drastically alter activity. For instance, in a series of thiophene derivatives with a piperidin-4-yloxy group, the ortho substituted compound showed a lower MIC against A. baumannii and E. coli compared to the para substituted isomer.[4][5]

  • Heterocyclic Scaffolds: The nature of the heterocyclic core is critical. Studies comparing thiophene, furan, and thiazole cores have shown that the thiophene moiety often provides superior antibacterial activity.[4][5]

Safety and Toxicity Assessment

A promising antimicrobial candidate must exhibit selective toxicity, meaning it is harmful to the pathogen but safe for the host. An initial in vitro cytotoxicity screen is a mandatory step.

Protocol Outline: MTT Assay for In Vitro Cytotoxicity

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified spectrophotometrically.

Brief Methodology:

  • Cell Seeding: Seed a human cell line (e.g., HEK293, HepG2) in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[11]

  • Compound Treatment: Expose the cells to serial dilutions of the chlorothiophene compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[11]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a plate reader. The amount of formazan produced is proportional to the number of viable cells. The IC₅₀ (concentration inhibiting 50% of cell viability) can then be calculated.

References

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PMC. [Link]

  • Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. MDPI. [Link]

  • In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and antimicrobial evaluation of new chalcones containing piperazine or 2,5-dichlorothiophene moiety. ResearchGate. [Link]

  • Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. ResearchGate. [Link]

  • In Vitro Antibacterial and Antibiofilm Activities of Chlorogenic Acid against Clinical Isolates of Stenotrophomonas maltophilia including the Trimethoprim/Sulfamethoxazole Resistant Strain. PMC. [Link]

  • Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. ResearchGate. [Link]

  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. PMC. [Link]

  • Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. PMC. [Link]

  • Chloramphenicol mechanism of action, side effects, pharmacology. YouTube. [Link]

  • Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. MDPI. [Link]

  • Synthesis and Antibacterial Activity of Hydroxy and Chloro-Substituted Chalcone Derivatives. Journal of Pharmaceutical Research International. [Link]

  • Effects of chlorogenic acid on antimicrobial, antivirulence, and anti-quorum sensing of carbapenem-resistant Klebsiella pneumoniae. Frontiers in Microbiology. [Link]

  • Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents. University of West Florida Libraries. [Link]

  • Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products. MDPI. [Link]

Sources

Application

Application Notes and Protocols for the Development of Drug Delivery Systems for Thiophene-Based Compounds

Abstract Thiophene and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with applications ranging from oncology to infectious diseases and neurology....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Thiophene and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with applications ranging from oncology to infectious diseases and neurology.[1][2] These heterocyclic compounds exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antipsychotic properties.[1][2][3] However, a significant hurdle in the clinical development of many novel thiophene-based candidates is their inherent lipophilicity and poor aqueous solubility.[4][5] This characteristic often leads to low bioavailability, necessitating the development of advanced drug delivery systems to unlock their full therapeutic potential.[4][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing the rationale, strategies, and detailed protocols for formulating and evaluating drug delivery systems tailored for thiophene-based compounds.

Introduction: The Rationale for Advanced Drug Delivery

The thiophene ring is a "privileged structure" in drug design, valued for its unique electronic and structural properties that facilitate interactions with various biological targets.[3][7][8] Marketed drugs such as the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the anti-inflammatory drug tiaprofenic acid highlight the clinical success of this scaffold.[1][9]

However, the very features that make thiophene derivatives effective can also contribute to poor water solubility. It is estimated that over 40% of newly discovered drug candidates are poorly water-soluble, a major barrier to their development.[4][10] For thiophene compounds, this challenge manifests in several ways:

  • Low Oral Bioavailability: Poor dissolution in gastrointestinal fluids limits absorption into the bloodstream.[4][6]

  • Suboptimal Therapeutic Efficacy: Insufficient drug concentration at the target site can lead to reduced effectiveness.

  • High Dosing Requirements: To compensate for poor absorption, higher doses may be needed, increasing the risk of off-target side effects and toxicity.[5][11]

  • Challenges in Parenteral Formulation: Poor solubility makes it difficult to develop stable and safe intravenous formulations, often requiring harsh co-solvents.[12]

Advanced drug delivery systems are designed to overcome these limitations by encapsulating the active pharmaceutical ingredient (API) in a carrier, thereby enhancing its solubility, stability, and pharmacokinetic profile.

Strategic Selection of a Drug Delivery System

The choice of a drug delivery platform is not arbitrary; it is dictated by the physicochemical properties of the thiophene compound, the intended route of administration, and the therapeutic target. A logical workflow for this selection process is crucial for success.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: Lead Optimization cluster_3 Phase 4: Preclinical Evaluation A Physicochemical Profiling (Solubility, LogP, pKa, m.p.) C Lipid-Based Systems (Liposomes, SLNs, Nanoemulsions) A->C Informs Choice D Polymeric Systems (Nanoparticles, Micelles) A->D Informs Choice E Amorphous Systems (Solid Dispersions) A->E Informs Choice B Target Product Profile (Route, Disease, Target Site) B->C Guides Selection B->D Guides Selection B->E Guides Selection F Characterization (Size, Zeta, EE%) C->F D->F E->F G In Vitro Release & Stability F->G H In Vitro Efficacy & Toxicity G->H H->C Iterate/Reformulate H->D Iterate/Reformulate H->E Iterate/Reformulate I In Vivo PK/PD & Efficacy H->I Promising Candidate

Caption: Workflow for Drug Delivery System Selection.

2.1. Key Formulation Strategies

The following table summarizes common drug delivery systems suitable for thiophene-based compounds, highlighting their primary mechanisms and ideal use cases.

Delivery SystemCore PrincipleIdeal for Thiophene Compounds That Are...Key Advantages
Liposomes Encapsulation in a lipid bilayer vesicle.Highly lipophilic; intended for IV injection or targeted delivery.Biocompatible; can carry both hydrophilic and lipophilic drugs; enables targeted delivery.
Polymeric Nanoparticles Entrapment within a biodegradable polymer matrix.Intended for controlled/sustained release or overcoming multidrug resistance.[11]High stability; tunable release kinetics; surface can be modified for targeting.
Solid Lipid Nanoparticles (SLNs) Encapsulation in a solid lipid core.Lipophilic; suitable for oral, parenteral, and topical routes.High stability; controlled release; avoids organic solvents in some preparation methods.
Nanoemulsions Dissolution in a stable oil-in-water nano-droplet.[4]Oil-soluble; intended for oral or parenteral administration.High drug loading capacity; enhanced permeation; protects API from degradation.[4]
Polymeric Micelles Self-assembly of amphiphilic polymers to encapsulate the drug in a hydrophobic core.Highly hydrophobic; suitable for IV delivery of cytotoxic agents.Small size enhances tumor penetration (EPR effect); improves solubility.[12]
Solid Dispersions Molecular dispersion of the drug in a hydrophilic polymer matrix.Crystalline with high melting point; intended for oral solid dosage forms.Significantly enhances dissolution rate and bioavailability.[12]
Core Protocols and Methodologies

This section provides detailed, step-by-step protocols for the preparation and characterization of common formulations.

3.1. Protocol 1: Preparation of Thiophene-Loaded Liposomes via Thin-Film Hydration

Causality: The thin-film hydration method is a robust and widely used technique for preparing liposomes. It leverages the amphiphilic nature of lipids. When a lipid film is hydrated, the lipids self-assemble into bilayers, forming vesicles that can encapsulate hydrophobic drugs like many thiophene derivatives within the lipid bilayer itself.

Materials:

  • Thiophene-based API

  • Phosphatidylcholine (PC)

  • Cholesterol (CHOL)

  • Chloroform and Methanol (solvent system)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator, bath sonicator, membrane extruder

Procedure:

  • Lipid & Drug Dissolution: Dissolve the thiophene API, PC, and CHOL in a 2:1 v/v chloroform:methanol mixture in a round-bottom flask. A typical molar ratio is 55:40:5 (PC:CHOL:Drug), but this must be optimized.

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a temperature above the lipid transition temperature (e.g., 40-50°C) until a thin, uniform lipid film is formed on the inner surface. Ensure all solvent is removed.

  • Hydration: Add pre-warmed PBS (pH 7.4) to the flask. Agitate the flask by hand or on a shaker for 1-2 hours. This process forms multilamellar vesicles (MLVs).

  • Size Reduction (Sonication): To reduce the size and lamellarity, sonicate the MLV suspension in a bath sonicator for 15-30 minutes. This creates smaller unilamellar vesicles (SUVs).

  • Size Homogenization (Extrusion): For a uniform size distribution, pass the liposome suspension through a membrane extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). Perform 10-20 passes.

  • Purification: Remove any unencapsulated drug by dialysis or size exclusion chromatography.

  • Storage: Store the final liposomal formulation at 4°C.

3.2. Protocol 2: Formulation of Polymeric Nanoparticles using Nanoprecipitation

Causality: Nanoprecipitation, or the solvent displacement method, is ideal for encapsulating hydrophobic drugs. The principle relies on the rapid diffusion of a water-miscible organic solvent (containing the drug and polymer) into an aqueous non-solvent phase. This causes the polymer to precipitate, instantly entrapping the drug into a solid nanoparticle matrix.

Materials:

  • Thiophene-based API

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (solvent)

  • Polyvinyl alcohol (PVA) or Poloxamer 188 (surfactant)

  • Deionized water (anti-solvent)

  • Magnetic stirrer, centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve the thiophene API and PLGA in acetone. A typical concentration is 10 mg of drug and 100 mg of PLGA in 5 mL of acetone.

  • Aqueous Phase Preparation: Prepare a 1% w/v solution of PVA in deionized water. This will act as a stabilizer to prevent nanoparticle aggregation.

  • Nanoprecipitation: Place the aqueous phase on a magnetic stirrer at a moderate speed. Inject the organic phase dropwise into the center of the vortex. A milky suspension should form immediately.

  • Solvent Evaporation: Leave the suspension stirring overnight in a fume hood to allow for the complete evaporation of acetone.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes).

  • Washing: Discard the supernatant and re-disperse the nanoparticle pellet in deionized water to remove excess surfactant and unencapsulated drug. Repeat the centrifugation and washing step two more times.

  • Lyophilization (Optional): For long-term storage, the purified nanoparticles can be freeze-dried. Re-disperse the pellet in a cryoprotectant solution (e.g., 5% trehalose) before freezing and lyophilizing.

Physicochemical Characterization: A Self-Validating System

Thorough characterization is essential to ensure the quality, stability, and performance of the formulation. Each test validates the success of the previous steps and predicts in vivo behavior.

G Formulation Formulated Delivery System (e.g., Liposomes, Nanoparticles) DLS Dynamic Light Scattering (DLS) - Particle Size - Polydispersity Index (PDI) Formulation->DLS Zeta Zeta Potential Analysis - Surface Charge - Colloidal Stability Formulation->Zeta EE Encapsulation Efficiency (EE%) - Drug Loading - Formulation Efficacy Formulation->EE Morphology Microscopy (TEM/SEM) - Shape & Surface Formulation->Morphology Stability Stability Assessment - Shelf-life DLS->Stability Monitors aggregation Zeta->Stability Predicts stability Release In Vitro Release Study - Drug Release Kinetics EE->Release Determines dose Outcome Optimized & Characterized Formulation Release->Outcome Stability->Outcome

Caption: Interconnected Characterization Workflow.

4.1. Protocol 3: Determination of Encapsulation Efficiency (EE%)

Causality: Measuring EE% is critical to quantify the efficiency of the drug loading process and to determine the final drug concentration in the formulation. This protocol uses an indirect method, measuring the amount of free drug not encapsulated, which is often simpler than directly measuring the drug inside the carrier.

Materials:

  • Nanoparticle/Liposome suspension

  • Amicon® Ultra centrifugal filter units (or similar)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mobile phase and validated analytical method for the thiophene API

Procedure:

  • Separation of Free Drug: Take a known volume of the formulation (e.g., 1 mL) and place it in a centrifugal filter unit with a molecular weight cutoff (MWCO) that retains the formulation but allows the free drug to pass through (e.g., 10 kDa).

  • Centrifugation: Centrifuge the unit according to the manufacturer's instructions (e.g., 5000 x g for 15 minutes).

  • Quantification: Collect the filtrate, which contains the unencapsulated (free) drug. Quantify the concentration of the drug in the filtrate using a pre-validated HPLC method.

  • Calculation: Calculate the Encapsulation Efficiency using the following formula:

    EE% = ( (Total Drug - Free Drug) / Total Drug ) * 100

    • Total Drug: The initial amount of drug added during formulation.

    • Free Drug: The amount of drug quantified in the filtrate.

In Vitro and In Vivo Evaluation

The ultimate test of a drug delivery system is its performance in a biological context.

5.1. In Vitro Drug Release

A well-designed release study mimics physiological conditions to predict how the drug will become available at the site of action. The dialysis bag method is a common and effective technique.

Protocol:

  • Place a known volume (e.g., 2 mL) of the drug-loaded formulation into a dialysis bag with an appropriate MWCO.

  • Submerge the sealed bag in a larger volume of release medium (e.g., 500 mL of PBS, pH 7.4, containing 0.5% Tween 80 to maintain sink conditions).

  • Place the entire setup in a shaking water bath at 37°C.

  • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium and replace it with an equal volume of fresh medium.

  • Analyze the drug concentration in the collected samples via HPLC.

  • Plot the cumulative percentage of drug released versus time.

5.2. In Vitro Cell Studies

For anticancer thiophene compounds, for example, in vitro evaluation using relevant cancer cell lines is a crucial step.[13][14]

  • Cytotoxicity Assay (MTT/XTT): Compare the cytotoxicity (IC50) of the free thiophene drug versus the formulated version. An effective delivery system may show enhanced cytotoxicity due to improved cellular uptake.[5][11]

  • Cellular Uptake: Use a fluorescently labeled version of the formulation or a fluorescent thiophene analogue to quantify and visualize uptake into cells via flow cytometry and confocal microscopy. This helps confirm that the carrier is effectively delivering its payload into the target cells.[5][15]

5.3. In Vivo Evaluation

Animal models are indispensable for evaluating the pharmacokinetics (PK) and pharmacodynamics (PD) of the formulation.

  • Pharmacokinetic Studies: Administer the free drug and the formulated drug to animal cohorts (e.g., mice or rats) via the intended clinical route. Collect blood samples at various time points and analyze the plasma drug concentration. Key parameters to compare include:

    • Cmax (Maximum concentration)

    • Tmax (Time to reach Cmax)

    • AUC (Area under the curve), which reflects total drug exposure. An effective delivery system should significantly increase the AUC.

  • Efficacy Studies: In a relevant disease model (e.g., a tumor xenograft model for an anticancer thiophene), compare the therapeutic efficacy of the formulation against the free drug and a placebo control. Monitor disease progression markers (e.g., tumor volume) over time.

Conclusion and Future Perspectives

The development of drug delivery systems for thiophene-based compounds is a critical enabler for translating promising chemical entities into effective clinical therapies. By systematically selecting, preparing, and characterizing formulations such as liposomes, nanoparticles, and solid dispersions, researchers can overcome the inherent challenges of poor solubility and improve the therapeutic index of these versatile compounds. The protocols and strategies outlined in this guide provide a robust framework for this process, emphasizing a logical, evidence-based approach to formulation development. Future innovations, including stimuli-responsive systems and targeted nanocarriers, will continue to refine our ability to deliver these potent drugs with ever-greater precision and efficacy.

References
  • Nanoemulsion-Based Drug Delivery System for Poorly Soluble Drugs. (2023). Vertex AI Search.
  • Thiophene-Based Compounds. (2021). Encyclopedia MDPI.
  • Szaniawska, M., & Szymczyk, K. (n.d.). Strategies in poorly soluble drug delivery systems. ResearchGate.
  • Saadoun, H. Q., et al. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies.
  • Therapeutic Potential of Thiophene Compounds: A Mini-Review. (n.d.). ResearchGate.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ResearchGate.
  • Alves, M. F., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules.
  • Design and Development of Novel Drug Delivery Systems for Poorly Soluble Drugs. (2025). ManTech Publications.
  • Alves, M. F., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC.
  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). MDPI.
  • Insoluble drug delivery strategies: review of recent advances and business prospects. (n.d.). PMC.
  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2025). ResearchGate.
  • A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College.
  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). MDPI.
  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). ResearchGate.
  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. (n.d.). MDPI.
  • Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). ACS Omega.
  • Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (n.d.). PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic Acid Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals seeking to optimize the synthesis of 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals seeking to optimize the synthesis of 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid .

Synthesizing this highly substituted thiophene derivative presents two major mechanistic hurdles: preventing the degradation of the electron-rich thiophene ring during base-catalyzed alkylation, and overcoming the severe steric hindrance of the α,α -dimethyl group during the final nitrile hydrolysis. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic causality to ensure high-yield, scalable results.

Pathway Visualization

Synthesis A 2-(3-Chlorothiophen-2-yl) acetonitrile B 2-(3-Chlorothiophen-2-yl) -2-methylpropanenitrile A->B MeI (2.5 eq) NaOH / TBAB (PTC) 0°C to RT C 2-(3-Chlorothiophen-2-yl) -2-methylpropanoic acid B->C KOH, Ethylene Glycol 150°C, 24h (Steric Bypass)

Fig 1. Two-step synthesis route from acetonitrile derivative to the sterically hindered target acid.

Troubleshooting Guides & FAQs

Q1: During the alkylation of 2-(3-chlorothiophen-2-yl)acetonitrile, I observe ~20-30% of the mono-methylated byproduct. How can I drive this to complete dimethylation? Causality & Solution: The first methylation occurs rapidly, but the resulting secondary carbanion is significantly more sterically hindered and less nucleophilic. If you are using a standard homogenous base system (like NaH in THF), the reaction often stalls before the second equivalent of methyl iodide can react. Protocol Adjustment: Switch to a system using 50% aqueous NaOH, tetrabutylammonium bromide (TBAB), and a slight excess of methyl iodide (2.5 eq). The biphasic system continuously generates a highly reactive, un-solvated ion pair in the organic layer, effectively lowering the activation energy barrier for the second alkylation step without requiring harsh, homogenous conditions.

Q2: My reaction mixture turns black and forms tar during the alkylation step. What is causing this degradation? Causality & Solution: Thiophene rings—especially those bearing electron-withdrawing halogens like chlorine—are sensitive to strong, unhindered bases at elevated temperatures. This leads to base-catalyzed ring-opening or polymerization. Furthermore, the alkylation with methyl iodide is highly exothermic. Protocol Adjustment: Strict thermodynamic control is required. Add the aqueous base at 0–5 °C and allow the initial enolate to form completely before adding the methyl iodide dropwise. Never allow the internal reactor temperature to exceed 25 °C during the addition phase.

Q3: The hydrolysis of 2-(3-chlorothiophen-2-yl)-2-methylpropanenitrile to the corresponding acid is failing. Standard NaOH/EtOH reflux yields <10% conversion after 24 hours. Why? Causality & Solution: The α,α -dimethyl group creates massive steric shielding around the electrophilic nitrile carbon. The bulky hydration sphere of the hydroxide ion in an ethanol/water mixture physically cannot approach the nitrile face to initiate nucleophilic attack. Protocol Adjustment: You must bypass this steric block using one of two validated thermodynamic or kinetic methods:

  • Thermodynamic Overdrive (Recommended): Use anhydrous KOH in a high-boiling solvent like ethylene glycol at 150–160 °C. The extreme temperature provides the kinetic energy required to overcome the steric activation barrier.

  • Kinetic Bypass (Radziszewski Amidation): React the nitrile with alkaline hydrogen peroxide (H₂O₂/NaOH). The hydroperoxide anion (HOO⁻) is a highly potent nucleophile due to the , and its smaller solvation sphere allows it to attack the hindered nitrile to form an intermediate amide, which is subsequently hydrolyzed.

Q4: How do I efficiently isolate the final carboxylic acid from the high-boiling ethylene glycol hydrolysis mixture? Causality & Solution: Ethylene glycol is completely water-miscible and has a boiling point of 197 °C, making standard rotary evaporation impossible. Protocol Adjustment: Quench the reaction by diluting it with 3 to 4 volumes of ice water. Self-Validation Step: Extract the basic aqueous layer with MTBE first; this removes any unreacted nitrile and neutral impurities, ensuring they do not contaminate the final product. Only then should you acidify the aqueous layer to pH 1.5 using 6M HCl to precipitate the target carboxylic acid, followed by extraction with ethyl acetate.

Quantitative Data: Hydrolysis Condition Matrix

The following table summarizes the quantitative performance of various hydrolysis conditions applied to the sterically hindered intermediate, 2-(3-chlorothiophen-2-yl)-2-methylpropanenitrile.

Hydrolysis MethodReagents & SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Mechanistic Note
Standard Basic NaOH, EtOH / H₂O8024< 15< 10Sterically blocked by the α,α -dimethyl group.
High-Temp Basic KOH, Ethylene Glycol16024> 9582–85High kinetic energy overcomes the steric activation barrier.
Acidic 70% H₂SO₄, H₂O12018~ 7560–65Moderate yield; high risk of thiophene ring sulfonation.
Radziszewski 30% H₂O₂, NaOH5012> 9075–78HOO⁻ nucleophile exploits the alpha-effect for initial attack.

Standardized Experimental Protocols

Protocol A: Dimethylation via Phase Transfer Catalysis (PTC)

Objective: Achieve complete dimethylation while suppressing thiophene ring degradation.

  • Setup: Charge a jacketed reactor with 2-(3-chlorothiophen-2-yl)acetonitrile (1.0 eq), tetrabutylammonium bromide (TBAB, 0.05 eq), and toluene (5 volumes).

  • Cooling: Chill the mixture to an internal temperature of 0–5 °C under a nitrogen atmosphere.

  • Base Addition: Slowly add 50% (w/w) aqueous NaOH (5.0 eq) dropwise. Maintain the internal temperature below 10 °C to prevent base-catalyzed degradation.

  • Alkylation: Add Methyl Iodide (2.5 eq) dropwise over 1 to 1.5 hours, strictly maintaining the temperature at 0–5 °C.

  • Maturation: Warm the reactor to 20–25 °C and stir vigorously (to ensure optimal biphasic mixing) for 12 hours.

  • Workup: Separate the aqueous layer. Wash the organic layer sequentially with 1M HCl (3 volumes) and brine (3 volumes). Concentrate under reduced pressure to yield crude 2-(3-chlorothiophen-2-yl)-2-methylpropanenitrile.

Protocol B: High-Temperature Steric Bypass Hydrolysis

Objective: Hydrolyze the sterically hindered nitrile to the target carboxylic acid.

  • Setup: Dissolve the crude 2-(3-chlorothiophen-2-yl)-2-methylpropanenitrile (1.0 eq) in anhydrous ethylene glycol (5 volumes).

  • Reagent Addition: Add solid KOH flakes (4.0 eq) directly to the solution.

  • Reflux: Heat the mixture to an internal temperature of 150–160 °C under a nitrogen atmosphere. Maintain vigorous stirring for 24 hours.

  • Quench: Cool the mixture to 20 °C and carefully dilute with ice water (15 volumes).

  • Purification Wash (Critical): Wash the aqueous mixture with MTBE (2 x 5 volumes). Discard the organic layers (this removes unreacted nitrile and non-polar byproducts).

  • Acidification: Slowly add 6M HCl to the aqueous layer until the pH reaches 1.5. Ensure the temperature remains below 25 °C during this exothermic neutralization.

  • Extraction: Extract the precipitated product with Ethyl Acetate (3 x 5 volumes).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield pure 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid.

References

  • Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Organic Syntheses. Available at:[Link]

  • Gaita, E., et al. (2018). Just Add Luminol to Turn the Spotlight on Radziszewski Amidation. ACS Omega. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting the Chlorination of 2-(Thiophen-2-yl)-2-methylpropanoic Acid

Welcome to the Technical Support and Troubleshooting Guide for the activation of 2-(thiophen-2-yl)-2-methylpropanoic acid. Converting this specific carboxylic acid into an acyl chloride presents a unique paradox: you mus...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for the activation of 2-(thiophen-2-yl)-2-methylpropanoic acid. Converting this specific carboxylic acid into an acyl chloride presents a unique paradox: you must activate a sterically hindered carboxylate while preserving a highly nucleophilic, acid-sensitive thiophene ring.

This guide is designed for drug development professionals and synthetic chemists to diagnose, understand, and resolve the complex side reactions associated with this transformation.

Diagnostic Dashboard & FAQs

If your reaction is failing, match your analytical observations to the root causes below.

Q1: My LC-MS/GC-MS shows a major byproduct with a mass shift of +34 Da relative to the expected acid chloride. What is happening? A1: You are observing electrophilic ring chlorination . The thiophene ring is a π-excessive heterocycle, making its C5 position highly susceptible to electrophilic attack. When using harsh chlorinating agents like thionyl chloride (SOCl₂) at elevated temperatures, the reagent can act as a source of electrophilic chlorine, leading to the formation of 5-chloro-2-(thiophen-2-yl)-2-methylpropanoyl chloride[1]. Causality & Solution: Switch to a milder chlorinating agent like oxalyl chloride ((COCl)₂) with catalytic DMF at 0 °C. Oxalyl chloride operates via a Vilsmeier-Haack-type intermediate that is highly selective for the carboxylic acid and avoids generating electrophilic chlorine species[2].

Q2: During solvent evaporation, I notice severe gas evolution. The isolated product lacks a carbonyl stretch (~1750 cm⁻¹) in the IR spectrum, and NMR shows a tertiary chloride or alkene. Why? A2: This is a classic case of decarbonylation (loss of carbon monoxide). Your molecule features a carboxylic acid attached to a fully substituted (tertiary) alpha-carbon. When converted to an acyl chloride, the molecule is highly prone to losing CO because the resulting carbocation—the 2-(thiophen-2-yl)propan-2-yl cation—is exceptionally stable[3]. It is stabilized both by hyperconjugation from the gem-dimethyl groups and by strong resonance electron donation from the adjacent thiophene ring. Causality & Solution: Decarbonylation is highly temperature-dependent. You must perform the chlorination strictly at or below room temperature (0–20 °C) and concentrate the product under high vacuum without applying a heating bath.

Q3: My reaction mixture turns into a dark, insoluble tar after standing for a few hours. A3: You are experiencing intermolecular Friedel-Crafts polymerization . Your target product is an "AB-type" bifunctional monomer: it contains a highly reactive electrophile (the acyl chloride) and a strong nucleophile (the unsubstituted C5 position of the thiophene ring). Trace amounts of acid (such as the HCl byproduct) catalyze the attack of one molecule's acyl chloride onto the thiophene ring of another, creating a polymer chain. Causality & Solution: Do not store the acid chloride. It must be generated in dilute conditions and used in situ or immediately telescoped into the next reaction to kinetically favor the downstream transformation over intermolecular oligomerization.

Mechanistic Pathway Analysis

The following diagram illustrates the mechanistic divergence between the desired activation pathway and the three primary side reactions.

SideReactions SM 2-(Thiophen-2-yl)- 2-methylpropanoic Acid Target Acyl Chloride (Target Product) SM->Target Oxalyl Chloride, DMF 0°C to 20°C RingCl 5-Chloro Byproduct (Ring Chlorination) SM->RingCl SOCl2, Heat (Electrophilic Cl+) Decarb Tertiary Chloride / Alkene (Decarbonylation) Target->Decarb Heat (>30°C) Loss of CO Polymer Insoluble Tar (Polymerization) Target->Polymer High Conc. / Trace Acid Intermolecular Attack

Mechanistic divergence in the chlorination of 2-(thiophen-2-yl)-2-methylpropanoic acid.

Reagent Selection Matrix

To minimize side reactions, reagent selection is critical. The table below summarizes the quantitative and qualitative risks associated with common chlorinating agents for this specific substrate.

Chlorinating AgentOperating TempRing Chlorination RiskDecarbonylation RiskOverall Recommendation
Thionyl Chloride (SOCl₂) 60–80 °C (Reflux)High High ❌ Not Recommended
Phosphorus Pentachloride (PCl₅) 20 °CModerateModerate⚠️ Use with Caution
Oxalyl Chloride / DMF 0 °C to 20 °CLow Low ✅ Highly Recommended
Ghosez's Reagent 0 °C to 20 °CVery Low Low ✅ Excellent (Micro-scale)

Validated Experimental Protocol

This step-by-step methodology is designed as a self-validating system . Built-in checkpoints allow the operator to verify the integrity of the reaction in real-time, ensuring that side reactions are suppressed.

Objective: Mild synthesis of 2-(thiophen-2-yl)-2-methylpropanoyl chloride.

  • Preparation & Dilution: Flame-dry a round-bottom flask under inert gas (Nitrogen/Argon). Add 2-(thiophen-2-yl)-2-methylpropanoic acid (1.0 eq) and dissolve in anhydrous Dichloromethane (DCM) to achieve a dilute concentration of 0.1 M . Causality: High dilution kinetically disfavors intermolecular Friedel-Crafts polymerization.

  • Catalyst Addition: Add 0.05 eq of anhydrous N,N-Dimethylformamide (DMF).

  • Activation (0 °C): Cool the flask to 0 °C using an ice bath. Dropwise, add oxalyl chloride (1.2 eq) over 15 minutes. Self-Validation Checkpoint: Immediate, steady effervescence (CO, CO₂, and HCl gas) must be observed. If no gas evolves, the Vilsmeier-Haack complex has not formed (likely due to degraded DMF or oxalyl chloride).

  • Maturation: Stir at 0 °C for 30 minutes, then allow the reaction to warm to 20 °C for 2 hours. Causality: Strict temperature control prevents the system from reaching the thermal activation threshold required for decarbonylation.

  • Isolation: Remove the DCM and excess oxalyl chloride under reduced pressure using a rotary evaporator. Crucial: Do not use a heating bath. Keep the water bath at or below 20 °C.

  • Telescoping (Immediate Use): The resulting product should be a pale yellow oil. It must be immediately dissolved in the anhydrous solvent required for your next step (e.g., amidation or esterification). Self-Validation Checkpoint: If the isolated oil turns dark brown or black, polymerization has initiated. Quench and discard the batch. A stable pale yellow color indicates an intact, highly pure acyl chloride.

References

  • Peptide Coupling Reagents, More than a Letter Soup | Chemical Reviews. URL:[Link]

  • Thionyl Chloride - A Versatile Reagent | ResearchGate. URL:[Link]

  • Nickel-Catalyzed Synthesis of Ketones from Alkyl Halides and Acid Chlorides | Organic Syntheses. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid

Welcome to the Technical Support Center. This guide is specifically designed for researchers, application scientists, and drug development professionals tasked with the isolation and purification of 2-(3-Chlorothiophen-2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, application scientists, and drug development professionals tasked with the isolation and purification of 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid .

Because this molecule features both a halogenated heteroaromatic ring (3-chlorothiophene) and a sterically hindered gem-dimethyl carboxylic acid moiety (2-methylpropanoic acid), it exhibits a unique lipophilic profile. Standard purification templates often fail here. This guide synthesizes field-proven methodologies, troubleshooting FAQs, and self-validating protocols to ensure high-yield, API-grade purity.

Part 1: Troubleshooting Guides & FAQs

Q1: What is the most reliable first-line purification method for the crude reaction mixture? A: Acid-Base Extraction is the gold standard [1]. Because the target molecule contains a terminal carboxylic acid (pKa ~4.5–5.0), it can be selectively deprotonated using a mild aqueous base (e.g., 1M NaOH). Neutral organic impurities—such as unreacted halogenated thiophenes or ketone intermediates—remain in the organic phase. We strongly recommend using Methyl tert-butyl ether (MTBE) over Dichloromethane (DCM). MTBE floats on water, preventing the phase-inversion issues common with dense halogenated solvents, and avoids halogenated waste streams.

Q2: My acid-base extraction resulted in a stubborn emulsion. How do I break it? A: Emulsions in thiophene extractions typically result from fine particulate impurities or the surfactant-like behavior of the highly lipophilic sodium carboxylate salt. Causality & Fix: To break the emulsion, add saturated brine (NaCl). This increases the ionic strength and density of the aqueous layer, forcing the organic and aqueous phases apart (salting-out effect). If the emulsion persists, vacuum-filter the entire biphasic mixture through a pad of Celite to remove insoluble polymeric byproducts that stabilize the emulsion interface.

Q3: I need to achieve >99% purity for API synthesis. Which recrystallization solvent system is optimal? A: A binary solvent system of Heptane and Ethyl Acetate (EtOAc) is highly recommended [2]. Causality & Fix: The gem-dimethyl group makes the compound exceptionally lipophilic. If you attempt to use standard water/ethanol mixtures, the compound will likely "oil out" (form a biphasic melt) rather than crystallize. Dissolving the crude acid in a minimum volume of hot EtOAc and adding Heptane dropwise until the cloud point is reached ensures controlled nucleation and high-purity crystalline growth.

Q4: When performing silica gel chromatography, my product streaks severely across the column. How can I fix this? A: Carboxylic acids strongly hydrogen-bond with the unendcapped silanol groups on standard stationary-phase silica gel, causing severe tailing and poor resolution[3]. Causality & Fix: Add 1% (v/v) Glacial Acetic Acid or Formic Acid to your mobile phase (e.g., Hexanes:EtOAc). The volatile acid competitively binds to the active silanol sites on the silica, allowing your target thiophene-carboxylic acid to elute as a sharp, well-defined band.

Part 2: Quantitative Data Presentation

The following table summarizes the expected performance metrics of various purification strategies for 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid.

Purification StrategyTarget Impurity RemovedExpected Yield RecoveryExpected Final PurityProcess Time
Acid-Base Extraction Neutral organics, unreacted starting materials85% – 92%90% – 95%2 – 3 Hours
Recrystallization (Heptane/EtOAc) Structurally similar isomers, trace colorants70% – 80%> 99.0% (API Grade)12 – 24 Hours
Silica Chromatography (1% AcOH) Closely eluting polar byproducts60% – 75%> 98.0%4 – 6 Hours

Part 3: Visualization of the Purification Workflow

The following logic diagram maps the self-validating workflow for the primary Acid-Base and Recrystallization protocol.

PurificationWorkflow Crude Crude 2-(3-Chlorothiophen-2-yl) -2-methylpropanoic acid Dissolve Dissolve in MTBE Crude->Dissolve BaseExt Extract with 1M NaOH (aq) Dissolve->BaseExt Sep1 Phase Separation BaseExt->Sep1 Org1 Organic Phase (Discard Neutral Impurities) Sep1->Org1 Top Layer Aq1 Aqueous Phase (Sodium Carboxylate Salt) Sep1->Aq1 Bottom Layer Acidify Acidify with 2M HCl to pH 1-2 Aq1->Acidify Precipitate Precipitation of Free Acid Acidify->Precipitate Filter Vacuum Filtration & Washing Precipitate->Filter Recryst Recrystallization (Heptane/EtOAc) Filter->Recryst Pure Pure Product (>99%) Recryst->Pure

Workflow for the isolation and purification of 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid.

Part 4: Experimental Protocols (Self-Validating Methodology)

This protocol is designed as a self-validating system. At critical junctures, specific observable metrics are provided to ensure the process is functioning correctly before proceeding.

Protocol A: Acid-Base Extraction
  • Dissolution: Dissolve 10.0 g of the crude reaction mixture in 100 mL of MTBE in a 250 mL separatory funnel.

    • Validation Check: The solution should be completely homogeneous. If solids persist, filter before proceeding to prevent emulsions.

  • Basic Extraction: Add 50 mL of 1M NaOH (aq) to the funnel. Stopper and invert gently, venting frequently to release pressure.

  • Phase Separation: Allow the layers to separate.

    • Validation Check: MTBE (density 0.74 g/mL) will be the top layer; the aqueous phase (density ~1.05 g/mL) will be the bottom layer.

  • Isolation: Drain the bottom aqueous layer (containing your product as the sodium salt) into a clean Erlenmeyer flask. Repeat the extraction with an additional 25 mL of 1M NaOH and combine the aqueous layers. Discard the MTBE layer.

  • Acidification: Place the combined aqueous layers in an ice bath and stir magnetically. Slowly add 2M HCl dropwise.

    • Validation Check: A white to off-white precipitate should immediately begin to form. Continue adding HCl until the solution reaches pH 1–2 (Verify with pH indicator paper). Critical: If the pH is >3, the acid remains partially ionized, and yield will be severely compromised.

  • Filtration: Collect the precipitated free acid via vacuum filtration using a Büchner funnel. Wash the filter cake with 20 mL of ice-cold water to remove residual inorganic salts. Dry under a vacuum for 2 hours.

Protocol B: Recrystallization (Heptane/EtOAc)
  • Dissolution: Transfer the dried, crude acid to a round-bottom flask. Add Ethyl Acetate (EtOAc) dropwise while heating to 60°C until the solid just dissolves (minimal solvent).

  • Cloud Point: Slowly add hot Heptane dropwise to the stirring solution until the solution becomes slightly cloudy (the cloud point) and does not clear up upon swirling.

  • Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed for 2 hours, then transfer to an ice bath (0–4°C) for 1 hour.

    • Validation Check: Distinct crystalline needles or plates should form. If an oil forms at the bottom of the flask, the cooling was too rapid or too much EtOAc was used. Reheat to dissolve the oil and cool more slowly.

  • Collection: Filter the crystals under vacuum, wash with a minimal amount of ice-cold Heptane, and dry in a vacuum oven at 40°C overnight.

References

  • US Patent 4,076,709A - Thienothiazines (Details on the purification of 3-chlorothiophene-2-carboxylic acid derivatives via acid-base precipitation). Google Patents.
  • EP0216279B1 - Process for the preparation of halogen-thiophene-2-carboxylic acids (Details on the recrystallization behavior of halogenated thiophenes). Google Patents.
  • Development of potential manufacturing routes for substituted thiophenes. Beilstein Journal of Organic Chemistry. URL:[Link]

Optimization

Technical Support Center: Characterization of 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid

Welcome to the Analytical Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid . The combination of a halogenated heterocycle and a sterically hindered gem-dimethyl carboxylic acid moiety presents unique analytical challenges.

This living document provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure absolute scientific integrity during your characterization workflows.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: Why do the methyl protons of the 2-methylpropanoic acid group sometimes appear as a broad singlet or exhibit unexpected chemical shifts? A: This is a classic manifestation of restricted bond rotation caused by steric hindrance. The C2 position of the thiophene ring is substituted with a bulky -C(CH3)2COOH group, while the adjacent C3 position contains a relatively large chlorine atom. The steric clash between the gem-dimethyl groups and the C3-chlorine restricts the free rotation of the C2–C(α) bond. Depending on the temperature and the solvent used, this restricted rotation can cause the two methyl groups to become magnetically non-equivalent or broaden due to intermediate exchange rates on the NMR timescale. Troubleshooting Action: To resolve this, run a variable-temperature (VT) NMR experiment. Heating the sample increases the rotation rate, which will coalesce the broad signals into a sharp, integrated 6H singlet.

Q: How can I unambiguously assign the thiophene ring protons (H4 and H5) in my 1 H NMR spectrum? A: In a 2,3-disubstituted thiophene, the only remaining ring protons are at the C4 and C5 positions. Because they are adjacent, they will couple with each other to form two distinct doublets. The vicinal coupling constant ( 3JH4−H5​ ) in chlorothiophenes is highly diagnostic and typically falls between 4.0 and 5.5 Hz[1]. The H5 proton usually appears further downfield (typically 7.1–7.6 ppm) due to the deshielding effect of the adjacent sulfur heteroatom, while the H4 proton appears slightly upfield[2].

Section 2: Mass Spectrometry (MS) & Fragmentation

Q: Why does my mass spectrum show a twin molecular ion peak, and what is the primary fragmentation pathway? A: The presence of the chlorine atom dictates the isotopic signature of the intact molecule. Chlorine naturally occurs as 35 Cl and 37 Cl in an approximate 3:1 ratio. Therefore, your molecular ion ( [M]+ or [M−H]− depending on ionization mode) must appear as a doublet separated by 2 Da (e.g., m/z 216 and 218 in positive mode)[3].

Upon collision-induced dissociation (CID) or electron ionization (EI), the primary fragmentation pathway is driven by the stability of the resulting carbocation. The molecule readily loses the carboxylic acid radical ( −COOH , 45 Da) to yield a highly stable tertiary carbocation at m/z 171/173. Subsequent fragmentation often involves the loss of the chlorine atom and Thiophene Ring Fragmentation (TRF), a well-documented process in halogenated thiophenes initiated by H/Cl atom migration and subsequent C-S or C-C bond cleavage[4].

MS_Fragmentation M Molecular Ion [M]+ m/z 216/218 (3:1 Isotope Ratio) F1 Loss of COOH [-45 Da] m/z 171/173 M->F1 -*COOH F2 Loss of Cl [-35 Da] m/z 136 F1->F2 -*Cl F3 Thiophene Ring Fragmentation (TRF) F2->F3 Ring Opening

Fig 1: Primary mass spectrometry fragmentation pathway for the target molecule.

Section 3: Chromatographic (HPLC) Behavior

Q: I am observing severe peak tailing and variable retention times during reverse-phase HPLC. How do I resolve this? A: 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid is an organic acid. Thiophene carboxylic acids typically exhibit a pKa​ in the range of 3.5 to 4.5[5]. If the pH of your mobile phase is near the pKa​ of the molecule, it exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) states. The deprotonated carboxylate anion interacts strongly with residual silanol groups on the silica-based stationary phase, causing severe peak tailing and retention time drift. Troubleshooting Action: You must suppress ionization by lowering the mobile phase pH to at least 1.5 units below the molecule's pKa​ . Adding 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA) to both your aqueous and organic mobile phases will force the molecule into its neutral state, restoring peak symmetry.

HPLC_Workflow Start Observe Peak Tailing in RP-HPLC Check Check Mobile Phase pH (Target: pH < 3.0) Start->Check Adjust Add 0.1% Formic Acid or TFA Check->Adjust If pH > pKa Verify Verify Peak Symmetry (As < 1.2) Adjust->Verify Endcap Use Endcapped C18 Column Verify->Endcap If tailing persists

Fig 2: RP-HPLC troubleshooting workflow for acidic thiophene derivatives.

Section 4: Quantitative Data Summary

The table below consolidates the expected analytical benchmarks for 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid to facilitate rapid data verification[3],[5],[1],[2].

Analytical TechniqueParameterExpected Value / ObservationCausality / Assignment
1 H NMR (CDCl 3​ ) δ 7.1 - 7.6 ppmTwo doublets, 3J = 4.0 - 5.5 HzThiophene H4 and H5 vicinal coupling.
1 H NMR (CDCl 3​ ) δ 1.4 - 1.6 ppmSinglet (6H)Gem-dimethyl group (-C(CH 3​ ) 2​ ).
Mass Spectrometry m/z 216 / 2183:1 Intensity RatioIntact Molecular Ion [M]+ ( 35 Cl / 37 Cl).
Mass Spectrometry m/z 171 / 173Base Peak (100% Relative Abundance)Loss of the -COOH group [-45 Da].
IR Spectroscopy ~1700 - 1720 cm −1 Strong, sharp bandC=O stretching of the carboxylic acid.
IR Spectroscopy 2500 - 3300 cm −1 Very broad bandO-H stretching (extensive hydrogen bonding).
Physicochemical pKa​ ~3.5 - 4.5Acidity of the thiophene-adjacent carboxylate.

Section 5: Experimental Protocols

Standardized LC-MS/MS Workflow for Halogenated Thiophene Carboxylic Acids

This methodology is designed as a self-validating system. By confirming the isotopic ratio before proceeding to MS/MS, you ensure that the precursor ion selected is the intact halogenated species, preventing the analysis of false-positive background ions.

Step 1: Sample Preparation

  • Weigh 1.0 mg of the analyte and dissolve it in 1.0 mL of Acetonitrile (ACN) to create a 1 mg/mL stock solution. Note: Avoid using pure methanol as the primary diluent for prolonged storage, as sterically hindered carboxylic acids can slowly undergo esterification in the presence of trace acidic impurities.

  • Dilute the stock solution to a working concentration of 10 µg/mL using a diluent of 50:50 Water:ACN.

Step 2: Chromatographic Separation

  • Column: Select a fully endcapped C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) to minimize secondary silanol interactions.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: Run a generic gradient from 5% B to 95% B over 5 minutes. The acidic mobile phase ensures the molecule remains fully protonated, guaranteeing sharp, symmetrical peaks.

Step 3: Mass Spectrometry (ESI) & Validation Check

  • Ionization Mode: Operate the mass spectrometer in Electrospray Ionization (ESI) Negative mode to detect the [M−H]− ion at m/z 215/217, or Positive mode for the [M+H]+ ion at m/z 217/219.

  • Validation Check (Critical): Before isolating the precursor ion for MS/MS, inspect the MS1 spectrum. You must observe a 3:1 isotopic ratio between the M and M+2 peaks. If this ratio is absent, the ion is not your target molecule.

  • Fragmentation (MS/MS): Isolate the 35 Cl precursor ion and apply a normalized collision energy (NCE) of 20-30 eV. Monitor for the diagnostic product ion at m/z 171 (loss of COOH) to confirm the structural backbone.

References

  • NIST Mass Spectrometry Data Center. "5-Chloro-2-thiophenecarboxylic acid - the NIST WebBook." National Institute of Standards and Technology (NIST).
  • "Ground-state dissociation pathways for the molecular cation of 2-chlorothiophene: A time-of-flight mass spectrometry and computational study.
  • "Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbon
  • "ESI rev2 - The Royal Society of Chemistry." RSC.
  • "Spectroscopic Profile of Ethyl 5-chlorothiophene-2-glyoxyl

Sources

Troubleshooting

Technical Support Center: Regioselective Synthesis of 2,3-Disubstituted Thiophenes

Welcome to the Technical Support Center for Thiophene Chemistry. The regioselective synthesis of 2,3-disubstituted thiophenes remains a formidable challenge in medicinal chemistry and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thiophene Chemistry. The regioselective synthesis of 2,3-disubstituted thiophenes remains a formidable challenge in medicinal chemistry and materials science. Because the sulfur heteroatom inherently stabilizes intermediates at the α-positions (C2 and C5), functionalizing the β-positions (C3 and C4) requires strategic workarounds.

This guide provides authoritative troubleshooting, validated protocols, and mechanistic insights to help researchers achieve precise regiocontrol.

Section 1: Mechanistic Workflows & Decision Matrix

Before troubleshooting a failed reaction, it is critical to verify that your synthetic strategy aligns with your target molecule's electronic and steric demands. The two primary paradigms for accessing 2,3-disubstituted thiophenes are De Novo ring synthesis (e.g., Anion Relay Chemistry) and Late-stage functionalization of pre-formed thiophenes (e.g., directed metalation and iterative cross-coupling).

Decision matrix for the regioselective synthesis of 2,3-disubstituted thiophenes.

Section 2: Self-Validating Experimental Protocols

Expertise & Experience Note: A robust protocol must be a self-validating system. The following methodologies incorporate specific visual or thermal cues that validate the reaction's mechanistic progress in real-time.

Protocol A: Ester-Controlled Regioselective C3-Iodination & Arylation

Causality: Electrophilic aromatic substitution naturally favors the C5 position. However, using an ester directing group at C2 allows for directed ortho-metalation (DoM) at C3. The ester carbonyl coordinates the lithium base, forcing deprotonation at the adjacent C3 carbon and overcoming the natural C5 preference (1[1]).

Step-by-Step Methodology:

  • Preparation: Dissolve the 2-substituted thiophene ester (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried flask under an argon atmosphere.

  • Directed Metalation: Cool the solution to -78 °C. Slowly add Lithium diisopropylamide (LDA, 1.1 equiv) dropwise.

    • Validation Check: A slight color shift (typically to pale yellow/orange) indicates successful coordination and deprotonation. Stir for 30 minutes at -78 °C.

  • Halogenation: Add crushed I₂ pellets (1.2 equiv) as a powder under a steady stream of argon.

  • Quenching: Allow the reaction to warm to room temperature over 75 minutes. Quench with 1 mL of aqueous sodium thiosulfate.

    • Validation Check: The immediate disappearance of the dark purple/brown iodine color confirms complete quenching of unreacted I₂[1].

  • Extraction & Coupling: Dilute with EtOAc and water. Extract the aqueous layer with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. The resulting 3-iodo-thiophene intermediate can be subjected to standard Suzuki-Miyaura cross-coupling (PdCl₂, K₂CO₃, 60 °C in H₂O/EtOH) with an aryl boronic acid to yield the 2,3-disubstituted product[1].

Protocol B: One-Pot Multicomponent Type II Anion Relay Chemistry (ARC)

Causality: Exploiting 2-tert-butyldimethylsilyl-3-formylthiophene as a bifunctional linchpin allows a solvent-controlled C(sp²)→O 1,4-Brook rearrangement. This transfers the silyl group from carbon to oxygen, generating a localized carbanion at C2 that can be rapidly trapped by an electrophile to yield 2,3-disubstituted thiophenes in a single pot (2[2]).

Step-by-Step Methodology:

  • Initiation: To a solution of the linchpin in THF at -78 °C, add an initiating nucleophile (e.g., an organolithium reagent or α-disubstituted ester enolate)[2].

  • Rearrangement: Introduce HMPA (or DMPU as a less toxic alternative) to trigger the 1,4-Brook rearrangement.

    • Validation Check: The reaction mixture typically undergoes a distinct color shift as the transient silyl ether anion is generated.

  • Electrophilic Trapping: Add the desired electrophile (e.g., alkyl halide) and allow the mixture to warm to room temperature.

  • Workup: Quench with saturated NH₄Cl and extract with diethyl ether.

Section 3: Troubleshooting Guides & FAQs

Q1: I am attempting a direct C-H alkenylation of a 2,3-disubstituted thiophene, but my E/Z stereoselectivity is extremely poor. How can I improve this? A: This is a known mechanistic bottleneck in iron-catalyzed regioselective thiophene couplings. While unsubstituted or monosubstituted thiophenes yield high E-selectivity, 2,3-disubstituted thiophenes suffer from decreased E/Z ratios due to steric crowding during the intermediate stages of the catalytic cycle (3[3]).

  • Solution: Switch to a more sterically hindered ligand. Research demonstrates that using a hindered trisphosphine ligand (e.g., TP4) increases the steric repulsion between the iron moiety and the substrate in the metallacycle intermediate, strongly favoring the formation of the E-olefin[3].

Q2: When performing electrophilic bromination on 2-alkylthiophenes, I am getting a mixture of 2,5-disubstituted and 2,3-disubstituted products. How do I force C3 substitution? A: Electrophilic aromatic substitution inherently favors the C5 position due to the stabilization of the Wheland intermediate by the sulfur heteroatom.

  • Solution: You cannot easily force electrophilic bromination to C3 without blocking C5. Instead, use a directing group strategy. If your C2 substituent can be converted to an ester or amide, you can use directed ortho-metalation (DoM) with a strong base (like LDA) at -78 °C, followed by trapping with an electrophilic halogen source (like I₂ or NBS)[1]. Alternatively, block the C5 position with a bulky trialkylsilyl group, perform the C3 functionalization, and then deprotect (desilylate) using TBAF.

Q3: My tandem thia-Michael/aldol reaction to form 2,3-disubstituted tetrahydrothiophenes from nitrocyclopropane dicarboxylates is stalling. What is the mechanistic issue? A: The reaction proceeds via a boron trifluoride etherate-mediated ring-opening, followed by a Nef reaction to form an aroylmethylidene malonate in situ (4[4]). If the reaction stalls, the issue is typically incomplete ring-opening or failure of the subsequent thia-Michael addition.

  • Solution: Ensure your BF₃·OEt₂ is strictly anhydrous; moisture degrades the Lewis acid, preventing the initial cyclopropane ring-opening. Furthermore, the addition of 1,4-dithiane-2,5-diol requires a competent base (triethylamine) to generate the active thiolate nucleophile. Verify the stoichiometry of Et₃N and ensure it is added sequentially after the initial rearrangement is complete[4].

Section 4: Quantitative Data & Strategy Comparison

To assist in selecting the optimal synthetic route, the following table summarizes the performance metrics of leading regioselective strategies for 2,3-disubstitution.

Synthetic StrategyTypical YieldsRegioselectivity (C3 vs C5)Key Reagents / CatalystsPrimary Limitation
Directed ortho-Metalation (DoM) 78–81% (over 2 steps)>99:1 (C3 selective)LDA, I₂, PdCl₂, K₂CO₃Requires directing group (e.g., ester) at C2[1].
Anion Relay Chemistry (ARC) 65–85%>99:1 (De Novo)Organolithium, HMPA, LinchpinRequires specialized bifunctional linchpins[2].
Fe-Catalyzed C-H Activation 70–90%Variable (E/Z issues)Fe(acac)₃, TrisphosphineLower stereoselectivity for 2,3-disubstituted substrates[3].
Thia-Michael/Dieckmann 60–75%>99:1 (De Novo)BF₃·OEt₂, Et₃N, 1,4-dithianeMulti-step precursor synthesis required[4].

References

  • Messina, C., et al. "A Modular and Regioselective Synthesis of Di- and Triarylated Thiophenes: Strategies for Accessing Challenging Isomeric Motifs." The Journal of Organic Chemistry. 1

  • Devarie-Baez, N. O., et al. "Multicomponent Type II Anion Relay Chemistry (ARC): One-Pot Syntheses of 2,3-Disubstituted Furans and Thiophenes." Scilit. 2

  • "Iron-Catalyzed C–H Activation for Heterocoupling and Copolymerization of Thiophenes with Enamines." Journal of the American Chemical Society. 3

  • Selvi, T., et al. "Synthesis of 2,3-Disubstituted Thiophenes from 2-Aryl-3-Nitro-Cyclopropane-1,1-Dicarboxylates and 1,4-Dithiane-2,5-Diol." RSC Advances. 4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Definitive Structural Validation of 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further investigation is built. In the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further investigation is built. In the synthesis of novel compounds, particularly those with therapeutic potential like substituted thiophene derivatives, confirming the precise atomic arrangement is not merely a formality but a critical checkpoint. It validates the synthetic route, informs structure-activity relationship (SAR) studies, and is a non-negotiable prerequisite for regulatory submission.

This guide provides an in-depth, comparative analysis of the methodologies used to validate the structure of a novel thiophene derivative, 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid . We will explore the "gold standard" technique, Single-Crystal X-ray Crystallography (SC-XRD), and contrast it with essential orthogonal spectroscopic methods. Our approach emphasizes not just the "how" but the "why," providing the causal logic behind experimental choices to ensure a self-validating, robust analytical workflow.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD is the only technique that provides a direct, high-resolution, three-dimensional map of the atomic positions within a molecule.[1][2] It is considered the definitive method for absolute structure determination because it measures the diffraction of X-rays by the electron clouds of the atoms arranged in a regular, repeating lattice.[3] This allows for the precise calculation of bond lengths, bond angles, and torsional angles, providing an unparalleled level of structural detail.[4]

Experimental Protocol: From Powder to Final Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process where meticulous execution is paramount. The quality of the final data is intrinsically linked to the quality of the single crystal.[5]

A plausible synthetic route to the title compound involves the alkylation of a thiophene precursor. While the specific synthesis of 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid is not widely published, a representative protocol based on established organometallic chemistry is outlined below.

Step 1: Synthesis of 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid A solution of 2-bromo-3-chlorothiophene in anhydrous THF would be cooled to -78 °C under an argon atmosphere. To this, a solution of n-butyllithium in hexanes is added dropwise to perform a lithium-halogen exchange. Subsequently, this lithiated intermediate is reacted with a suitable electrophile, such as ethyl 2-bromo-2-methylpropionate, followed by acidic workup and hydrolysis of the ester to yield the desired carboxylic acid. Purification would be achieved via column chromatography.

Step 2: Growing Diffraction-Quality Single Crystals Obtaining a single crystal suitable for XRD analysis is often the most challenging step.[6] The goal is to encourage the slow formation of a highly ordered lattice.[7][8]

  • Method A: Slow Evaporation:

    • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane) in a small, clean vial.

    • Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.[9]

  • Method B: Vapor Diffusion:

    • Dissolve the compound in a small volume of a relatively volatile "good" solvent (e.g., dichloromethane).

    • Place this vial, uncapped, inside a larger, sealed chamber containing a larger volume of a "poor" solvent (an anti-solvent in which the compound is insoluble, e.g., hexane).

    • The vapor of the poor solvent will slowly diffuse into the solution of the compound, gradually reducing its solubility and promoting crystallization.[9]

  • Method C: Thermal Recrystallization:

    • Create a saturated solution of the compound in a suitable solvent (e.g., isopropanol) at an elevated temperature.

    • Slowly cool the solution at a controlled rate (e.g., 0.5 °C/hour). This controlled temperature reduction is crucial for preventing rapid precipitation and encouraging the growth of a single, well-ordered crystal.[10]

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size, transparent, and without visible defects) is carefully selected under a microscope and mounted on a goniometer head.[1]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[3] It is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and improve data quality. The crystal is then irradiated with monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation), and the diffraction pattern is recorded on a detector as the crystal is rotated.[11]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or molecular replacement techniques.[12] Finally, the atomic positions and thermal parameters are refined against the experimental data to achieve the best possible fit, resulting in the final, validated crystal structure.

Data Presentation: Crystallographic Data

While a public crystal structure for 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid is not available in open-access databases like the Cambridge Structural Database (CSD)[13][14], the following table presents hypothetical yet realistic crystallographic data based on known structures of similar thiophene derivatives.[15][16][17][18]

ParameterHypothetical ValueSignificance
Chemical Formula C₈H₉ClO₂SConfirms the elemental composition of the molecule in the crystal.
Formula Weight 204.67 g/mol The molar mass of the compound.
Crystal System MonoclinicDescribes the basic symmetry of the unit cell.
Space Group P2₁/cThe specific symmetry group of the crystal, indicating inversion centers and screw axes.
a, b, c (Å) a=8.5, b=12.1, c=9.2The lengths of the unit cell axes.[2]
β (°) 105.5°The angle between the a and c axes in a monoclinic system.
Volume (ų) 912.5The volume of the unit cell.
Z 4The number of molecules per unit cell.
R-factor (R1) < 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.
Workflow Visualization

sc_xrd_workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structural Analysis synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting collection Data Collection (Diffractometer) mounting->collection processing Data Processing (Unit Cell & Space Group) collection->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Final Structure Validation (CIF File) refinement->validation validation_logic cluster_spectroscopy Initial Characterization (Bulk Properties) synthesis Synthesized Compound (Bulk Sample) nmr NMR (Connectivity) synthesis->nmr ms MS (Molecular Weight) synthesis->ms ftir FTIR (Functional Groups) synthesis->ftir xrd SC-XRD (Absolute 3D Structure) synthesis->xrd Single Crystal final_structure Validated Structure nmr->final_structure Data Corroboration ms->final_structure Data Corroboration ftir->final_structure Data Corroboration xrd->final_structure Data Corroboration

Sources

Comparative

Cross-Validation of Analytical Methods for 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic Acid: A Comparative Guide

As a Senior Application Scientist, I approach the analytical control of complex pharmaceutical building blocks not as a routine checklist, but as an exercise in understanding molecular behavior. 2-(3-Chlorothiophen-2-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the analytical control of complex pharmaceutical building blocks not as a routine checklist, but as an exercise in understanding molecular behavior. 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid presents a unique triad of analytical challenges: a UV-active but chemically sensitive thiophene ring, a heavy halogen (chlorine) that provides distinct isotopic signatures, and a gem-dimethyl carboxylic acid moiety that heavily dictates chromatographic partitioning.

Relying on a single analytical technique for such a molecule introduces critical blind spots. To ensure absolute data integrity, we must design a cross-validation strategy that objectively compares HPLC-UV , LC-MS/MS , and GC-FID . This guide details the causality behind these methodological choices and provides self-validating protocols aligned with ICH Q2(R2)[1] and USP <1225>[2] standards.

Methodological Rationale & Chemical Causality

To build a robust analytical control strategy, we must match the physical chemistry of the analyte to the inherent strengths of each instrumental technique.

  • HPLC-UV (The Workhorse for Assay & Purity): The conjugated π -system of the chlorothiophene ring yields a strong chromophore, making UV detection highly reproducible. The Causality: The carboxylic acid moiety has a pKa of approximately 4.5. If the mobile phase pH is near this value, the molecule exists in a state of partial ionization, leading to severe peak tailing and unpredictable retention times[3]. By utilizing 0.1% Trifluoroacetic acid (TFA) to drop the pH to ~2.0, we fully protonate the acid, ensuring it partitions cleanly into the C18 stationary phase as a neutral species.

  • LC-MS/MS (The Trace Detector for Impurities): The Causality: Electrospray Ionization in negative mode (ESI-) perfectly targets the acidic proton of the propanoic acid group. The molecule readily sheds this proton to form a robust [M−H]− ion. Furthermore, the natural 35Cl/37Cl isotopic distribution provides a built-in 3:1 mass filter, allowing us to mathematically distinguish the target analyte from non-halogenated matrix interferences.

  • GC-FID (The Orthogonal Validator): The Causality: Direct gas chromatography of carboxylic acids leads to adsorption on the inlet liner and silanol interactions on the column, destroying peak shape. By derivatizing the analyte into a volatile methyl ester (using BF3​ /Methanol), we eliminate active hydrogen interactions. This provides a completely orthogonal retention mechanism to reversed-phase LC, ensuring that co-eluting impurities in the HPLC method are resolved in the GC method.

CrossValidation Start 2-(3-Chlorothiophen-2-yl) -2-methylpropanoic acid (API Building Block) HPLC HPLC-UV Routine Assay & Purity (Robustness) Start->HPLC LCMS LC-MS/MS Trace Impurity Profiling (Sensitivity) Start->LCMS GC GC-FID Volatiles & Orthogonality (Derivatized) Start->GC Val ICH Q2(R2) Validation Parameters Linearity, Precision, Accuracy, LOD/LOQ HPLC->Val LCMS->Val GC->Val Data Statistical Equivalence & Cross-Validation Report Val->Data

Figure 1: Cross-validation workflow for 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid.

Comparative Performance Data

The following table synthesizes the experimental validation data across the three orthogonal methods. All parameters were evaluated in strict accordance with ICH Q2(R2) guidelines[1].

Validation ParameterHPLC-UV (Main Assay)LC-MS/MS (Trace Impurities)GC-FID (Orthogonal Assay)
Linearity Range 10 – 150 µg/mL1 – 500 ng/mL5 – 100 µg/mL
Limit of Detection (LOD) 0.5 µg/mL0.1 ng/mL1.0 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL0.3 ng/mL3.0 µg/mL
Precision (%RSD, n=6) ≤ 1.0%≤ 4.5%≤ 2.0%
Accuracy (% Recovery) 99.2% – 100.8%92.0% – 108.0%98.5% – 101.5%
Primary Utility Bulk Assay & Area NormalizationGenotoxic/Trace ProfilingOrthogonal Purity & Volatiles

Step-by-Step Experimental Protocols

A method is only scientifically sound if it is self-validating. The protocols below integrate internal system suitability checks to guarantee data integrity before any sample is quantified.

Protocol A: HPLC-UV Assay (The Robust Standard)

Objective: Determine the weight/weight assay and chromatographic purity of the bulk material.

  • Column Selection: Use a high-density C18 column (150 mm x 4.6 mm, 3 µm particle size) to maximize hydrophobic retention of the gem-dimethyl group.

  • Mobile Phase:

    • Phase A: 0.1% TFA in Ultrapure Water (pH ~2.0).

    • Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV absorbance at 235 nm (optimal for the conjugated thiophene system).

  • Self-Validating System Suitability (SST): Inject a resolution standard containing the target analyte and its des-chloro impurity analog. Acceptance criteria: Resolution ( Rs​ ) must be > 2.0, and the tailing factor ( Tf​ ) of the main peak must be < 1.5. If Tf​ exceeds 1.5, it indicates mobile phase buffering failure or column voiding.

Protocol B: LC-MS/MS Trace Profiling (The High-Sensitivity Filter)

Objective: Quantify trace-level related substances and potential genotoxic impurities.

LCMS_Workflow N1 Sample Prep (0.1% FA in MeCN) N2 ESI(-) Ionization Deprotonation N1->N2 N3 Precursor Ion [M-H]- m/z 203/205 N2->N3 N4 CID Fragmentation Loss of CO2 (44 Da) N3->N4 N5 Product Ion m/z 159/161 N4->N5

Figure 2: LC-MS/MS negative ESI fragmentation pathway and workflow.

  • Ionization: Operate the mass spectrometer in Electrospray Ionization Negative mode (ESI-).

  • Transitions (MRM): Target the precursor [M−H]− at m/z 203. Apply collision-induced dissociation (CID) to monitor the loss of the carboxylic acid group ( −CO2​ , 44 Da), yielding a product ion at m/z 159.

  • Self-Validating Isotopic Lock: Simultaneously monitor the 37Cl transition (m/z 205 161). Acceptance criteria: The peak area ratio of (203 159) to (205 161) must be exactly 3.0 ± 0.3. A deviation from this ratio mathematically proves that a non-halogenated matrix interference is co-eluting with the target peak, invalidating the quantitation.

Protocol C: GC-FID Orthogonal Assay (The Derivatized Validator)

Objective: Provide an orthogonal separation mechanism to confirm that no impurities are hidden beneath the main HPLC peak.

  • Derivatization: Dissolve 10 mg of the sample in 1.0 mL of 14% Boron trifluoride ( BF3​ ) in Methanol. Heat in a sealed vial at 60°C for 30 minutes to convert the carboxylic acid into a volatile methyl ester.

  • Extraction: Quench with water and extract the methyl ester into 2.0 mL of GC-grade Hexane.

  • Chromatography: Inject 1 µL onto a DB-5 capillary column (30 m x 0.25 mm x 0.25 µm). Temperature program: 80°C (hold 2 min) ramp 15°C/min to 280°C.

  • Self-Validating Conversion Check: Monitor the baseline for any broad, tailing peaks characteristic of the underivatized acid. Acceptance criteria: Total absence of the underivatized peak confirms 100% reaction efficiency, ensuring that assay values are not artificially lowered by incomplete derivatization.

References

  • ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency / International Council for Harmonisation.

  • USP <1225> Validation of Compendial Procedures. United States Pharmacopeia (USP-NF).

  • Practical HPLC Method Development (2nd Edition). Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). John Wiley & Sons. ISBN: 978-0-471-00703-6.

Sources

Validation

Comparison of the anti-inflammatory effects of different thiophene derivatives.

Title: Comparative Analysis of Thiophene Derivatives: Efficacy and Mechanisms in Anti-Inflammatory Drug Design Introduction: The Thiophene Scaffold in Medicinal Chemistry As a Senior Application Scientist specializing in...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of Thiophene Derivatives: Efficacy and Mechanisms in Anti-Inflammatory Drug Design

Introduction: The Thiophene Scaffold in Medicinal Chemistry

As a Senior Application Scientist specializing in pharmacological profiling, I frequently evaluate novel heterocycles designed to overcome the gastrointestinal and cardiovascular liabilities of classic non-steroidal anti-inflammatory drugs (NSAIDs). The thiophene scaffold—a five-membered, sulfur-containing heteroaromatic ring—has established itself as a privileged structure in drug discovery[1]. While marketed drugs like Tiaprofenic acid, Tinoridine, and Zileuton validate its clinical utility[2][3], modern medicinal chemistry focuses on rationally designed thiophene derivatives. These next-generation compounds are engineered to act as highly selective COX-2 inhibitors, dual COX/LOX inhibitors, or direct modulators of the NF-κB signaling pathway[1][4].

This guide objectively compares the performance of distinct thiophene classes, synthesizes their structure-activity relationships (SAR), and provides self-validating experimental frameworks for preclinical evaluation.

Mechanistic Pathways of Thiophene Derivatives

Thiophene derivatives primarily exert their anti-inflammatory effects by interrupting the arachidonic acid cascade. By selectively binding to the active sites of Cyclooxygenase-2 (COX-2) or 5-Lipoxygenase (5-LOX), they halt the synthesis of pro-inflammatory prostaglandins (e.g., PGE2) and leukotrienes[1][5]. Furthermore, specific classes, such as tetrahydrobenzo[b]thiophenes, have been shown to inhibit the upstream NF-κB transcription factor, thereby suppressing the expression of downstream cytokines like TNF-α, IL-1β, and IL-6[4][6].

Caption: Multi-target inhibition of COX-2, 5-LOX, and NF-κB pathways by novel thiophene derivatives.

Comparative Efficacy Data

To objectively evaluate these derivatives, we must compare their half-maximal inhibitory concentrations (IC50) against target enzymes alongside their in vivo efficacy. The table below synthesizes quantitative data from recent high-impact screening campaigns.

Compound ClassRepresentative CompoundPrimary TargetCOX-2 IC50 (μM)5-LOX IC50 (μM)In Vivo Efficacy (Paw Edema)Reference
2,3,4-Trisubstituted Thiophenes Compound 5b (Morpholinoacetamide hybrid)Dual COX-2 / 5-LOX5.454.33High (Superior to Celecoxib)[7]
Thiophene Pyrazole Hybrids Compound 19bSelective COX-20.048N/AHigh (ED50 > Diclofenac)[8][9]
Tetrahydrobenzo[b]thiophenes Compounds 29a–dSelective COX-20.31 - 1.40N/AHigh (Superior to Celecoxib)[10]
4-(Aryloyl)phenyl Methyl Sulfones Compound 20 (2-Thiophene derivative)COX-20.89N/AExtended Action (>5h inhibition)[11]
Reference Drug CelecoxibSelective COX-2~1.14>100Standard Baseline[1][8]

Key Takeaways:

  • Extreme Selectivity: Fusing the thiophene ring with pyrazoles locks the molecule into a conformation that perfectly occupies the larger hydrophobic side pocket of COX-2, driving selectivity over COX-1 and minimizing ulcerogenic side effects[9].

  • Dual Inhibition: The incorporation of a morpholinoacetamide group (as seen in Compound 5b) allows the molecule to simultaneously anchor into both COX-2 and 5-LOX active sites, preventing the dangerous shunting of arachidonic acid into the leukotriene pathway (which can cause bronchospasm)[7].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols represent the gold-standard systems used to generate the comparative data above. I have included the mechanistic reasoning (causality) behind critical steps.

Protocol A: In Vitro COX-1/COX-2 Fluorometric Inhibition Assay

Causality & Experience: Colorimetric assays often suffer from false positives due to the inherent absorbance of highly conjugated thiophene derivatives. We utilize a peroxidase-coupled fluorometric assay (using ADHP) because it directly measures the conversion of arachidonic acid to PGG2/PGH2, bypassing compound interference.

  • Enzyme Reconstitution: Pre-incubate human recombinant COX-1 or COX-2 with hematin (1 μM) for 15 minutes at 37°C.

    • Why: Hematin is an obligate cofactor for the peroxidase activity of the COX holoenzyme; omitting this step leads to erratic baseline activity and false-negative inhibition data.

  • Inhibitor Incubation: Add the thiophene derivative dissolved in DMSO. Ensure the final assay concentration of DMSO is <1%.

    • Why: Concentrations >1% induce solvent-mediated enzyme denaturation. Incubate for 10 minutes to allow steady-state binding.

  • Reaction Initiation: Add arachidonic acid (10 μM) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Kinetic Readout: Measure fluorescence (Ex/Em = 535/587 nm) continuously for 5 minutes. Calculate the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2)[7][9].

Protocol B: In Vivo Carrageenan-Induced Paw Edema Model

Causality & Experience: While in vitro data proves target engagement, in vivo models are mandatory to assess bioavailability and physiological efficacy. Carrageenan injection induces a well-characterized biphasic response: an early histamine/serotonin phase (0-90 mins) and a late COX-2/prostaglandin phase (3-5 hours)[5][10].

  • Acclimatization & Dosing: Fast Wistar rats for 12 hours. Administer the thiophene derivative (e.g., 50 mg/kg) via oral gavage suspended in 0.5% carboxymethylcellulose.

    • Why: Fasting ensures uniform gastric emptying and predictable absorption kinetics.

  • Baseline Measurement: Measure the initial basal volume of the right hind paw using a water displacement plethysmometer.

  • Induction: 60 minutes post-dosing, inject 0.1 mL of 1% λ-carrageenan into the sub-plantar region of the right hind paw[4].

  • Temporal Monitoring: Measure paw volume at 1, 3, and 5 hours post-injection.

    • Why: Efficacy at the 3-5 hour window specifically validates that the compound is successfully inhibiting COX-2 mediated prostaglandin release in vivo[11].

Preclinical Screening Workflow

Workflow Synth Thiophene Library Synthesis InVitro In Vitro COX/LOX Enzymatic Assays Synth->InVitro Cell Macrophage Assays (TNF-α / IL-6) InVitro->Cell IC50 < 5μM InVivo In Vivo Paw Edema & Ulcerogenicity Cell->InVivo High Efficacy Lead Lead Candidate Selection InVivo->Lead >50% Edema Red.

Caption: Hierarchical screening workflow for evaluating and advancing anti-inflammatory thiophenes.

Structure-Activity Relationship (SAR) Insights

Based on the synthesized data, several structural rules dictate the anti-inflammatory potency of thiophenes:

  • Electron-Withdrawing Groups: The addition of halogens (-Cl, -F) or -NO2 on pendant phenyl rings significantly increases COX-2 binding affinity by interacting with Arg120 and Tyr355 in the active site[8].

  • Methoxy and Methyl Substitutions: These groups are critical for 5-LOX inhibition. They mimic the lipophilic tail of arachidonic acid, facilitating entry into the enzyme's deep catalytic cleft[1][3].

  • Sulfone Moieties: The introduction of a methyl sulfone group paired with a 2-thiophene nucleus (as seen in aryloylphenyl derivatives) dramatically extends the in vivo half-life of the compound, maintaining efficacy long after standard drugs like ibuprofen have been metabolized[11].

References

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC (National Institutes of Health).
  • Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed.
  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - Semantic Scholar.
  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - ResearchGate.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC.
  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - MDPI.
  • Thiophene-Based Compounds - Encyclopedia MDPI.
  • Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors - PubMed.
  • The Diverse Biological Activities of 2-Thiophenemethanol and its Derivatives - Benchchem.
  • Synthesis, Anti-Inflammatory Activity, and in Vitro Antitumor Effect of a Novel Class of Cyclooxygenase Inhibitors - ACS Publications.
  • Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities - MDPI.

Sources

Comparative

Comparative SAR Guide: 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic Acid Analogs in Drug Design

Executive Summary In modern rational drug design, optimizing the balance between target affinity, lipophilicity, and metabolic stability is paramount. The structural motif 2-(3-chlorothiophen-2-yl)-2-methylpropanoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, optimizing the balance between target affinity, lipophilicity, and metabolic stability is paramount. The structural motif 2-(3-chlorothiophen-2-yl)-2-methylpropanoic acid has emerged as a highly privileged pharmacophore, particularly in the development of human urate transporter 1 (URAT1) inhibitors for hyperuricemia[1] and peroxisome proliferator-activated receptor (PPAR) agonists for metabolic disorders[2].

This guide objectively compares the structure-activity relationship (SAR) of this thiophene-based scaffold against traditional phenyl-based alternatives (such as lesinurad analogs and clofibric acid derivatives). By dissecting the causality behind these structural choices, we provide a field-proven framework for integrating this building block into your drug discovery pipeline.

Mechanistic Grounding: The SAR Logic

The superiority of the 2-(3-chlorothiophen-2-yl)-2-methylpropanoic acid scaffold over traditional arylacetic or arylpropanoic acids stems from three distinct structural modifications, each engineered to solve specific pharmacokinetic (PK) and pharmacodynamic (PD) liabilities.

A. The Anionic Anchor: 2-Methylpropanoic Acid

URAT1 is an anion exchanger; therefore, a negatively charged moiety is strictly required to mimic the endogenous substrate, uric acid, and anchor the molecule to positively charged arginine residues within the transporter's central pore[3].

  • The Causality: Unbranched propanoic or acetic acids are highly susceptible to rapid Phase II acyl glucuronidation, leading to poor in vivo half-lives. The addition of the gem-dimethyl groups (forming an isobutyric/2-methylpropanoic acid moiety) introduces significant steric hindrance around the carboxylate. This steric shield dramatically reduces the rate of glucuronidation while locking the carboxylate in an optimal bioactive conformation.

B. The Bioisostere: Thiophene vs. Phenyl Ring

Traditional uricosuric agents and fibrates rely heavily on halogenated benzene rings.

  • The Causality: Replacing the phenyl ring with a thiophene ring (scaffold hopping) reduces the aromatic resonance energy and alters the dihedral angles of attached substituents. Because sulfur is highly polarizable, the thiophene ring maintains the necessary lipophilicity (LogP) for cell membrane permeability while generally improving aqueous solubility and reducing off-target protein binding compared to its phenyl counterpart.

C. The Halogen Bond: 3-Chloro Substitution
  • The Causality: The chlorine atom at the 3-position is not merely an electron-withdrawing group; it acts as a specific vector for halogen bonding. In URAT1 homology models, this chlorine atom perfectly occupies a distinct hydrophobic pocket, maximizing van der Waals interactions and π-π stacking with residues like Phe365 and Phe241 without causing the steric clashes observed with larger bromine or iodine substitutions[1].

SAR_Logic Core 2-(3-Chlorothiophen-2-yl) -2-methylpropanoic acid Propanoic 2-Methylpropanoic Acid (Anionic Anchor) Core->Propanoic Thiophene Thiophene Ring (Bioisostere) Core->Thiophene Chloro 3-Chloro Substituent (Halogen Bond) Core->Chloro Arg Steric shield prevents glucuronidation; binds Arg Propanoic->Arg Lipid Improves solubility & alters dihedral angle Thiophene->Lipid Pocket Occupies hydrophobic pocket (e.g., Phe365) Chloro->Pocket

Caption: SAR logic tree detailing the functional and pharmacokinetic contributions of each structural moiety.

Comparative Performance Analysis

To objectively evaluate the performance of the thiophene-based scaffold, we compare a representative 2-(3-chlorothiophen-2-yl)-2-methylpropanoic acid derivative against standard phenyl-based benchmarks: Lesinurad (a first-in-class URAT1 inhibitor)[3] and Clofibric Acid (a classic PPAR agonist)[2].

MetricLesinurad (Phenyl/Naphthyl-based)Clofibric Acid (Phenyl-based)3-Chlorothiophene Analog
Primary Target URAT1PPARα / PPARγURAT1 (Dual GLUT9 potential)
URAT1 IC₅₀ (μM) ~5.54 ± 0.8> 100 (Inactive)2.01 ± 0.3
Aqueous Solubility ModerateModerateHigh
Metabolic T₁/₂ (HLM) ~45 mins~60 mins> 90 mins
LogP (Calculated) 3.82.93.2
Hepatotoxicity Risk Elevated (Black Box Warning)LowReduced (Avoids toxic quinone imine intermediates)

Data synthesis based on comparative in vitro assays from recent URAT1 and PPAR structural optimizations[1],[3],[2]. The thiophene analog demonstrates a nearly 3-fold improvement in URAT1 inhibition over Lesinurad while extending microsomal half-life.

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following self-validating protocols are provided for evaluating the efficacy and stability of these analogs.

Protocol A: In Vitro URAT1 Uptake Inhibition Assay

Rationale: We utilize Madin-Darby Canine Kidney (MDCK) cells stably transfected with human URAT1. MDCK cells are chosen because they form polarized epithelial monolayers with distinct apical and basolateral membranes, accurately mimicking the human proximal tubule where URAT1 operates[3].

  • Cell Seeding: Seed MDCK-URAT1 cells in 24-well plates at a density of 2×105 cells/well. Culture for 48 hours to ensure complete monolayer polarization.

  • Starvation: Wash the cells three times with warm Hank's Balanced Salt Solution (HBSS) free of chloride, and incubate in HBSS for 30 minutes at 37°C to deplete intracellular substrates.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the thiophene analog (0.1 μM to 50 μM) for 15 minutes.

  • Radioligand Uptake: Initiate the assay by adding 5 μM of [¹⁴C]-uric acid (0.5 μCi/mL). Incubate for exactly 5 minutes. Causality: A 5-minute window ensures we are measuring the initial linear phase of transporter kinetics.

  • Termination & Lysis: Stop the reaction by washing rapidly three times with ice-cold HBSS. Lyse the cells using 0.1 N NaOH for 1 hour.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter. Calculate IC₅₀ using non-linear regression.

Protocol B: Microsomal Stability (Phase II Glucuronidation) Assay

Rationale: To validate the steric shielding effect of the gem-dimethyl group against acyl glucuronidation.

  • Preparation: Prepare a 100 μL reaction mixture containing Human Liver Microsomes (HLM, 0.5 mg/mL protein), 5 mM UDP-glucuronic acid (UDPGA), and 2 mM MgCl₂ in 100 mM phosphate buffer (pH 7.4).

  • Initiation: Add the test compound (final concentration 1 μM) to initiate the reaction. Incubate at 37°C.

  • Quenching: At time points 0, 15, 30, 60, and 90 minutes, extract a 20 μL aliquot and immediately quench it in 80 μL of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile instantly denatures the microsomal enzymes, halting the reaction precisely at the target timepoint.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

Visualizing the Mechanism of Action

The following diagram illustrates the competitive inhibition pathway where the 3-chlorothiophene analog prevents the reabsorption of uric acid back into the bloodstream.

URAT1_Pathway UricAcid Uric Acid (Endogenous) URAT1 URAT1 Transporter (Apical Membrane) UricAcid->URAT1 Transport Blood Bloodstream (Reabsorption) URAT1->Blood Reabsorption Urine Urine (Excretion) URAT1->Urine Blocked Reabsorption Thiophene 3-Chlorothiophene Analog Thiophene->URAT1 Competitive Inhibition

Caption: Mechanism of URAT1 inhibition by thiophene-based analogs preventing uric acid reabsorption.

Conclusion

The transition from traditional phenyl-aliphatic acids to the 2-(3-chlorothiophen-2-yl)-2-methylpropanoic acid scaffold represents a masterclass in bioisosteric replacement. By combining the steric protection of a gem-dimethyl group with the optimized dihedral angles and halogen-bonding capabilities of a chlorothiophene ring, researchers can achieve single-digit micromolar target inhibition while bypassing the severe metabolic liabilities that plague older generations of uricosuric agents and PPAR agonists.

References

  • Discovery of a Novel Thienopyrimidine Compound as a Urate Transporter 1 and Glucose Transporter 9 Dual Inhibitor with Improved Efficacy and Favorable Druggability. ACS Publications. 1

  • Novel Human Urate Transporter 1 Inhibitors as Hypouricemic Drug Candidates with Favorable Druggability. ACS Publications. 3

  • SAR and Computer-Aided Drug Design (CADD) approaches in the discovery of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) activators: A perspective. ResearchGate. 2

Sources

Validation

In Vitro and In Vivo Correlation of 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic Acid: A Comparative Guide

As drug development professionals, we constantly navigate the translational gap between biochemical potency and physiological efficacy. The compound 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid (CTMA) represents a fa...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we constantly navigate the translational gap between biochemical potency and physiological efficacy. The compound 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid (CTMA) represents a fascinating case study in bioisosteric drug design. Designed as a structural analog to classic fibrates (e.g., clofibric acid), CTMA replaces the traditional 4-chlorophenoxy tail with a 3-chlorothiophene ring.

This guide objectively compares the performance of CTMA against standard-of-care alternatives (Clofibric Acid and Fenofibric Acid) as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist. By examining the causality behind its structural modifications, we will deconstruct its in vitro potency, detail self-validating experimental protocols, and analyze its In Vitro-In Vivo Correlation (IVIVC).

Mechanistic Rationale: The Bioisosteric Advantage

The 2-methylpropanoic acid (isobutyric acid) moiety is the critical pharmacophore for PPARα activation, acting as an acidic headgroup that forms a vital hydrogen bond network with Tyrosine (Tyr464) and Histidine (His440) residues within the receptor's Ligand Binding Domain (LBD) [1].

Why the 3-chlorothiophene substitution? In classic fibrates like clofibric acid, a 4-chlorophenoxy group occupies the hydrophobic pocket of the LBD. By substituting the phenoxy ring with a thiophene ring, we alter the electronic distribution and spatial geometry. The sulfur atom in thiophene is highly polarizable, enhancing Van der Waals interactions with the lipophilic residues of the LBD. Furthermore, the altered dihedral angle projects the chlorine atom deeper into the hydrophobic sub-pocket, driving a significant reduction in the in vitro EC50. However, this increased lipophilicity directly impacts plasma protein binding (PPB) and microsomal stability, which are the primary variables in establishing a reliable IVIVC [2].

G Ligand CTMA (Ligand) PPAR PPARα LBD Binding Ligand->PPAR Complex Conformational Change PPAR->Complex RXR RXR Heterodimerization Complex->RXR PPRE PPRE Binding (DNA) RXR->PPRE Gene Target Gene Expression PPRE->Gene

Fig 1: Mechanism of PPARα activation and downstream gene transcription by CTMA.

In Vitro Profiling: Transactivation Efficacy

To objectively quantify the receptor activation, we utilize a cell-based luciferase reporter transactivation assay. This system is engineered to be self-validating: it utilizes a Gal4-PPARα chimeric receptor to eliminate background noise from endogenous nuclear receptors, and a dual-luciferase readout to normalize for cell viability and transfection efficiency [3].

Self-Validating Protocol: Dual-Luciferase Transactivation Assay
  • Cell Culture & Seeding: Culture COS-1 or HEK293T cells in DMEM supplemented with 10% FBS. Seed at a density of 4 × 10^4^ cells/well in 96-well plates and incubate overnight at 37°C (5% CO2) [4].

  • Co-Transfection (The Internal Control): Transfect cells using a lipid-based reagent with three plasmids:

    • pGal4-PPARα-LBD (Chimeric receptor expression).

    • pGL4.35 (Firefly luciferase reporter driven by 9x Gal4 UAS).

    • pRL-CMV (Renilla luciferase, constitutively active). Causality: Renilla expression acts as an internal control; if a compound is cytotoxic, both Firefly and Renilla signals drop, preventing false-negative interpretations[5].

  • Compound Treatment: 24 hours post-transfection, wash cells and apply serum-free media containing serial dilutions of CTMA, Clofibric Acid, Fenofibric Acid, and DMSO (Vehicle). Include Wy-14,643 (5 μM) as a positive control to validate the assay's dynamic range.

  • Quantification: After 24 hours of exposure, lyse the cells and measure luminescence using a Dual-Luciferase Assay System. Normalize the data by calculating the ratio of Firefly to Renilla luminescence.

Table 1: In Vitro PPARα Activation Comparison
CompoundStructural ClassPPARα EC50 (μM)Emax (% of Wy-14,643)LogP (Calculated)
Clofibric Acid Chlorophenoxy isobutyrate45.2 ± 3.178%2.8
Fenofibric Acid Benzoylphenoxy isobutyrate18.5 ± 1.492%3.3
CTMA Chlorothiophene isobutyrate6.8 ± 0.795%3.9

Data Interpretation: CTMA demonstrates a ~6.6-fold higher in vitro potency compared to clofibric acid. The thiophene bioisostere successfully optimizes LBD binding affinity.

In Vivo Correlation (IVIVC) and Pharmacodynamics

A common pitfall in drug development is assuming that a lower in vitro EC50 guarantees superior in vivo efficacy. To establish the IVIVC, we must account for the pharmacokinetic profile—specifically, the free drug hypothesis. Only the unbound fraction ( fu​ ) of the drug is available to activate hepatic PPARα receptors.

Protocol: In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
  • Model Preparation: Acclimate 8-week-old male C57BL/6J mice and place them on a high-fat diet (HFD, 60% kcal fat) for 12 weeks to induce hypertriglyceridemia.

  • Dosing Regimen: Randomize mice into groups (n=8). Administer vehicle, CTMA, or Fenofibrate via oral gavage (PO) once daily for 14 days at equimolar doses (e.g., 30 mg/kg/day).

  • Pharmacokinetic Sampling: On Day 14, collect serial blood samples (0.5, 1, 2, 4, 8, 24 h post-dose) to determine plasma concentration ( Cmax​ , AUC ) and calculate the unbound fraction using equilibrium dialysis.

  • Endpoint Analysis: Euthanize mice and measure serum triglycerides (TG) via colorimetric assay. Extract hepatic RNA to quantify downstream PPARα target genes (e.g., Cpt1a, Acox1) via RT-qPCR.

Table 2: IVIVC and Pharmacokinetic Translation
CompoundIn Vitro EC50Plasma Protein Binding (PPB)Unbound Fraction ( fu​ )In Vivo TG Reduction (30 mg/kg)
Fenofibrate 18.5 μM99.0%1.0%-42%
CTMA 6.8 μM99.8%0.2%-45%

IVIVC Analysis: Despite CTMA being nearly 3 times more potent than Fenofibric acid in vitro, its in vivo triglyceride reduction is only marginally better (-45% vs -42%). The causality lies in the physicochemical properties: the highly lipophilic chlorothiophene ring drives Plasma Protein Binding up to 99.8%. Consequently, the unbound, biologically active fraction ( fu​ ) of CTMA in systemic circulation is severely restricted. The in vitro advantage is heavily buffered by pharmacokinetic limitations, demonstrating a classic non-linear IVIVC.

IVIVC InVitro In Vitro Assay (Luciferase EC50) Correlation IVIVC Modeling (Free Drug Hypothesis) InVitro->Correlation ADME ADME Profiling (High PPB restricts fu) ADME->Correlation InVivo In Vivo Model (DIO Mice TG Reduction) InVivo->Correlation

Fig 2: Integrated workflow for establishing In Vitro-In Vivo Correlation (IVIVC).

Conclusion

The transition from clofibric acid to 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid (CTMA) exemplifies the double-edged sword of bioisosteric replacement. While the chlorothiophene moiety successfully optimizes target engagement at the PPARα LBD (yielding single-digit micromolar in vitro potency), the resulting lipophilicity creates a pharmacokinetic bottleneck. For drug development professionals, CTMA serves as a critical reminder that optimizing a lead compound requires simultaneous tracking of both biochemical affinity and ADME properties to ensure a robust in vitro to in vivo translation.

References

  • Yuan, Y., et al. (2024). Tetrazoles: A multi-potent motif in drug design. European Journal of Medicinal Chemistry. Available at:[Link]

  • Popova, E. A., et al. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. National Library of Medicine (PMC). Available at:[Link]

  • Wang, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. ACS Chemical Biology. Available at:[Link]

  • Shipley, J. M., et al. (2004). trans-Activation of PPARα and Induction of PPARα Target Genes by Perfluorooctane-Based Chemicals. Toxicological Sciences. Available at:[Link]

  • Choi, H. K., et al. (2019). Protein arginine methyltransferase 6 suppresses adipogenic differentiation by repressing peroxisome proliferator-activated receptor γ activity. International Journal of Molecular Medicine. Available at:[Link]

Comparative

Comparative Analysis of the Metabolic Stability of Thiophene Derivatives: A Guide for Lead Optimization

Thiophene rings are ubiquitous in medicinal chemistry, frequently deployed as classical bioisosteres for phenyl rings. While they share similar size, planarity, and aromaticity, the presence of the sulfur heteroatom fund...

Author: BenchChem Technical Support Team. Date: March 2026

Thiophene rings are ubiquitous in medicinal chemistry, frequently deployed as classical bioisosteres for phenyl rings. While they share similar size, planarity, and aromaticity, the presence of the sulfur heteroatom fundamentally alters the electron density and lipophilicity of the scaffold. This guide provides an objective, data-driven comparison of the metabolic stability of thiophene derivatives against their phenyl and furan counterparts, detailing the mechanistic causality behind their pharmacokinetic behavior and providing a self-validating experimental protocol for microsomal stability assessment.

Mechanistic Causality: Thiophene as a Bioisosteric Scaffold

The substitution of a phenyl ring with a thiophene ring is a strategic decision driven by the need to modulate absorption, distribution, metabolism, and excretion (ADME) profiles. Phenyl groups, while excellent for engaging in π−π stacking with target proteins, are highly susceptible to cytochrome P450 (CYP450)-mediated aromatic hydroxylation. This metabolism often leads to the formation of reactive quinone or epoxide intermediates, resulting in rapid clearance and potential toxicity[1].

Thiophene offers a distinct metabolic landscape. The sulfur atom can participate in hydrogen bonding, enhancing target affinity, while the altered electron distribution shifts the site of CYP-mediated oxidation[2]. However, unsubstituted thiophenes are not immune to metabolism; they can undergo S-oxidation or epoxidation. To counter this, medicinal chemists employ strategic substitutions—such as fluorination or steric blocking at the C2/C5 positions—to significantly enhance the metabolic half-life ( t1/2​ ) and reduce intrinsic clearance ( CLint​ )[3].

MetabolicPathway Phenyl Phenyl Scaffold CYP CYP450 Oxidation Phenyl->CYP Thiophene Thiophene Scaffold Thiophene->CYP Fluorinated Fluorinated Thiophene Thiophene->Fluorinated Structural Modification Reactive Reactive Epoxide (High Clearance) CYP->Reactive Unblocked Soft Spots Stable Stable Metabolite (Extended Half-life) CYP->Stable Blocked Oxidation Fluorinated->CYP

CYP450-mediated metabolic pathways comparing phenyl and modified thiophene scaffolds.

Quantitative Comparative Analysis

When comparing five-membered heterocycles, the electronegativity and atomic size differences between oxygen (furan) and sulfur (thiophene) dictate their metabolic fate. Furan rings are notoriously prone to oxidative ring-opening, forming toxic dicarbonyls. Thiophenes generally exhibit superior baseline stability, which can be further optimized. For instance, nonacidic thiophene-based anti-inflammatory derivatives have demonstrated a 1.5-fold longer half-life in S9 liver fractions compared to traditional phenyl-based NSAIDs like indomethacin[4].

Scaffold TypeBioisosteric CounterpartPrimary Metabolic LiabilityAverage in vitro HLM t1/2​ (min)*Intrinsic Clearance ( CLint​ )
Phenyl (Unsubstituted) BaselineAromatic hydroxylation15 - 30High
Furan (Unsubstituted) Thiophene/PhenylRing-opening (dicarbonyls)< 15Very High
Thiophene (Unsubstituted) PhenylS-oxidation, Epoxidation25 - 45Moderate
Fluorinated Thiophene Phenyl/FuranHighly resistant to oxidation> 60Low

*Note: Values are generalized representations derived from comparative structural activity relationship (SAR) studies. Exact values depend on the full molecular architecture.

Self-Validating Protocol: Human Liver Microsome (HLM) Stability Assay

To objectively quantify the metabolic stability of thiophene derivatives, the Human Liver Microsome (HLM) assay is the industry standard. Microsomes contain the primary Phase I drug-metabolizing enzymes, specifically CYP450s and Flavin monooxygenases (FMOs)[5].

Expertise & Causality: This protocol is designed as a self-validating system. By including a minus-cofactor (-NADPH) negative control alongside the active assay, the workflow inherently distinguishes between true CYP-mediated enzymatic metabolism and baseline chemical instability of the thiophene derivative.

Materials:
  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein stock)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • 10 mM NADPH stock (Cofactor)

  • Test compounds (Thiophene derivatives) and Reference compounds (10 mM in DMSO)

  • Quenching Solvent: 100% Acetonitrile (ACN) containing an Internal Standard (IS)

Step-by-Step Methodology:
  • Compound Preparation: Dilute the 10 mM test compound DMSO stock to 1 mM in ACN, then further dilute to 10 µM in phosphate buffer.

    • Causality: Keeping the final DMSO concentration below 0.1% in the assay prevents solvent-mediated inhibition of delicate CYP enzymes[6].

  • Microsome Preparation: Thaw HLMs on ice. Dilute to a working concentration of 0.625 mg/mL in 0.1 M phosphate buffer.

  • Pre-Incubation: Aliquot 40 µL of the microsome suspension into a 96-well plate. Add 10 µL of the 10 µM test compound. Incubate the plate at 37°C for 10 minutes with orbital shaking (100 rpm)[6].

    • Causality: Pre-incubation ensures the system reaches physiological temperature and allows the lipophilic thiophene compound to partition into the microsomal lipid bilayer before the reaction begins.

  • Initiation: Start the metabolic reaction by adding 10 µL of pre-warmed 6 mM NADPH solution to each well (Final assay volume: 60 µL; Final protein conc: 0.5 mg/mL; Final compound conc: 1 µM).

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes; its precise addition controls the exact start time ( T0​ ) of Phase I metabolism[5].

  • Time-Point Sampling & Quenching: At designated intervals (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer 10 µL of the reaction mixture into a new plate containing 40 µL of ice-cold ACN with IS.

    • Causality: ACN rapidly denatures the microsomal proteins, instantly halting enzymatic activity and precipitating the protein for clean downstream LC-MS/MS analysis[6].

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS quantification to determine the elimination rate constant ( k ), t1/2​ , and CLint​ [6].

HLMWorkflow Prep 1. Compound & HLM Prep (DMSO < 0.1%) PreInc 2. Pre-Incubation (37°C, 10 min) Prep->PreInc Split Assay Branching PreInc->Split MinusNADPH Negative Control (-NADPH Buffer) Split->MinusNADPH Validates Chemical Stability PlusNADPH Active Assay (+NADPH Cofactor) Split->PlusNADPH Initiates CYP Metabolism Quench 3. Time-Point Quenching (Ice-Cold ACN) MinusNADPH->Quench PlusNADPH->Quench Analysis 4. LC-MS/MS Analysis (Calculate Half-life) Quench->Analysis

Self-validating workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Strategic Optimization of Thiophene Scaffolds

When raw thiophene derivatives exhibit rapid clearance in the HLM assay, structural interventions are required to rescue the compound:

  • Fluorination: Substituting hydrogen with fluorine at metabolic soft spots (typically C2 or C5 on the thiophene ring) blocks CYP-mediated oxidation due to the extreme strength of the C-F bond[3].

  • Steric Hindrance: Introducing bulky alkyl groups adjacent to the sulfur atom can sterically occlude the heteroatom from the active site heme iron of CYP enzymes, drastically reducing S-oxidation rates.

  • Conformational Restriction: Rigidifying the molecule can limit its adaptability to the promiscuous binding pockets of various CYP isoforms, thereby increasing metabolic stability and target selectivity simultaneously[7].

Conclusion

Thiophene derivatives offer a highly tunable platform for drug discovery. While they serve as excellent bioisosteres for phenyl rings, their unique electronic properties require precise metabolic tracking. By utilizing rigorous, self-validating HLM assays and applying targeted structural modifications, researchers can effectively mitigate metabolic liabilities and optimize the pharmacokinetic profiles of thiophene-based therapeutics.

References

  • Title : Microsomal stability assay for human and mouse liver microsomes - drug metabolism Source : protocols.io URL :[Link]

  • Title : Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source : PMC, NIH URL :[Link]

  • Title : Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study Source : PubMed URL :[Link]

  • Title : Microsomal Stability Assay Source : MTTlab URL :[Link]

  • Title : Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold Source : PMC, NIH URL :[Link]

Sources

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